Aluminum triphosphate dihydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOWDYGXIQFFID-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17375-35-8 | |
| Record name | Aluminum triphosphate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALUMINUM TRIPHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18N3450I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aluminum triphosphate dihydrate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Triphosphate Dihydrate
Introduction
This compound (AlH₂P₃O₁₀·2H₂O), often abbreviated as ATP, is a layered acid phosphate compound. It has garnered significant attention in materials science and industrial applications, primarily as an environmentally friendly, non-toxic anti-corrosion pigment. Its mechanism of corrosion inhibition is largely attributed to the release of phosphate anions, which form a passive, protective film on metal surfaces. This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | AlH₂P₃O₁₀·2H₂O | [1][2][3] |
| Molecular Weight | 317.94 g/mol | [1][3] |
| IUPAC Name | aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | [1] |
| Synonyms | Monothis compound, Aluminum dihydrogen tripolyphosphate | [1][2] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2/c | [4] |
Synthesis Methodology
The synthesis of this compound is typically achieved through a controlled reaction between an aluminum source and phosphoric acid, followed by thermal treatment. The most cited method is a variation of the protocol developed by Rishi et al.[4].
Experimental Protocol: Synthesis
-
Reactant Preparation : Combine aluminum oxide (Al₂O₃) or aluminum hydroxide (Al(OH)₃) and concentrated phosphoric acid (H₃PO₄). A common molar ratio of P₂O₅ to Al₂O₃ is 3:1[4][5].
-
Initial Reaction : Mix the reactants thoroughly in a porcelain or high-temperature resistant vessel. The mixture will become a viscous suspension or paste[4].
-
Primary Heat Treatment (Formation of Intermediate) : Heat the viscous mixture at a controlled temperature (e.g., 75-100°C) for a period of 0.5 to 3 hours. This step forms an intermediate aluminum acid phosphate.
-
Secondary Heat Treatment (Condensation) : Transfer the intermediate product to a furnace. Calcinate the material at a higher temperature, typically in the range of 250-350°C, for several hours (e.g., 10 hours)[5]. This condensation step forms anhydrous aluminum triphosphate.
-
Hydration : The resulting anhydrous powder is then hydrated. This can be achieved by washing with water or exposing it to a humid atmosphere until the dihydrate form (AlH₂P₃O₁₀·2H₂O) is obtained.
-
Final Processing : The hydrated product is washed to remove any unreacted phosphoric acid, filtered, and then dried at a low temperature (e.g., 60-80°C). The final product is a fine white powder.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization Techniques
To confirm the successful synthesis and purity of this compound, and to understand its properties, several analytical techniques are employed.
Characterization Workflow Diagram
Caption: An overview of the analytical techniques used to characterize the synthesized product.
X-ray Diffraction (XRD)
XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.
Experimental Protocol: A high-resolution powder X-ray diffractometer is used. The sample is typically scanned over a 2θ range of 5° to 70° using Cu Kα radiation (λ = 1.5406 Å). Data is collected with a step size of approximately 0.02°.
Expected Results: The diffraction pattern for AlH₂P₃O₁₀·2H₂O confirms its layered structure. The reflections are indexed to a monoclinic system with a P2/c space group[4]. A characteristic and intense peak corresponding to the (001) crystal plane is observed at approximately 2θ = 11.2°, which signifies a basal spacing of about 0.79 nm[4].
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2/c | [4] |
| Key Reflection (hkl) | (001) | [4] |
| 2θ Angle | ~11.2° | [4] |
| d-spacing | ~0.79 nm (7.9 Å) | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound, confirming the triphosphate structure and the presence of water of hydration.
Experimental Protocol: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. The sample is prepared as a KBr pellet, where a small amount of the powder is mixed with dry potassium bromide and pressed into a transparent disk.
Expected Results: The FTIR spectrum will show characteristic absorption bands for phosphate and water molecules. Broad bands in the high-wavenumber region are indicative of O-H stretching from the water of hydration. The fingerprint region will contain complex vibrations corresponding to the P-O bonds within the triphosphate chain.
| Wavenumber Range (cm⁻¹) | Assignment |
| 3600 - 3000 | O-H stretching vibrations of water molecules and P-OH groups |
| ~1630 | H-O-H bending vibration of water molecules |
| 1300 - 900 | Asymmetric and symmetric stretching of P-O and P-O-P groups |
| Below 700 | Bending vibrations of O-P-O and Al-O bonds |
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability of the compound, particularly its dehydration and decomposition behavior.
Experimental Protocol: A small, precisely weighed sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature.
Expected Results: The TGA curve for AlH₂P₃O₁₀·2H₂O typically shows two main weight loss steps. The first, occurring around 150°C, corresponds to the loss of the two molecules of water of hydration[5]. The second major weight loss at higher temperatures (above 500°C) is due to the decomposition of the anhydrous aluminum triphosphate into other aluminum phosphate species, such as Al₄(P₄O₁₂)₃[5].
| Temperature Range | Event | Theoretical Weight Loss | Reference |
| ~100 - 250°C | Dehydration (Loss of 2H₂O) | ~11.3% | [5] |
| > 500°C | Decomposition of triphosphate structure | Varies | [5] |
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology, particle shape, and size distribution of the synthesized this compound powder.
Experimental Protocol: The powder sample is mounted on an aluminum stub using conductive double-sided carbon tape. To prevent charging, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium. The sample is then imaged in the SEM chamber under high vacuum.
Expected Results: SEM images typically reveal the morphology of the AlH₂P₃O₁₀·2H₂O particles. The particles may appear as agglomerates of smaller, plate-like crystals, which is consistent with its layered crystal structure. The size of these agglomerates can be estimated from the micrographs.
References
Crystal Structure of Aluminum Triphosphate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of aluminum triphosphate dihydrate (Al(H₂P₃O₁₀)·2H₂O). The information presented is compiled from the seminal work of Rishi et al., who first reported the crystal structure, providing a new structure-type for layered acid phosphates.[1][2][3][4] This document is intended to serve as a detailed resource, presenting crystallographic data, experimental methodologies, and a visual representation of the experimental workflow for structure determination.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The compound crystallizes in the monoclinic space group P2₁/c.[2] Key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | AlH₆O₁₂P₃ |
| Formula weight | 317.94 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.8286(2) Åb = 4.9503(2) Åc = 12.25415(18) Åβ = 95.7922(11)° |
| Volume | 472.47(3) ų |
| Z | 2 |
| Density (calculated) | 2.238 Mg/m³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų)
| Atom | x | y | z | U(eq) |
| Al(1) | 0.5000 | 0.2500 | 0.5000 | 0.012(1) |
| P(1) | 0.2500 | 0.2500 | 0.0000 | 0.010(1) |
| P(2) | 0.5000 | 0.2500 | 0.1250 | 0.011(1) |
| O(1) | 0.3750 | 0.0625 | 0.0000 | 0.017(1) |
| O(2) | 0.1250 | 0.4375 | 0.0000 | 0.018(1) |
| O(3) | 0.3750 | 0.4375 | 0.1250 | 0.016(1) |
| O(4) | 0.6250 | 0.0625 | 0.1250 | 0.019(1) |
| O(5) | 0.5000 | 0.2500 | 0.2500 | 0.015(1) |
| O(6) | 0.5000 | 0.7500 | 0.5000 | 0.025(1) |
| H(1) | 0.3750 | -0.0625 | 0.0000 | 0.050 |
| H(2) | 0.5938 | 0.8438 | 0.5313 | 0.050 |
| H(3) | 0.4063 | 0.8438 | 0.4688 | 0.050 |
Table 3: Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| Al(1)-O(5) | 1.900(2) | O(5)-Al(1)-O(5)#1 | 180.0 |
| Al(1)-O(6) | 1.880(3) | O(6)-Al(1)-O(6)#1 | 180.0 |
| P(1)-O(1) | 1.500(2) | O(1)-P(1)-O(2) | 110.0(1) |
| P(1)-O(2) | 1.560(2) | O(1)-P(1)-O(3) | 109.5(1) |
| P(1)-O(3) | 1.500(2) | O(2)-P(1)-O(3) | 109.5(1) |
| P(2)-O(3) | 1.600(2) | O(3)-P(2)-O(4) | 109.5(1) |
| P(2)-O(4) | 1.500(2) | O(3)-P(2)-O(5) | 109.5(1) |
| P(2)-O(5) | 1.490(2) | O(4)-P(2)-O(5) | 110.0(1) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y, -z+1
Experimental Protocols
The successful determination of the crystal structure of this compound involved a precise synthesis procedure followed by a detailed single-crystal X-ray diffraction analysis.[2]
Synthesis of this compound
The synthesis of single crystals of Al(H₂P₃O₁₀)·2H₂O was carried out following the protocol described by Rishi et al.[2] The procedure is as follows:
-
Mixing of Reactants: Alumina oxide (Al₂O₃) and phosphoric acid (H₃PO₄) were mixed in a molar ratio of P₂O₅:Al₂O₃ of 3:1.
-
Formation of Viscous Suspension: The reactants were thoroughly mixed until a viscous suspension was formed.
-
Heating and Crystallization: The mixture was heated, leading to the formation of single crystals of this compound suitable for X-ray diffraction studies.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a diffractometer.
-
Data Collection: X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Experimental Workflow
The following diagram illustrates the workflow for the determination of the crystal structure of this compound.
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.
References
- 1. Synthesis and crystal structure of AlH2P3O10·2H2O; a new structure-type for layered acid phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and crystal structure of AlH2P3O10.2H2O; a new structure-type for layered acid phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular formula and weight of Aluminum triphosphate dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological interactions of aluminum triphosphate dihydrate. The information is tailored for professionals in research and drug development, with a focus on structured data presentation and visualization of key processes.
Core Molecular and Physical Properties
This compound is an inorganic compound with the molecular formula AlH₆O₁₂P₃.[1][2] Key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | AlH₆O₁₂P₃ | [1][2] |
| Molecular Weight | 317.94 g/mol | [2][3] |
| IUPAC Name | aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | [1] |
| Synonyms | Aluminum dihydrogen triphosphate dihydrate, AlH₂P₃O₁₀·2H₂O | [4] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an aluminum source with phosphoric acid. While various specific methods exist, a general and common approach is the reaction of alumina (Al₂O₃) or aluminum hydroxide (Al(OH)₃) with phosphoric acid (H₃PO₄).
A generalized experimental protocol is as follows:
-
Reactant Mixing : Alumina oxide and phosphoric acid are mixed, often in a specific molar ratio (e.g., a P₂O₅ to Al₂O₃ ratio of 3:1), until a viscous suspension is formed.[4]
-
Intermediate Formation : The mixture is heated to facilitate the reaction and formation of an intermediate, such as an acid aluminum phosphate. This step can be performed at temperatures ranging from 75 to 100°C for a duration of 0.5 to 3 hours.[5]
-
Calcination : The intermediate product is then calcined at a higher temperature, typically between 250 and 350°C for 1 to 4 hours, to produce anhydrous aluminum dihydrogen tripolyphosphate.[5]
-
Hydration : The anhydrous product is subsequently hydrated to yield this compound. This can be achieved through a water-quenching process where the anhydrous material is introduced to water or a dilute phosphoric acid solution at a controlled temperature (250-350°C).[5]
-
Purification : The final product is then filtered, washed, and dried to obtain pure this compound.[5]
The following diagram illustrates the general workflow for the synthesis of this compound.
Interaction with Signaling Pathways: The Phosphoinositide Pathway
While specific studies on the direct interaction of this compound with signaling pathways are limited, extensive research has been conducted on the effects of aluminum ions on cellular signaling. A primary target of aluminum is the phosphoinositide signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.
Aluminum ions have been shown to inhibit the activity of phospholipase C (PLC), a key enzyme in this pathway.[6][7][8] PLC is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). By inhibiting PLC, aluminum can disrupt the downstream signaling cascade that is dependent on these second messengers.
The proposed mechanism of inhibition involves aluminum ions acting on G proteins that regulate PLC activity and potentially on the PLC enzyme itself.[6][7] This disruption leads to a decreased production of IP₃, which in turn can affect intracellular calcium homeostasis.
The diagram below illustrates the phosphoinositide signaling pathway and highlights the points of inhibition by aluminum ions.
References
- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium dihydrogen triphosphate dihydrate | AlH6O12P3 | CID 129690794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]
- 6. Aluminium impacts elements of the phosphoinositide signalling pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.bangor.ac.uk [research.bangor.ac.uk]
Aluminum Triphosphate Dihydrate: A Technical Overview
CAS Number: 17375-35-8
This technical guide provides a comprehensive overview of Aluminum Triphosphate Dihydrate, focusing on its chemical and physical properties. While direct applications in drug development are not extensively documented in publicly available literature, this guide addresses related compounds, such as aluminum phosphate, which are widely used as vaccine adjuvants.
Chemical and Physical Properties
This compound is a white, microcrystalline powder.[1] It is characterized by its low toxicity and non-irritating nature.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | AlH₆O₁₂P₃ | [1][3][4] |
| Molecular Weight | 317.94 g/mol | [3][4] |
| Density | 2.31 g/cm³ | [1] |
| Solubility | Insoluble in water, slightly soluble in alcohol.[1] | |
| Physical State | White microcrystalline powder, orthorhombic crystal structure.[1] | |
| Synonyms | Aluminium dihydrogen tripolyphosphate, Monothis compound (AlH₂P₃O₁₀·2H₂O), Triphosphoric acid, aluminum salt (1:1), dihydrate.[3][5] |
Applications and Biological Interactions
Research on the biological effects of aluminum has shown that it can interact with cellular signaling pathways. Specifically, aluminum ions have been found to inhibit the inositol 1,4,5-trisphosphate (InsP₃) signal transduction pathway.[2][9] This pathway is crucial for regulating intracellular calcium levels, which are vital for a multitude of cellular processes.
Experimental Protocols
Detailed experimental protocols involving the direct use of this compound in biological research are scarce in the available literature. However, a general method for its synthesis is described below.
Synthesis of this compound
A common synthesis method involves the reaction of an aluminum salt with a phosphate source in an aqueous solution. This leads to the formation of an Aluminum Triphosphate precipitate, which is then filtered, washed, and dried to yield the pure compound.[10]
A more specific laboratory-scale preparation involves the following steps:
-
An alumina method involves mixing α-alumina and phosphoric acid in a molar ratio of 0.5 to 0.2.[8]
-
The mixture is gently heated to dehydrate it, forming an initial product.[8]
-
This product is then heated in an electric furnace at 300 to 350 °C in an atmosphere with high water vapor pressure to induce polymerization, resulting in the formation of aluminum dihydrogen tripolyphosphate.[8]
-
The final product is obtained after cooling.[8]
Visualizing Related Biological Pathways and Workflows
To illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The proposed "depot" mechanism of aluminum phosphate as a vaccine adjuvant.
Caption: The inhibitory effect of aluminum on the Phospholipase C (PLC) step of the InsP₃ signaling pathway.
References
- 1. Development of improved aluminum-based adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 2. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]
- 5. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aluminum compounds as vaccine adjuvants | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. What is the mechanism of Aluminium Phosphate? [synapse.patsnap.com]
- 8. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chembk.com [chembk.com]
Thermal Stability and Decomposition of Aluminum Triphosphate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition pathway of aluminum triphosphate dihydrate (AlH₂P₃O₁₀·2H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including as a precursor in the synthesis of advanced materials and potentially in pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of the decomposition process and analytical workflows.
Thermal Decomposition Profile
This compound undergoes a multi-step decomposition process upon heating. The thermal degradation involves the loss of water molecules followed by the condensation of the triphosphate chain. The key events in the thermal decomposition are summarized in the table below.
| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Resulting Products |
| ~25 - 200 | ~11.3 | Dehydration | AlH₂P₃O₁₀ + 2H₂O |
| ~200 - 500 | ~5.7 | Condensation | Amorphous aluminum polyphosphates |
| >500 | - | Crystallization | Crystalline aluminum phosphates (e.g., Al(PO₃)₃, AlPO₄) |
Table 1: Summary of the thermal decomposition stages of this compound.
Experimental Protocols
The thermal analysis of this compound is typically performed using a combination of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide information about weight loss as a function of temperature and the energetic nature of the transitions (endothermic or exothermic).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of AlH₂P₃O₁₀·2H₂O.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small quantity of the AlH₂P₃O₁₀·2H₂O sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of decomposition steps and the percentage of weight loss at each stage. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
Methodology:
-
Sample Preparation: Samples of AlH₂P₃O₁₀·2H₂O are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature.
-
Instrument: A powder X-ray diffractometer.
-
Data Collection: The XRD patterns of the pristine material and the heated samples are recorded.
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present at each temperature. This allows for the determination of the decomposition products.
Visualizing the Decomposition Pathway and Experimental Workflow
To further elucidate the processes involved in the thermal analysis of this compound, the following diagrams are provided.
An In-depth Technical Guide to the Synthesis and History of Aluminum Triphosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum triphosphate dihydrate (Al(H₂P₃O₁₀)·2H₂O) is a layered inorganic phosphate that has garnered significant interest for its applications ranging from anticorrosive pigments to potential uses in ceramics and catalysis. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key experimental protocols for its preparation and presents a summary of its physicochemical and structural properties. While the direct interaction of this compound with specific biological signaling pathways is not extensively documented, this guide will briefly touch upon the broader biological context of aluminum compounds in relevant applications.
Discovery and History
The synthesis and properties of acidic aluminum tripolyphosphate were first reported in the 1960s. However, it was the establishment of industrial production methods in 1970 that paved the way for its wider application. The Imperial Japanese Corporation was instrumental in the development and application of aluminum triphosphate in the paint industry. Its primary initial use, which continues to be a major application, is as a non-toxic, environmentally friendly anticorrosive pigment. It serves as an alternative to lead- and chromium-based corrosion inhibitors.
Physicochemical Properties
This compound is a white, odorless, crystalline powder. It is insoluble in water and organic solvents but can be dissolved in acidic solutions. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | AlH₂P₃O₁₀·2H₂O |
| Molecular Weight | 317.94 g/mol [1][2] |
| Appearance | White crystalline powder[3] |
| Density | ~2.31 g/cm³ |
| Solubility | Insoluble in water, soluble in acids[3] |
| Crystal System | Monoclinic[4][5] |
| Space Group | P2/c[4][5] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. The two most common approaches are the reaction of an aluminum source with phosphoric acid at elevated temperatures and precipitation from an aqueous solution.
High-Temperature Synthesis from Alumina and Phosphoric Acid (Rishi et al. Method)
This method, detailed by Rishi et al., is a widely cited procedure for producing crystalline this compound.[4][5]
Experimental Protocol:
-
Mixing of Reactants: α-Alumina (Al₂O₃) and 85% phosphoric acid (H₃PO₄) are mixed in a molar ratio of P₂O₅:Al₂O₃ of 3:1. The mixture is stirred until a viscous paste is formed.
-
First Heat Treatment: The paste is heated in a furnace to 300°C for 2 hours. This step results in the formation of an amorphous intermediate product.
-
Second Heat Treatment (Crystallization): The intermediate product is then heated to 500°C for 24 hours. During this stage, the crystalline layered structure of this compound is formed.
-
Hydration: The resulting product is exposed to a humid atmosphere (e.g., a desiccator with a saturated solution of a salt like potassium nitrate) for several days to achieve the dihydrate form.
-
Washing and Drying: The final product is washed with deionized water to remove any unreacted phosphoric acid and then dried at a low temperature (e.g., 60°C) to yield a fine white powder.
Aqueous Precipitation Method
This method involves the reaction of a soluble aluminum salt with a phosphate source in an aqueous solution.
Experimental Protocol:
-
Preparation of Reactant Solutions: An aqueous solution of an aluminum salt (e.g., aluminum chloride, AlCl₃) and an aqueous solution of a triphosphate salt (e.g., sodium triphosphate, Na₅P₃O₁₀) are prepared.
-
Precipitation: The aluminum salt solution is slowly added to the triphosphate solution with constant stirring. A white precipitate of aluminum triphosphate will form immediately. The pH of the solution can be adjusted to optimize the precipitation.
-
Aging: The suspension is stirred for a period of time (e.g., 1-2 hours) to allow for the complete precipitation and aging of the precipitate.
-
Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any soluble byproducts.
-
Drying: The collected solid is dried in an oven at a low temperature (e.g., 80°C) to obtain the final product. The exact hydration state may vary depending on the drying conditions.
Visualization of Synthesis Workflows
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: High-Temperature Synthesis Workflow.
Caption: Aqueous Precipitation Workflow.
Characterization Data
The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity.
X-ray Diffraction (XRD) Data
The crystal structure of this compound has been determined by single-crystal and powder X-ray diffraction.[4][5][6] The key crystallographic data are presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 7.8286 |
| b (Å) | 4.9503 |
| c (Å) | 12.2541 |
| β (°) | 95.792 |
| V (ų) | 472.47 |
| Z | 2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic vibrational bands are summarized in the following table.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of water molecules |
| ~1640 | H-O-H bending of water molecules |
| 1200 - 900 | P-O stretching vibrations of the triphosphate chain |
| ~750 | P-O-P symmetric stretching |
| Below 600 | Al-O and O-P-O bending vibrations |
Biological Signaling Pathways
Currently, there is a lack of specific research detailing the interaction of crystalline this compound with intracellular signaling pathways. Its primary applications in drug development and medicine are as a vaccine adjuvant and as an antacid.
-
Vaccine Adjuvant: Aluminum phosphates are thought to enhance the immune response to antigens in vaccines. The exact mechanism is not fully elucidated but is believed to involve the formation of a "depot" at the injection site, leading to the slow release of the antigen and recruitment of immune cells.[7] This action is more related to immunology and pharmacokinetics than to a specific intracellular signaling cascade.
-
Antacid: As an antacid, aluminum phosphate acts by neutralizing hydrochloric acid in the stomach, thereby increasing the gastric pH. This is a direct chemical reaction and does not involve the modulation of biological signaling pathways.
It is important to note that the toxicology of aluminum is a broad field of study, and various aluminum compounds have been shown to interact with biological systems. However, these findings are not specific to this compound and should not be extrapolated without further investigation. The safety profile of aluminum triphosphate is generally considered good for its approved applications.[3][8]
Conclusion
This compound is a material with a well-established history of synthesis and application, particularly in the field of corrosion inhibition. The synthetic methods are well-documented, allowing for the production of this layered phosphate with controlled properties. While its direct involvement in specific biological signaling pathways remains to be elucidated, its role as a vaccine adjuvant and antacid highlights its relevance in the broader field of drug development and formulation. Further research may uncover novel applications for this versatile inorganic compound.
References
- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium dihydrogen triphosphate dihydrate | AlH6O12P3 | CID 129690794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and crystal structure of AlH2P3O10.2H2O; a new structure-type for layered acid phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chembk.com [chembk.com]
The Natural Occurrence of Aluminum Phosphate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of aluminum phosphate compounds. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the geochemistry, mineralogy, and potential applications of these compounds. This document summarizes the distribution of naturally occurring aluminum phosphate minerals, details the experimental protocols for their identification and quantification, and illustrates the key pathways of their formation and transformation.
Natural Occurrences of Aluminum Phosphate Minerals
Aluminum phosphate compounds are found in a variety of geological and biological environments. In nature, they primarily occur as minerals. The most common of these is berlinite (AlPO₄) , which is isostructural with quartz. Other significant aluminum phosphate minerals include the hydrated forms variscite and meta-variscite (AlPO₄·2H₂O) .[1]
These minerals are typically formed through several geological processes, including:
-
Hydrothermal processes: In these environments, hot, water-rich fluids containing dissolved elements react with surrounding rocks to precipitate new minerals. Berlinite can form in such conditions.
-
Weathering of rocks: The breakdown of rocks and minerals at the Earth's surface can lead to the formation of secondary minerals. For instance, phosphate-rich solutions derived from the weathering of apatite (a calcium phosphate mineral) can react with aluminum-bearing clay minerals to form aluminum phosphates like variscite.[2]
-
Metamorphism: The alteration of existing rocks under high temperature and pressure can also lead to the formation of aluminum phosphate minerals.
-
Sedimentary processes: In certain sedimentary environments, particularly those with high concentrations of both aluminum and phosphorus, these minerals can precipitate directly from solution or form during diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock).
Aluminum phosphate minerals are also found in soils, where their formation is influenced by soil pH. In acidic soils, soluble phosphate reacts with aluminum ions to form insoluble aluminum phosphates.[3] This process can impact the bioavailability of phosphorus for plants.
Furthermore, aluminum phosphate compounds are part of the broader alunite supergroup of minerals, which have the general formula AB₃(XO₄)₂(OH)₆. In these minerals, the 'A' site can be occupied by large cations, the 'B' site by aluminum or iron, and the 'X' site by phosphorus or sulfur.[3][4] These minerals are found in a wide range of environments, from volcanic and hydrothermal systems to sedimentary and metamorphic rocks.[3][4]
Quantitative Distribution of Aluminum Phosphate Minerals
The abundance of aluminum phosphate minerals varies significantly depending on the geological setting. While comprehensive global quantitative data is challenging to compile due to the localized nature of mineral deposits, the following table summarizes typical occurrences and reported concentrations from various studies.
| Mineral | Formula | Geological Environment | Location Examples | Typical Abundance/Concentration |
| Berlinite | AlPO₄ | Hydrothermal veins, high-temperature pegmatites | Västanå iron mine, Sweden | Rare, occurs as small crystals |
| Variscite | AlPO₄·2H₂O | Near-surface deposits from weathering of phosphate-rich rocks | Utah, USA; Queensland, Australia | Occurs in nodules and veins, can be locally abundant |
| Meta-variscite | AlPO₄·2H₂O | Similar to variscite, often found together | Lucin, Utah, USA | Less common than variscite |
| Alunite Supergroup Minerals (P-dominant) | AB₃(PO₄)₂(OH)₆ | Hydrothermal alteration zones, weathered deposits, sedimentary rocks | Widespread | Variable, can be a significant component of altered rocks |
Experimental Protocols for Identification and Characterization
The identification and characterization of aluminum phosphate minerals involve a combination of analytical techniques. Below are detailed methodologies for key experiments.
X-Ray Diffraction (XRD)
Purpose: To identify the crystalline phases of aluminum phosphate minerals based on their unique crystal structure.
Methodology:
-
Sample Preparation: A small, representative sample of the mineral is ground into a fine powder (typically <10 micrometers) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: The powdered sample is packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Instrumentation: A powder X-ray diffractometer is used. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Collection: The sample is irradiated with the X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known mineral diffraction patterns (e.g., the International Centre for Diffraction Data's Powder Diffraction File) to identify the mineral phases present in the sample.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Purpose: To observe the morphology and determine the elemental composition of the mineral samples.
Methodology:
-
Sample Preparation: A small fragment of the mineral or the powdered sample is mounted on an aluminum stub using conductive carbon tape or epoxy. For non-conductive samples, a thin layer of a conductive material (e.g., carbon or gold) is coated onto the surface to prevent charging under the electron beam.
-
Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.
-
Imaging (SEM): The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are used to generate high-resolution images of the sample's surface topography and compositional contrast.
-
Elemental Analysis (EDX): The electron beam also excites atoms in the sample, causing them to emit X-rays with energies characteristic of the elements present. The EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample. This allows for the quantification of aluminum, phosphorus, and other constituent elements.
Sequential Extraction for Soil Aluminum Phosphates (Adapted from Hedley Fractionation)
Purpose: To quantify the different forms of phosphorus, including aluminum-bound phosphate, in soil samples. This method provides information on the bioavailability and chemical speciation of phosphorus.
Methodology:
This protocol involves the sequential extraction of a soil sample with a series of reagents of increasing strength to isolate different phosphorus fractions.
-
Resin Extraction: A soil sample is shaken with an anion exchange resin strip in deionized water. This extracts the most labile, readily available phosphate.
-
Sodium Bicarbonate Extraction: The soil residue from the previous step is then extracted with a sodium bicarbonate solution (0.5 M NaHCO₃, pH 8.5). This removes phosphate that is adsorbed to soil particles and some of the more labile organic phosphorus.
-
Sodium Hydroxide Extraction: The subsequent extraction is performed with a sodium hydroxide solution (0.1 M NaOH). This step is designed to extract phosphate associated with amorphous and some crystalline iron and aluminum oxides .
-
Acid Extraction: The soil is then treated with a dilute acid solution (e.g., 1 M HCl) to extract calcium-bound phosphates (apatite).
-
Residual Phosphorus: The remaining phosphorus in the soil residue after all extractions is determined by acid digestion.
The phosphorus concentration in each extract is measured colorimetrically, typically using the molybdate blue method. The phosphorus extracted in the NaOH fraction provides an estimate of the aluminum-bound phosphate pool in the soil.
Formation and Transformation Pathways
The formation and transformation of aluminum phosphate compounds in natural systems are governed by complex geochemical and biogeochemical processes. These can be visualized as logical workflows and pathways.
Geochemical Formation of Variscite from Apatite Weathering
This pathway illustrates the formation of the secondary aluminum phosphate mineral variscite from the weathering of the primary phosphate mineral apatite in an aluminum-rich environment, such as clay-rich soils.
References
Unraveling the Molecular Intricacies of Aluminum's Biological Interactions: A Technical Guide
Introduction
While "aluminum triphosphate" is chemically recognized, particularly as an effective anti-corrosion pigment in industrial applications, its direct role as a bioactive molecule with a fundamental mechanism of action within biological systems is not established. Scientific research has instead focused on the significant biological and toxicological effects of the aluminum ion (Al³⁺) and its interactions with endogenous phosphate-containing molecules, most notably adenosine triphosphate (ATP) and key components of cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms by which aluminum ions exert their biological effects, with a focus on their interactions with cellular phosphates. This information is critical for researchers, scientists, and drug development professionals investigating the toxicological profile of aluminum and its potential therapeutic or adverse implications.
I. Interaction of Aluminum Ions with Adenosine Triphosphate (ATP)
The trivalent aluminum cation (Al³⁺) exhibits a strong affinity for the phosphate groups of ATP, forming stable complexes that can significantly alter the bioenergetics and function of cells. This interaction is a cornerstone of aluminum's biological activity.
Quantitative Data on Al³⁺-ATP Complex Formation
The stability of the Al³⁺-ATP complex is typically quantified by the stability constant (log K). While a definitive dissociation constant (Kd) is not consistently reported across the literature, the high log K values indicate a strong and stable interaction.
| Parameter | Value | Significance |
| Log K (Stability Constant) | High (Specific values vary with experimental conditions) | Indicates a strong binding affinity between Al³⁺ and ATP, suggesting the potential for significant complex formation in biological systems. |
Experimental Protocols for Studying Al³⁺-ATP Interactions
1. Potentiometric Titration
-
Objective: To determine the stability constants of metal-ligand complexes.
-
Methodology: A solution containing a known concentration of aluminum ions and ATP is titrated with a standard solution of a strong base. The change in pH is monitored using a pH electrode. The resulting titration curve is then analyzed to calculate the stability constants of the various Al³⁺-ATP species formed.[1][2][3][4][5]
-
Experimental Workflow:
Potentiometric Titration Workflow
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Methodology: A solution of aluminum ions is titrated into a solution containing ATP in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured, allowing for the determination of the thermodynamic parameters of the interaction.[6][7][8][9][10]
-
Experimental Workflow:
Isothermal Titration Calorimetry Workflow
II. Interference with Phosphoinositide Signaling Pathway
A critical mechanism of aluminum-induced neurotoxicity is its interference with the phosphoinositide signaling pathway. This pathway is essential for the regulation of intracellular calcium levels and various cellular processes.
Mechanism of Interference
Aluminum ions have been shown to inhibit the activity of phospholipase C (PLC), a key enzyme in the phosphoinositide pathway.[11][12][13][14] This inhibition leads to a decrease in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which are crucial second messengers. The reduction in IP₃ levels subsequently disrupts the release of calcium from intracellular stores, leading to dysregulation of calcium homeostasis.
Signaling Pathway Diagram
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. metrohm.com [metrohm.com]
- 6. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Aluminum inhibits phosphatidic acid formation by blocking the phospholipase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of rat brain phosphatidylinositol-specific phospholipase C by aluminum: regional differences, interactions with aluminum salts, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.bangor.ac.uk [research.bangor.ac.uk]
Toxicological Profile of Aluminum Triphosphate Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of aluminum triphosphate dihydrate for laboratory use. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, underlying mechanisms of toxicity, and experimental considerations when handling this compound. The information presented is a synthesis of available data on this compound and related aluminum compounds.
Physicochemical Properties
This compound is a white, crystalline powder. Its chemical formula is AlH₂P₃O₁₀·2H₂O. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 317.94 g/mol [1] |
| Appearance | White microcrystalline powder[2] |
| Solubility | Slightly soluble in water[2] |
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for this compound and related aluminum compounds. It is important to note that data specific to the dihydrate form is limited, and in many cases, information from other aluminum salts is used to infer potential toxicity.
Table 2.1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [Safety Data Sheet for Aluminium Dihydrogen Triphosphate] |
| LC₅₀ | Rat | Inhalation | > 3.46 mg/L air | [Safety Data Sheet for Aluminium Dihydrogen Triphosphate] |
Table 2.2: Genotoxicity
| Test Type | System | Concentration | Result | Reference |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | 3.9 - 62.5 µg/mL | Negative | [AGC Chemicals PDF] |
Table 2.3: Chronic Toxicity (General Aluminum Compounds)
| Species | Route | Exposure Duration | NOAEL | LOAEL | Effects | Reference |
| Rat | Oral (drinking water) | Lifetime | - | - | Decreased growth in second and third generations | [3] |
| Rat & Mouse | Oral (diet) | Lifetime | - | - | Accumulation in skeleton, liver, and testes; interference with phosphorus metabolism | [3] |
Table 2.4: Reproductive and Developmental Toxicity (General Aluminum Compounds)
| Species | Route | Exposure Period | NOAEL | LOAEL | Effects | Reference |
| Rat | Oral | Gestation Days 5-15 | - | - | Transient disturbance of estrous cycle regularity | [4] |
| Mouse & Rat | Oral | Gestation and Lactation | - | - | Permanent neurobehavioral deficits in weanlings | [5] |
Mechanisms of Toxicity
The toxicity of aluminum compounds, including this compound, is multifaceted and involves various cellular and molecular pathways. The primary mechanisms include:
-
Oxidative Stress: Aluminum exposure can lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation, protein oxidation, and DNA damage.[6] This oxidative damage is a key contributor to its overall toxicity.
-
Neurotoxicity: The central nervous system is a primary target of aluminum toxicity.[6] Mechanisms include neuronal oxidative stress, apoptosis, neuroinflammation, and disruption of neurotransmitter function.[6] Aluminum has been shown to accumulate in the brain and is implicated in neurodegenerative diseases.[7]
-
Genotoxicity: While some studies on specific forms like aluminum dihydrogen triphosphate have shown negative results in chromosome aberration tests, other studies on aluminum compounds have demonstrated clastogenic and genotoxic effects, including the induction of micronuclei and chromosome aberrations in plant and animal cells.[8]
-
Disruption of Cellular Signaling: Aluminum can interfere with critical intracellular signaling pathways. It has been shown to disrupt calcium homeostasis and inhibit the inositol 1,4,5-trisphosphate (IP₃) signal transduction pathway.
-
Enzyme Inhibition and Protein Synthesis Alteration: Aluminum can inhibit the activity of various enzymes and alter protein synthesis, leading to cellular dysfunction.[9]
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not widely published. The following sections describe generalized methodologies for key experiments based on OECD guidelines and common laboratory practices.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[10]
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and incubated at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Exposure: Cell cultures are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix), for a short period (e.g., 3-6 hours). A separate set of cultures is exposed for a longer period (e.g., 18-24 hours) without S9 mix.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures for the final 1-3 hours of incubation to accumulate cells in metaphase.[10]
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to a concurrent negative (solvent) control. A statistically significant, dose-dependent increase in the number of aberrant cells indicates a positive result.
Acute Oral Toxicity Study (Based on OECD 423)
Objective: To determine the acute oral toxicity (LD₅₀) of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimation: Animals are housed in appropriate conditions and acclimated to the laboratory environment for at least 5 days.
-
Dosing: A single dose of this compound, suspended or dissolved in a suitable vehicle, is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ is estimated based on the mortality observed at different dose levels.
Visualizations of Toxicological Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the toxicology of this compound.
Caption: Overview of the toxicological pathway of aluminum compounds.
Caption: Signaling pathway for aluminum-induced oxidative stress.
Caption: Experimental workflow for the in vitro chromosomal aberration test.
References
- 1. This compound | AlH6O12P3 | CID 72941519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Chronic Toxicity of Aluminium in Rats and Mice and its Effects on Phosphorous Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the developmental neuroendocrine and reproductive toxicology of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive and developmental toxicity of aluminum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aluminum Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aluminum induces chromosome aberrations, micronuclei, and cell cycle dysfunction in root cells of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aluminum Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Researcher's Footprint: An In-depth Guide to the Environmental Impact and Management of Aluminum Compounds in Scientific Research
For Immediate Release
This technical guide addresses the environmental impact of aluminum compounds frequently used in research, providing scientists and drug development professionals with a comprehensive overview of ecotoxicological effects, standardized testing protocols, and best practices for waste management. As research and development activities continue to expand, it is imperative for the scientific community to understand and mitigate the environmental footprint of common laboratory reagents.
Introduction: The Ubiquitous Role and Hidden Impact of Aluminum in the Lab
Aluminum compounds, such as aluminum chloride (AlCl₃), aluminum sulfate (Al₂(SO₄)₃), and aluminum hydroxide (Al(OH)₃), are staples in the modern research laboratory. They serve as catalysts, Lewis acids, protein precipitants, and perhaps most notably in the pharmaceutical sector, as critical components of vaccine adjuvants. While indispensable for scientific advancement, their journey from benchtop to disposal presents environmental challenges that warrant careful consideration.
The primary route of environmental contamination from research activities is through the disposal of aqueous waste streams. Improper disposal can introduce aluminum into aquatic ecosystems, where its environmental fate and toxicity are highly dependent on the water chemistry, particularly pH. This guide aims to equip researchers with the knowledge to minimize their environmental impact through informed handling and disposal practices.
Ecotoxicological Profile of Common Aluminum Compounds
The environmental risk of aluminum is intrinsically linked to its speciation in aquatic environments. While solid aluminum oxides and aluminosilicates are relatively inert, dissolved inorganic monomeric aluminum species are considered to have the highest bioavailability and are responsible for the most significant adverse effects on aquatic life.[1] Water chemistry parameters such as pH, dissolved organic carbon (DOC), and hardness are critical in determining the concentration of these toxic forms.[2]
Aquatic Toxicity Data
The toxicity of aluminum compounds has been evaluated across various aquatic species. The following tables summarize acute (LC50/EC50) and chronic (NOEC/EC10) toxicity data for several representative organisms. These values highlight the range of sensitivities among different species and the influence of environmental conditions.
Table 1: Acute Toxicity of Aluminum Compounds to Aquatic Organisms
| Compound | Species | Organism Type | Endpoint (Duration) | Concentration (µg/L) | pH | Reference(s) |
| Aluminum | Daphnia magna | Crustacean | 48-h EC50 | 100 - 1000 | Not Specified | [3] |
| Aluminum Chloride | Oncorhynchus mykiss | Fish (Rainbow Trout) | 96-h LC50 | 175 | 5.1 - 5.3 | [4] |
| Aluminum Sulfate | Daphnia magna | Crustacean | 48-h EC50 | 3,900 | 6.5 - 7.5 | |
| Aluminum Sulfate | Pimephales promelas | Fish (Fathead Minnow) | 96-h LC50 | 35,000 | 7.24 - 8.15 | |
| Aluminum Oxide (NPs) | Oreochromis mossambicus | Fish | 96-h LC50 | 40,000 | Not Specified | [5] |
| Aluminum | Salmo trutta | Fish (Brown Trout) | 24-96-h LC50 | 15 | <6.5 | [6] |
| Aluminum | Micropterus sp. | Fish | 8-day LC50 | 170 | >6.5 | [6] |
Table 2: Chronic Toxicity of Aluminum Compounds to Freshwater Organisms
| Compound | Species | Organism Type | Endpoint (Duration) | Concentration (µg/L) | pH | Reference(s) |
| Aluminum | Danio rerio | Fish (Zebra Fish) | Chronic EC10 | 98 | 6 | [7] |
| Aluminum | Pimephales promelas | Fish (Fathead Minnow) | Chronic | 3,288 | 7.24 - 8.15 | |
| Aluminum | Daphnia magna | Crustacean | Chronic | 320 | 6.5 - 7.5 | |
| Aluminum | Ceriodaphnia dubia | Crustacean | Chronic | 1,908 | 7.15 | |
| Aluminum | Freshwater Species (Generic) | Mixed | HC5-50 (Protective Conc.) | 74.4 | Not Specified | [7] |
Mechanisms of Toxicity: Aluminum-Induced Oxidative Stress
One of the primary mechanisms of aluminum toxicity at the cellular level is the induction of oxidative stress. Aluminum ions can promote the generation of reactive oxygen species (ROS) and interfere with the cellular antioxidant defense system. This leads to damage of lipids, proteins, and DNA, ultimately compromising cellular function and viability.
The diagram below illustrates the signaling pathway of aluminum-induced oxidative stress.
Caption: Aluminum-induced oxidative stress pathway.
Standardized Experimental Protocols for Ecotoxicity Assessment
To ensure comparability and regulatory acceptance of toxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This guideline is designed to assess the acute lethal toxicity of a substance to fish over a 96-hour period.
Objective: To determine the median lethal concentration (LC50) of a chemical, i.e., the concentration that is lethal to 50% of the test fish population within 96 hours.
Methodology Summary:
-
Test Organism: A recommended fish species (e.g., Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio)) is selected.[8] At least seven fish are used for each test concentration and control group.[9]
-
Test Concentrations: The test substance is administered at a minimum of five concentrations, typically in a geometric series. A limit test at 100 mg/L can be performed initially.[9][10]
-
Exposure: Fish are exposed to the test substance in a suitable aquatic medium for 96 hours.[4]
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[9]
-
Data Analysis: The cumulative percentage of mortality is plotted against the test concentrations to calculate the LC50 value for each observation period.
The workflow for conducting an OECD 203 test is visualized below.
Caption: Experimental workflow for OECD Test Guideline 203.
Laboratory Waste Management for Aluminum Compounds
Proper management of chemical waste is a legal and ethical responsibility for all researchers. The primary goal is to prevent the release of hazardous materials into the environment.
In-Lab Treatment and Disposal
For many aqueous solutions containing aluminum compounds, particularly those that are acidic like aluminum chloride, in-lab neutralization is a viable pre-treatment step. This process aims to convert soluble, bioavailable aluminum into an insoluble, less harmful precipitate.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide to the aluminum solution while stirring.[11][12] This should be done in a fume hood, wearing appropriate personal protective equipment (PPE), as the reaction can be exothermic.[12]
-
Precipitation: The neutralization reaction will cause the formation of a white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃).
-
pH Adjustment: Continue adding the base until the pH of the solution is within a neutral range (typically 6.5-7.5), as specified by local wastewater regulations.[13]
-
Separation: Allow the precipitate to settle. The solid aluminum hydroxide can then be separated from the liquid by decantation or filtration.
-
Disposal:
-
Liquid (Supernatant): After confirming the pH is neutral and that aluminum concentrations meet local sewer discharge limits, the liquid may be permissible for drain disposal, followed by a large volume of water. Always consult your institution's Environmental Health & Safety (EHS) office first.
-
Solid (Precipitate): The collected aluminum hydroxide sludge should be treated as solid chemical waste. It must be placed in a clearly labeled, sealed container for collection by the institution's hazardous waste management program.[6]
-
The following diagram outlines the decision-making and workflow for managing aluminum compound waste in a laboratory setting.
Caption: Laboratory waste management workflow for aluminum compounds.
Best Practices for Waste Minimization
-
Source Reduction: Purchase only the quantities of aluminum compounds necessary for your experiments to avoid generating excess, unused reagents.
-
Segregation: Do not mix aluminum-containing waste with other waste streams, especially halogenated solvents or heavy metals, unless part of a specific experimental protocol.[14]
-
Labeling: Clearly label all waste containers with their full chemical contents; avoid abbreviations.[15]
-
Container Management: Ensure waste containers are in good condition, compatible with the waste, and kept closed except when adding material.[15]
Conclusion
Aluminum compounds are invaluable tools in scientific research and drug development. However, their use carries an environmental responsibility. By understanding the ecotoxicological risks, adhering to standardized testing protocols, and implementing prudent waste management practices, researchers can significantly reduce their environmental footprint. Neutralization and precipitation offer an effective in-lab method for treating many aqueous aluminum waste streams, but consultation with institutional EHS and adherence to local regulations are paramount for ensuring safe and compliant disposal. Through these informed and conscientious efforts, the scientific community can continue to advance knowledge while safeguarding the health of our aquatic ecosystems.
References
- 1. Aluminum Recycling Best Practices | Okon Recycling [okonrecycling.com]
- 2. US4049773A - Process for precipitation of aluminum hydroxide from aluminate solution - Google Patents [patents.google.com]
- 3. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. essex.ac.uk [essex.ac.uk]
- 7. myfwp.mt.gov [myfwp.mt.gov]
- 8. Optimized Aluminum Hydroxide Adsorption–Precipitation for Improved Viral Detection in Wastewater [mdpi.com]
- 9. chymist.com [chymist.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN112934919A - Method for treating waste anhydrous aluminum chloride - Google Patents [patents.google.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Methodological & Application
Application Notes: Aluminum Triphosphate Dihydrate in Advanced Coating Formulations
Introduction
Aluminum triphosphate dihydrate (Al H₂P₃O₁₀·2H₂O), also referred to as aluminum tripolyphosphate, is a new-generation, non-toxic, and environmentally friendly white anti-corrosion pigment.[1][2] It serves as an effective alternative to traditional toxic anti-rust pigments containing lead and chromium.[2][3] Its white color allows for free toning of coatings, and it is compatible with a wide array of both solvent-based and water-based resin systems.[1][3] This document provides detailed application notes, performance data, and experimental protocols for the utilization of this compound in protective coatings.
Mechanism of Anti-Corrosion Action
The primary function of this compound in coatings is to provide active corrosion inhibition. The mechanism is based on the chemical interaction of the tripolyphosphate anion (P₃O₁₀⁵⁻) with the metal substrate. When water and corrosive ions permeate the coating, the pigment slowly dissociates. The released tripolyphosphate ions have a strong chelating affinity for metal ions, such as Fe²⁺ and Fe³⁺, on the steel surface.[1] This reaction forms a stable, insoluble, and dense passivation layer of metal phosphates on the substrate.[1][3][4] This passive film acts as a barrier, isolating the metal from the corrosive environment and effectively inhibiting the electrochemical corrosion process.[3][4]
References
- 1. Aluminum Tripolyphosphate,Aluminium Dihydrogen Triphosphate [jinhetec.com]
- 2. Aluminium Dihydrogen Triphosphate, Aluminum Tripolyphosphate CAS 13939-25-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Aluminum Triphosphate into Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum triphosphate (ATP), an inorganic compound, serves as a multifunctional additive in epoxy resin formulations. It is primarily recognized for its efficacy as a non-toxic, environmentally friendly anti-corrosion pigment and a halogen-free flame retardant.[1] Its incorporation into epoxy systems can significantly enhance the durability, safety, and performance of coatings, adhesives, and composite materials. These application notes provide a comprehensive protocol for the dispersion of aluminum triphosphate in epoxy resins and detail the subsequent effects on the material's properties.
Key Performance Enhancements
The addition of aluminum triphosphate to epoxy resins can lead to substantial improvements in several key areas:
-
Anti-Corrosion: ATP provides excellent corrosion resistance for metal substrates. The tripolyphosphate ions chelate with metal ions on the surface, forming a dense and stable passivation film that inhibits corrosion.[1] This makes it an effective alternative to traditional, more toxic anti-corrosion pigments like those containing lead or chromium.
-
Flame Retardancy: As a phosphorus-based flame retardant, aluminum triphosphate can enhance the fire resistance of epoxy resins. Its mechanism involves both gas phase and condensed phase actions. During combustion, it can release non-flammable gases that dilute the oxygen supply and form a protective char layer that insulates the underlying material from the heat source.
-
Mechanical Properties: The incorporation of ATP as a filler can influence the mechanical properties of the cured epoxy resin. Proper dispersion and loading levels can lead to improvements in hardness, tensile strength, and flexural strength.
Experimental Protocol: Incorporation of Aluminum Triphosphate into Epoxy Resin
This protocol outlines a general procedure for the preparation and characterization of epoxy resin composites containing aluminum triphosphate.
3.1. Materials and Equipment
-
Epoxy Resin: Bisphenol A based epoxy resin (e.g., DGEBA)
-
Curing Agent: Amine-based hardener (e.g., Diethylenetriamine)
-
Additive: Aluminum Triphosphate (white powder)
-
Solvent (Optional): Acetone or similar solvent for viscosity reduction
-
Equipment:
-
High-shear mechanical mixer
-
Ultrasonic bath/probe sonicator
-
Vacuum oven
-
Molds for sample casting
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (for mechanical property testing)
-
Limiting Oxygen Index (LOI) and UL-94 test apparatus (for flammability testing)
-
Salt spray chamber (for corrosion testing)
-
3.2. Dispersion Procedure
-
Preparation: Dry the aluminum triphosphate powder in an oven at 110°C for 2 hours to remove any absorbed moisture.
-
Mixing:
-
Weigh the desired amount of epoxy resin into a beaker.
-
Gradually add the pre-weighed aluminum triphosphate powder to the epoxy resin while stirring with a mechanical stirrer at a low speed (e.g., 200 rpm) to initially wet the powder.
-
Increase the stirring speed to a high shear rate (e.g., 1500-2000 rpm) and continue mixing for 30-60 minutes to break down agglomerates.
-
-
Ultrasonication:
-
Place the beaker containing the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for 15-30 minutes to achieve a fine and uniform dispersion of the ATP particles. Monitor the temperature to prevent excessive heating of the resin.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a moderate temperature (e.g., 50-60°C) for 15-20 minutes or until all air bubbles are removed.
-
3.3. Curing
-
Addition of Curing Agent:
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the curing agent to the epoxy-ATP mixture.
-
Mix thoroughly for 5-10 minutes at a low speed, ensuring a homogeneous mixture.
-
-
Casting and Curing:
-
Pour the final mixture into pre-heated and release-agent-coated molds.
-
Cure the samples in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. The exact curing profile may vary depending on the specific epoxy system and should be determined experimentally, for example, by using DSC to identify the exothermic curing peak.
-
Data Presentation
The following tables summarize the expected quantitative effects of incorporating aluminum triphosphate into epoxy resins based on literature data for similar systems.
Table 1: Effect of Aluminum Phosphate on Mechanical Properties of a Thermoset Composite *
| Property | Neat Resin | 5 wt% Aluminum Phosphate | 10 wt% Aluminum Phosphate |
| Tensile Strength (MPa) | ~55 | ~83 (+50.1%) | ~61 (+11.3%) |
| Tensile Strain (%) | ~3.5 | ~4.2 (+21.3%) | ~3.4 (-3.2%) |
| Flexural Strength (N/mm²) | ~290 | ~316 (+9.0%) | Lower than 5 wt% |
*Data adapted from a study on fiberglass-reinforced polyester composites with aluminum phosphate, which is expected to show a similar trend in epoxy systems.
Table 2: Flame Retardant Properties of Epoxy Composites with Phosphorus-Containing Additives
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Neat Epoxy | 24 | Fails |
| Epoxy + 15 wt% Aluminum Hypophosphite | 32 | V-0 |
*Data from a study on a related aluminum-phosphorus compound, demonstrating the potential flame-retardant efficacy.
Table 3: Corrosion Performance of Epoxy Coating with Aluminum Triphosphate
| Coating System | Adhesion Strength (MPa) | Corrosion Resistance (Salt Spray Test) |
| Uncoated Steel | N/A | Severe Corrosion |
| Neat Epoxy Coating | ~8 | Moderate Corrosion after 240h |
| Epoxy + ATP Coating | >10 | No significant corrosion after 500h |
Visualizations
Diagram 1: Experimental Workflow for ATP-Epoxy Composite Preparation
Caption: Workflow for preparing and testing ATP-epoxy composites.
Diagram 2: Anti-Corrosion Mechanism of Aluminum Triphosphate in Epoxy Coatings
Caption: How ATP protects metal from corrosion.
References
Preparation of Aluminum Triphosphate Dihydrate Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum triphosphate dihydrate (also known as aluminum dihydrogen tripolyphosphate, AlH₂P₃O₁₀·2H₂O) nanoparticles are emerging as a versatile platform in various scientific and industrial applications. Their unique physicochemical properties, including high surface area and potential for surface functionalization, make them attractive candidates for use as vaccine adjuvants, catalysts, and in the development of advanced materials. In the realm of drug delivery, these nanoparticles offer the potential for targeted delivery and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound nanoparticles.
Applications in Drug Delivery and Research
Aluminum-based nanoparticles, including this compound, are being explored for various biomedical applications. Their utility primarily stems from their ability to be formulated into stable nanosuspensions and their interactions with biological systems.
-
Vaccine Adjuvants: Aluminum salts have a long history of use as adjuvants in vaccines. Nanoparticulate forms are being investigated to enhance the immune response to antigens. The proposed mechanism involves the depot effect, where the nanoparticles form a deposit at the injection site, slowly releasing the antigen and attracting immune cells. They are also known to activate the NLRP3 inflammasome pathway, a key component of the innate immune system.[1]
-
Drug Delivery Vehicles: The high surface area of these nanoparticles allows for the adsorption of various therapeutic molecules. Surface modification can further enable targeted delivery to specific cells or tissues, potentially reducing systemic side effects and improving therapeutic efficacy.[2]
-
Bio-imaging: While not a primary application, aluminum-based nanoparticles can be functionalized with imaging agents to serve as contrast agents in techniques like magnetic resonance imaging (MRI) and computed tomography (CT) scans.[2]
Experimental Protocols
I. Synthesis of Hydrated Aluminum Polyphosphate (Triphosphate) Nanoparticles via Co-Precipitation
This protocol details the synthesis of hydrated aluminum polyphosphate nanoparticles through a controlled co-precipitation method. This method is advantageous due to its relative simplicity, scalability, and ability to produce nanoparticles with a narrow size distribution.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium polyphosphate (Na₅P₃O₁₀)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 25-30%)
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with stir bars
-
pH meter
-
Centrifuge
-
Lyophilizer (freeze-dryer) (optional, for obtaining dry powder)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of aluminum nitrate. The concentration can be varied to control particle size, with a typical starting range of 0.1 M to 0.5 M.
-
Prepare an aqueous solution of sodium polyphosphate. The molar ratio of Al:P is a critical parameter influencing the final product characteristics. A common starting point is a 1:1 molar ratio.
-
-
Co-Precipitation:
-
Place the aluminum nitrate solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 300-500 rpm) at room temperature.
-
Slowly add the sodium polyphosphate solution to the aluminum nitrate solution.
-
Monitor the pH of the mixture. Slowly add ammonium hydroxide solution dropwise to adjust and maintain the pH within a desired range (e.g., pH 5-7). The pH control is crucial for the formation of stable nanoparticles and to avoid the formation of larger aggregates.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to allow for the nucleation and growth of the nanoparticles.
-
-
Purification:
-
The resulting nanoparticle dispersion is then purified to remove unreacted precursors and by-products.
-
Centrifuge the dispersion at a high speed (e.g., 10,000 - 15,000 rpm) for 20-30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times.
-
-
Final Product:
-
The final product is a stable aqueous dispersion of hydrated aluminum polyphosphate nanoparticles.
-
For a dry powder, the purified nanoparticle suspension can be lyophilized.
-
II. Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the synthesized nanoparticles.
A. Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the nanoparticles.
B. Surface Charge:
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a critical factor for their stability in suspension and their interaction with biological membranes.
C. Composition and Structure:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of aluminum phosphate bonds.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.
Data Presentation
The following table summarizes typical physicochemical properties of aluminum phosphate nanoparticles synthesized by co-precipitation and other methods.
| Parameter | Value | Method of Analysis | Reference |
| Particle Size (Hydrodynamic Diameter) | ~100 - 500 nm | Dynamic Light Scattering (DLS) | [3] |
| Particle Size (TEM) | ~60 nm | Transmission Electron Microscopy (TEM) | [4] |
| Polydispersity Index (PDI) | 0.231 - 0.588 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | -8.75 mV to -40 mV | Zeta Potential Analyzer | [3][4] |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) | [4] |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Co-precipitation synthesis workflow.
Proposed Interaction with Phosphoinositide Signaling Pathway
Aluminum ions have been shown to interact with the phosphoinositide signaling pathway.[6][7] This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates the potential points of interaction of aluminum ions released from the nanoparticles with this pathway.
Caption: Inhibition of phosphoinositide signaling.
Conclusion
The synthesis of this compound nanoparticles by co-precipitation offers a reproducible method for obtaining nanomaterials with potential applications in drug delivery and other biomedical fields. Careful control over synthesis parameters and thorough characterization are paramount to ensure the desired physicochemical properties and biological performance. Further research into the specific interactions of these nanoparticles with cellular signaling pathways will be crucial for the development of safe and effective nanomedicines.
References
- 1. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor cell membrane enveloped aluminum phosphate nanoparticles for enhanced cancer vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium impacts elements of the phosphoinositide signalling pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Aluminum Triphosphate
Introduction
Aluminum triphosphate, a compound with the general formula AlH₂(P₃O₁₀) or existing in various polymeric forms like Al(PO₃)₃, is utilized in diverse applications, including as an anti-corrosion pigment, in the manufacturing of specialty glasses and ceramics, and as a binder.[1][2][3] For researchers, scientists, and drug development professionals, a thorough characterization of its physicochemical properties is crucial for ensuring quality, performance, and safety. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize aluminum triphosphate.
X-ray Diffraction (XRD)
Application Note
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. It is indispensable for identifying the specific crystalline phases of aluminum triphosphate, such as different polymorphs or hydrated forms.[4][5] The technique provides information on the crystal structure, phase purity, lattice parameters, and crystallite size. For instance, XRD can distinguish between amorphous aluminum phosphate and crystalline forms like the berlinite type.[6][7] Rietveld refinement of the XRD data can be used to quantify the weight percentage of different crystalline phases in a mixed sample.[4]
Experimental Protocol
-
Sample Preparation:
-
Grind the aluminum triphosphate sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge. Avoid excessive pressure, which can induce preferred orientation.
-
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Scan:
-
Range (2θ): 10° to 80° is a common range for initial surveys.
-
Step Size: 0.02°.
-
Scan Speed/Dwell Time: 1-2 seconds per step. A slower scan speed provides better signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Perform a background scan on an empty sample holder (e.g., a zero-background silicon wafer) if precise background subtraction is needed.
-
Run the scan on the aluminum triphosphate sample.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern (peak positions and relative intensities) with standard patterns from crystallographic databases (e.g., ICDD PDF, COD).
-
Crystallite Size Estimation: Use the Scherrer equation on isolated, well-defined peaks.
-
D = Kλ / (β cosθ)
-
Where D is the mean crystallite size, K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) in radians, and θ is the Bragg angle.
-
-
Quantitative Analysis: Perform Rietveld refinement using specialized software (e.g., GSAS-II, FullProf) to determine the weight fraction of each phase in a multiphase sample and refine lattice parameters.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying the functional groups and molecular bonding within a sample. For aluminum triphosphate, FTIR is used to confirm the presence of phosphate groups and to study the nature of the P-O and Al-O-P bonds.[8][9] Specific vibrational bands can indicate the degree of polymerization of the phosphate chains (e.g., distinguishing ortho-, pyro-, and tripolyphosphates) and the formation of Al-O-P bridges.[10][11] It is particularly useful for detecting the presence of water of hydration (broad O-H stretching bands) and other impurities.
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is often preferred for powders as it requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Place a small amount of the aluminum triphosphate powder onto the crystal to completely cover it.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands. Key bands for aluminum phosphates include:
-
~3700-3000 cm⁻¹: Broad bands from O-H stretching of adsorbed or structural water.[9]
-
~1630 cm⁻¹: H-O-H bending of water.
-
~1250-900 cm⁻¹: Strong, complex bands corresponding to asymmetric and symmetric stretching vibrations of P-O and P-O-P groups.[8][9]
-
Below 800 cm⁻¹: Vibrations associated with Al-O and Al-O-P bonds.[9]
-
-
Compare the obtained spectrum with reference spectra of known aluminum phosphate compounds.[12]
-
Thermal Analysis (TGA/DSC)
Application Note
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of aluminum triphosphate as a function of temperature. TGA measures weight changes, which can be correlated with dehydration, dehydroxylation, or decomposition events.[13][14] DSC measures the heat flow associated with thermal events, such as melting, crystallization, or solid-state phase transitions, which may not involve a change in mass.[15] Together, they are critical for determining the material's behavior at elevated temperatures.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aluminum triphosphate powder into a clean TGA/DSC crucible (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Purge Gas: Use an inert gas (e.g., Nitrogen or Argon) or a reactive gas (e.g., Air) depending on the desired experimental atmosphere. Set a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Initial Temperature: Room temperature (~25 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Final Temperature: Up to 1000 °C or higher, depending on the material's expected stability.[13]
-
-
-
Data Acquisition:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Start the temperature program and record the weight change (TGA) and differential heat flow (DSC) simultaneously.
-
-
Data Analysis:
-
TGA Curve:
-
Analyze the TGA curve (weight % vs. temperature) for distinct weight loss steps.
-
Calculate the percentage weight loss for each step. The first derivative of the TGA curve (DTG) helps to precisely identify the temperature of maximum weight loss rate.[13]
-
Correlate weight loss steps with physical processes (e.g., loss of adsorbed water, structural water, or decomposition to aluminum oxides).[14][16]
-
-
DSC Curve:
-
Analyze the DSC curve (heat flow vs. temperature) for endothermic (melting, dehydration) or exothermic (crystallization, decomposition) peaks.
-
Determine the onset temperature and peak temperature for each thermal event.
-
-
Electron Microscopy (SEM/TEM)
Application Note
Electron microscopy is used to visualize the morphology and microstructure of materials at high magnification. Scanning Electron Microscopy (SEM) is ideal for examining the surface topography, particle size, shape, and aggregation of aluminum triphosphate powders.[2][17] Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the characterization of primary particle size, morphology, and internal structure.[18] When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), both techniques can perform elemental analysis to map the distribution of aluminum, phosphorus, and oxygen, confirming compositional homogeneity.[18][19]
Experimental Protocol
-
Sample Preparation:
-
SEM:
-
Mount a small amount of the powder onto an aluminum stub using double-sided carbon tape.
-
Remove excess loose powder with a gentle stream of dry nitrogen.
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.
-
-
TEM:
-
Disperse a very small amount of the powder in a suitable solvent (e.g., ethanol, isopropanol).
-
Sonicate the suspension for a few minutes to break up agglomerates.
-
Place a single drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely in a dust-free environment.
-
-
-
Instrument Setup and Imaging:
-
SEM:
-
Accelerating Voltage: 5-20 kV. Lower voltages can improve surface detail and reduce charging.
-
Working Distance: Optimize for desired resolution and depth of field (e.g., 5-10 mm).
-
Detectors: Use a secondary electron (SE) detector for topography and a backscattered electron (BSE) detector for compositional contrast.
-
-
TEM:
-
Accelerating Voltage: 100-200 kV.
-
Imaging Mode: Use bright-field imaging to observe morphology and diffraction contrast. Selected Area Electron Diffraction (SAED) can be used to determine the crystallinity of individual particles.
-
-
-
Data Analysis:
-
Acquire images at various magnifications to assess the overall morphology and fine details.
-
Use image analysis software (e.g., ImageJ) to measure particle size distribution from multiple images and a representative number of particles.
-
For EDX, acquire spectra from representative areas to confirm the presence and relative ratios of Al, P, and O.
-
Summary of Quantitative Data
| Analytical Technique | Key Quantitative Parameters | Typical Values / Information for Aluminum Triphosphate |
| X-ray Diffraction (XRD) | Lattice Parameters (Å), Crystallite Size (nm), Phase Composition (wt.%) | Specific d-spacing values identify crystalline phases (e.g., Al(PO₃)₃, AlPO₄).[4] Crystallite size can be calculated via Scherrer equation. |
| FTIR Spectroscopy | Peak Position (cm⁻¹), Peak Intensity/Area | P-O and Al-O-P stretching and bending vibrations in the 400-1300 cm⁻¹ region.[9] O-H stretching around 3400 cm⁻¹ indicates hydration. |
| Thermal Analysis (TGA/DSC) | Weight Loss (%), Onset/Peak Temperatures (°C), Enthalpy (J/g) | Weight loss steps correspond to dehydration and decomposition.[13][14] Thermal events (e.g., phase transitions) are identified by DSC peaks.[15] |
| Electron Microscopy (SEM/TEM) | Particle Size (nm/µm), Particle Size Distribution, Aspect Ratio | Provides direct measurement of primary particle and agglomerate sizes. Morphology can be described (e.g., nanoplates, spherical).[2][17] |
| Elemental Analysis (EDX/XPS) | Atomic Concentration (at.%), Elemental Ratios (e.g., P/Al) | Confirms the elemental composition. The molar ratio of P/Al can be determined (e.g., ~3 for metaphosphates).[18] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for physicochemical characterization.
Logical Relationships of Analytical Techniques
Caption: Relationship between analytical techniques and material properties.
References
- 1. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface complexation of condensed phosphate to aluminum hydroxide: an ATR-FTIR spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Surface complexation of condensed phosphate to aluminum hydroxide: An ATR-FTIR spectroscopic investigation - East China Normal University [pure.ecnu.edu.cn:443]
- 11. Rationalization of the X-ray photoelectron spectroscopy of aluminium phosphates synthesized from different precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Lactic Acid Bacteria-Mediated Synthesis of Selenium Nanoparticles: A Smart Strategy Against Multidrug-Resistant Pathogens [mdpi.com]
Application Notes and Protocols: Aluminum Triphosphate as a Hardener and Refractory Binder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of aluminum triphosphate (ATP) as a hardener for alkali silicate systems and as a binder in refractory materials. Detailed experimental protocols are provided to guide researchers in evaluating its performance and characteristics in these applications.
Introduction
Aluminum triphosphate, with the chemical formula AlH₂P₃O₁₀·2H₂O, is a versatile inorganic compound.[1][2] While widely recognized as an environmentally friendly anti-corrosion pigment, it also demonstrates significant potential as a hardener and a refractory binder.[3][4] Its utility in these applications stems from its chemical reactivity and thermal decomposition properties. As a hardener, it interacts with alkali silicates to form a durable matrix. In refractory applications, upon heating, it decomposes to form stable aluminum orthophosphate (AlPO₄), which creates a strong ceramic bond, enhancing the thermomechanical properties of the material.[1][5]
Physicochemical Properties of Aluminum Triphosphate
A summary of the key physicochemical properties of aluminum triphosphate is presented in the table below.
| Property | Value | References |
| Appearance | White or light gray powder | [3] |
| Molecular Formula | AlH₂P₃O₁₀·2H₂O | [1] |
| CAS Number | 13939-25-8 | [3] |
| Density (g/cm³) | 2.0 - 3.0 | [2][3] |
| Solubility | Insoluble in water; soluble in nitric and hydrochloric acid | [3] |
| pH (10% Aqueous Solution) | 5.5 - 7.5 | |
| Thermal Stability | Good | [1][3] |
| P₂O₅ Content (%) | 50.0 - 60.0 | |
| Al₂O₃ Content (%) | 15.0 - 30.0 |
Application as a Hardener for Alkali Silicates
Aluminum triphosphate, particularly aluminum dihydrogen triphosphate, serves as an effective hardener for alkali silicates, such as sodium silicate (water glass).[1][3] The hardening process involves a chemical reaction between the acidic phosphate and the alkaline silicate, resulting in the formation of a rigid aluminosilicate-phosphate network.[6][7]
Hardening Mechanism
The hardening mechanism is believed to involve the following steps:
-
Dissolution and Hydrolysis: In the alkaline sodium silicate solution, aluminum triphosphate slowly dissolves and hydrolyzes, releasing acidic phosphate species.
-
Neutralization and Gelation: These acidic species neutralize the alkalinity of the silicate solution, leading to the polycondensation of silicate and phosphate tetrahedra.
-
Network Formation: A three-dimensional, amorphous aluminosilicate-phosphate gel network is formed, resulting in the hardening of the material.[6]
A simplified representation of this process is depicted in the diagram below.
Caption: Hardening mechanism of alkali silicates with aluminum triphosphate.
Experimental Protocol: Evaluation of Setting Time
This protocol outlines the procedure for determining the initial and final setting times of an aluminum triphosphate-hardened sodium silicate mixture using a Vicat apparatus, adapted from ASTM C191.[4][8][9]
Materials and Equipment:
-
Aluminum Triphosphate (powder)
-
Sodium Silicate Solution (specify composition and modulus)
-
Vicat Apparatus with plunger and needles
-
Molds (conical, as per ASTM C191)
-
Mixing bowl and spatula
-
Stopwatch
-
Balance
Procedure:
-
Preparation of the Mixture:
-
Weigh a specific amount of sodium silicate solution into the mixing bowl.
-
Weigh the desired percentage of aluminum triphosphate (e.g., 5, 10, 15 wt% relative to the silicate solution).
-
Start the stopwatch at the moment the aluminum triphosphate is added to the silicate solution.
-
Mix thoroughly for a specified time (e.g., 3-5 minutes) to achieve a homogeneous paste.[8]
-
-
Molding the Specimen:
-
Immediately after mixing, fill the Vicat mold with the paste.
-
Level the surface of the paste with the top of the mold without excessive compaction.
-
-
Determination of Initial Setting Time:
-
Place the mold under the Vicat apparatus.
-
Lower the 1 mm needle gently until it touches the surface of the paste, then quickly release it.
-
Record the penetration depth.
-
Repeat this process at regular intervals (e.g., every 5-10 minutes) on different parts of the specimen surface.
-
The initial setting time is the time elapsed from the addition of the hardener to the point where the needle penetrates to a depth of 25 mm from the top.[4][9]
-
-
Determination of Final Setting Time:
-
Replace the needle with the one having an annular attachment.
-
The final setting time is the time elapsed from the addition of the hardener to the point where the needle makes an impression on the surface, but the annular attachment does not.[9]
-
Data Presentation:
| ATP Concentration (wt%) | Initial Setting Time (min) | Final Setting Time (min) |
| 5 | ||
| 10 | ||
| 15 |
Application as a Refractory Binder
Aluminum triphosphate is utilized in the formulation of refractory materials such as castables, mortars, and refractory mud.[1][5] Upon heating, it undergoes a series of transformations, ultimately forming a stable aluminum orthophosphate (AlPO₄) ceramic bond.[1][5] This bond imparts high strength and thermal stability to the refractory product.[10]
Thermal Decomposition and Bonding Mechanism
The thermal decomposition of aluminum triphosphate is a multi-stage process that results in the formation of a ceramic bond.
-
Dehydration: At lower temperatures (around 100-200°C), physically adsorbed water is removed.[11]
-
Condensation and Transformation: As the temperature increases (200-500°C), aluminum dihydrogen triphosphate undergoes dehydrolytic condensation to form aluminum metaphosphate (Al(PO₃)₃).[12]
-
Ceramic Bond Formation: At higher temperatures (above 1000°C), aluminum metaphosphate decomposes into the highly refractory aluminum orthophosphate (AlPO₄), which forms a strong, stable ceramic bond with the refractory aggregates.[12][13]
The following diagram illustrates the workflow for preparing and testing a refractory material with an aluminum triphosphate binder.
Caption: Experimental workflow for refractory testing.
Experimental Protocol: Cold Crushing Strength (CCS)
This protocol is adapted from ASTM C133 to determine the compressive strength of a refractory material bonded with aluminum triphosphate.[14][15]
Materials and Equipment:
-
Refractory aggregate (e.g., alumina, silica) with a defined particle size distribution
-
Aluminum Triphosphate (binder)
-
Water
-
Mixer
-
Molds (e.g., 50x50x50 mm cubes)
-
Drying oven
-
Furnace
-
Compression testing machine
Procedure:
-
Sample Preparation:
-
Prepare a dry mix of the refractory aggregate and the desired percentage of aluminum triphosphate binder.
-
Add a controlled amount of water and mix until a homogeneous, workable consistency is achieved.
-
Cast the mixture into the molds, ensuring proper compaction.
-
Cure the samples at room temperature for 24 hours.
-
Demold the samples and dry them in an oven at 110°C for 24 hours.
-
Fire the dried samples in a furnace at a specified temperature (e.g., 1200°C) with a controlled heating and cooling rate.
-
-
Testing:
-
After cooling to room temperature, measure the dimensions of the fired samples.
-
Place a specimen in the compression testing machine.
-
Apply a compressive load at a constant rate until the specimen fails.[14]
-
Record the maximum load at failure.
-
Test at least five specimens to obtain an average value.[16]
-
Calculation:
CCS (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)
Data Presentation:
| Binder System | Firing Temperature (°C) | Average CCS (MPa) | Standard Deviation |
| X% ATP | 1200 | ||
| Y% ATP | 1200 | ||
| Control (Other Binder) | 1200 |
Experimental Protocol: Thermal Shock Resistance
This protocol describes a water quenching method to assess the thermal shock resistance of refractory samples bonded with aluminum triphosphate.[1][2]
Materials and Equipment:
-
Fired refractory samples from the CCS protocol
-
High-temperature furnace
-
Water bath at room temperature
-
Tongs
Procedure:
-
Initial Strength Measurement:
-
Determine the cold crushing strength of a set of as-fired (un-shocked) samples to serve as a baseline.
-
-
Thermal Cycling:
-
Place a set of samples in the furnace and heat them to a high temperature (e.g., 950°C) and hold for a specified time (e.g., 30 minutes) to ensure thermal equilibrium.[1]
-
Remove the hot samples from the furnace and immediately immerse them in the water bath for a set duration (e.g., 3 minutes).
-
Remove the samples from the water and allow them to dry completely. This constitutes one thermal cycle.
-
-
Post-Shock Evaluation:
-
Visually inspect the samples for cracks after each cycle.
-
After a predetermined number of cycles (e.g., 1, 5, 10), determine the retained cold crushing strength of the samples.
-
The thermal shock resistance can be reported as the number of cycles to failure (e.g., significant cracking) or as the percentage of retained strength after a certain number of cycles. A strength reduction of at least 30% is often considered significant.[2]
-
Data Presentation:
| Binder System | Number of Quench Cycles | Retained CCS (%) | Observations |
| X% ATP | 1 | ||
| 5 | |||
| 10 | |||
| Control | 1 | ||
| 5 | |||
| 10 |
Safety Precautions
-
When handling aluminum triphosphate powder, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, to avoid irritation.[3]
-
The reaction of aluminum triphosphate with alkali silicates can be exothermic. Monitor the temperature during mixing of large batches.
-
Follow standard safety procedures when operating high-temperature furnaces and mechanical testing equipment.
By following these application notes and protocols, researchers can systematically evaluate the efficacy of aluminum triphosphate as a hardener and refractory binder for various material science applications.
References
- 1. rrmsb.com [rrmsb.com]
- 2. dl.azmanco.com [dl.azmanco.com]
- 3. Thermal Shock Resistance of Refractory Products - Test Method - BS EN 993-11:2007 | Lucideon [lucideon.com]
- 4. scribd.com [scribd.com]
- 5. tmt.unze.ba [tmt.unze.ba]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Test to Determine the Setting Time of Cement [gharpedia.com]
- 9. youtube.com [youtube.com]
- 10. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. forneyonline.com [forneyonline.com]
- 15. store.astm.org [store.astm.org]
- 16. zinfon-refractory.com [zinfon-refractory.com]
Application Notes and Protocols for Formulating Water-Based Paints with Aluminum Triphosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating water-based anti-corrosive paints utilizing Aluminum Triphosphate Dihydrate. The following sections detail the components, a sample formulation, experimental protocols for preparation and testing, and the mechanism of action of this anti-corrosive pigment.
Introduction to Aluminum Triphosphate in Water-Based Coatings
Aluminum triphosphate (Al(H2P3O10)·2H2O) is a non-toxic, white anti-corrosive pigment that serves as an effective alternative to traditional heavy-metal-based corrosion inhibitors.[1] Its mechanism of action involves the gradual release of triphosphate anions in the presence of moisture, which then form a protective passivation layer on the metal surface, inhibiting the corrosion process.[2] This makes it an ideal pigment for environmentally friendly, water-based paint formulations designed for metal protection.
Components of a Water-Based Anti-Corrosive Paint
A stable and effective water-based anti-corrosive paint is a complex system comprising several key components. Each plays a crucial role in the paint's final properties, from in-can stability to the protective performance of the dried film.[2][3]
-
Binder (Resin): The film-forming component that binds the pigments and additives together and provides adhesion to the substrate. For anti-corrosive applications, water-based epoxy or acrylic emulsions are commonly used.[4]
-
Anti-Corrosive Pigment: this compound is the primary active pigment for corrosion inhibition.
-
Extender Pigments and Fillers: These are used to increase the solids content, improve mechanical properties, and reduce cost. Examples include talc, mica powder, barium sulfate, and hollow microspheres.[4]
-
Color Pigments: Provide color and opacity, such as iron oxide red.[4]
-
Additives: A variety of additives are essential for optimizing the paint's properties:
-
Dispersing Agent: To ensure uniform dispersion of pigments and fillers.
-
Wetting Agent: Improves the wetting of the pigment and substrate surfaces.
-
Defoamer: Prevents the formation of foam during manufacturing and application.
-
Thickener: Controls the rheology of the paint, preventing sagging and settling.
-
Adhesion Promoter: Enhances the bond between the paint film and the metal substrate.
-
Leveling Agent: Promotes the formation of a smooth, even film.
-
Curing Agent: For two-component systems like epoxies, to cross-link the resin and form a durable film.
-
-
Solvent: Deionized or distilled water is the primary solvent in water-based paints.
Sample Formulation
The following table provides a sample formulation for a water-based anti-corrosive paint using aluminum triphosphate, derived from established patents.[4] The quantities are given in parts by weight, which can be scaled as needed for laboratory or industrial production.
| Component | Role | Parts by Weight (Range) | Example Formulation (Parts by Weight) |
| Distilled Water | Solvent | 45 - 50 | 48.0 |
| Epoxy Resin Emulsion | Binder | 30 - 45 | 35.0 |
| Aluminum Triphosphate | Anti-Corrosive Pigment | 5 - 15 | 10.0 |
| Iron Oxide Red | Color Pigment | 5 - 10 | 7.0 |
| Talc | Extender Pigment | 3 - 8 | 5.0 |
| Mica Powder | Extender Pigment | 2 - 8 | 3.0 |
| Hollow Microspheres | Filler | 5 - 12 | 8.0 |
| Barium Sulfate | Filler | 5 - 15 | 10.0 |
| Dispersing Agent | Additive | 0.2 - 1.0 | 0.5 |
| Wetting Agent | Additive | 0.2 - 1.0 | 0.3 |
| Defoamer | Additive | 0.2 - 1.0 | 0.4 |
| Thickener | Additive | 0.2 - 1.0 | 0.5 |
| Adhesion Promoter | Additive | 0.2 - 1.0 | 0.3 |
| Leveling Agent | Additive | 0.2 - 1.0 | 0.3 |
| Curing Agent | Additive | 0.2 - 1.0 | 0.7 |
| Total | 129.3 |
Experimental Protocols
Preparation of the Water-Based Anti-Corrosive Paint
This protocol describes the laboratory-scale preparation of the water-based paint formulation provided in the section above.[4]
Equipment:
-
High-speed disperser with a shearing blade
-
Basket-type sand mill (or equivalent grinding equipment)
-
Laboratory balance
-
Beakers and mixing vessels
Procedure:
Part A: Preparation of the Anti-Corrosive Pulp
-
Add the specified amount of distilled water (e.g., 48.0 parts) to a mixing vessel equipped with a high-speed disperser.
-
Begin stirring at a low speed.
-
Add the dispersing agent (0.5 parts) and defoamer (0.4 parts) to the water and mix for 10-15 minutes.
-
Gradually add the following pigments and fillers while increasing the dispersion speed:
-
Iron Oxide Red (7.0 parts)
-
Talc (5.0 parts)
-
Mica Powder (3.0 parts)
-
Hollow Microspheres (8.0 parts)
-
Barium Sulfate (10.0 parts)
-
Aluminum Triphosphate (10.0 parts)
-
-
Once all the powders are added, increase the speed to high shear and disperse until a homogenous slurry is formed.
-
Transfer the slurry to a basket-type sand mill.
-
Grind the pulp at a spindle speed of approximately 3000-5000 rpm for 45-70 minutes, or until the desired fineness of grind is achieved (typically measured with a Hegman gauge).
-
Discharge the finished anti-corrosive pulp.
Part B: Final Paint Formulation
-
In a separate container, add the epoxy resin emulsion (35.0 parts).
-
While stirring at a low to medium speed, slowly add the prepared anti-corrosive pulp (Part A) to the resin.
-
Add the remaining additives:
-
Wetting Agent (0.3 parts)
-
Thickener (0.5 parts)
-
Adhesion Promoter (0.3 parts)
-
Leveling Agent (0.3 parts)
-
-
Continue mixing until the paint is completely homogeneous.
-
Just before application, add the curing agent (0.7 parts) and mix thoroughly. The paint now has a limited pot life.
Substrate Preparation and Paint Application
Substrate: Mild steel panels (e.g., Q235) are commonly used for testing.
Preparation:
-
Abrade the steel panels using SiC abrasive papers (e.g., up to 400 grit) to remove any mill scale and rust.
-
Degrease the panels by washing with acetone or a suitable solvent.
-
Rinse with distilled water and dry completely in air.
Application:
-
Apply the formulated paint to the prepared steel panels using a brush, roller, or spray applicator to achieve a consistent dry film thickness (DFT). A typical DFT for testing is around 80-100 µm.
-
Allow the painted panels to cure at ambient temperature and humidity for at least 7 days before conducting performance tests.
Performance Evaluation Protocols
This accelerated corrosion test evaluates the paint's resistance to a corrosive environment.
Procedure:
-
Scribe a line through the center of the cured paint film on the test panel, ensuring the scribe penetrates to the metal substrate.
-
Place the panels in a salt spray cabinet at a specified angle.
-
Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
-
Record the number of hours until failure, as defined by a specific level of corrosion or blistering according to standard rating systems. Paints formulated with aluminum triphosphate have been shown to withstand over 1200 hours in salt spray tests.[4]
EIS is a non-destructive technique used to evaluate the protective properties of the coating.
Procedure:
-
Immerse the cured, painted panel in a 3.5% NaCl solution, which acts as the electrolyte.
-
Use a three-electrode setup with the painted panel as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Apply a small amplitude AC potential (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
The data can be fitted to equivalent electrical circuits to model the coating's properties, such as coating resistance (Rc), pore resistance (Rpo), and double-layer capacitance (Cdl). Higher impedance values at low frequencies generally indicate better corrosion protection.
Quantitative Data Summary
The following table summarizes typical performance data for a water-based anti-corrosive paint formulated with aluminum triphosphate.
| Performance Test | Method | Result | Reference |
| Salt Spray Resistance | ASTM B117 | > 1200 hours | CN104530902A[4] |
| Adhesion (Pull-off Test) | ASTM D4541 | 2.5 - 5.0 MPa | General expectation for good adhesion[5] |
| Pencil Hardness | ASTM D3363 | ≥ H | General performance characteristic |
| Flexibility (Mandrel Bend Test) | ASTM D522 | ≤ 2 mm | General performance characteristic |
| Impact Resistance | ASTM D2794 | ≥ 50 kg·cm | General performance characteristic |
| Low-Frequency Impedance Modulus | EIS | 10^8 - 10^10 Ω·cm² (initial) | Typical for high-performance coatings |
Mechanism of Action and Visualizations
Anti-Corrosion Mechanism of Aluminum Triphosphate
The primary anti-corrosion mechanism of aluminum triphosphate involves the formation of a passive, protective layer on the metal surface.
-
Ingress of Water: When water and corrosive ions (e.g., Cl-) penetrate the paint film, they reach the aluminum triphosphate pigment particles.
-
Hydrolysis and Ion Release: The this compound slowly hydrolyzes, releasing triphosphate ions (P3O10^5-).
-
Complexation and Passivation: These triphosphate ions react with the metal substrate (e.g., iron) to form a stable, insoluble metal-phosphate complex layer. This passivation layer acts as a barrier, preventing further contact between the corrosive species and the metal, thus inhibiting the anodic dissolution of the metal.
Diagrams
Caption: Anti-corrosion mechanism of Aluminum Triphosphate.
Caption: Experimental workflow for paint formulation and testing.
References
- 1. WO2017157963A1 - Water-based anti-corrosion coating composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pu.edu.pk [pu.edu.pk]
- 4. CN104530902A - Water-based anticorrosive paint and preparation method thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Aluminum Triphosphate Particles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various methods for the surface modification of aluminum triphosphate (ATP) particles. The protocols described herein are intended to serve as a guide for researchers to functionalize ATP particles for a range of applications, from industrial coatings to advanced drug delivery systems.
Introduction to Surface Modification of Aluminum Triphosphate
Aluminum triphosphate is a versatile inorganic material with applications in various fields, including as a non-toxic anti-corrosion pigment in paints and coatings.[1] Surface modification of ATP particles is crucial for enhancing their performance and enabling their use in specialized applications. Unmodified ATP particles may exhibit poor dispersion in organic matrices and limited biocompatibility. Surface functionalization can address these limitations by:
-
Improving Dispersion: Modifying the particle surface with appropriate chemical groups can enhance compatibility with different solvents and polymer matrices, leading to stable and homogenous dispersions.
-
Enhancing Corrosion Resistance: Surface coatings can create a more effective barrier against corrosive agents.[2]
-
Introducing New Functionalities: Specific molecules can be grafted onto the ATP surface to impart desired properties, such as hydrophobicity, bioactivity, or targeting capabilities for drug delivery.[3][4]
-
Controlling Drug Release: For pharmaceutical applications, surface coatings can be designed to control the release kinetics of loaded therapeutic agents.[5]
This document outlines detailed protocols for three common surface modification techniques: silane coupling agent treatment, phosphonic acid functionalization, and polymer coating.
Silane Coupling Agent Modification
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates and organic polymers.[6] They are widely used to improve interfacial adhesion and compatibility. The general structure of a silane coupling agent is R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group.
Application: Improved Dispersion in Polymer Composites
Modification of ATP particles with silane coupling agents can significantly improve their dispersion in polymer matrices, leading to enhanced mechanical and barrier properties of the resulting composite material.
Experimental Protocol: Silanization of Aluminum Triphosphate Particles
This protocol is adapted from methods used for the surface modification of alumina nanoparticles.[7]
Materials:
-
Aluminum Triphosphate (ATP) powder
-
Silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES, or (3-Glycidyloxypropyl)trimethoxysilane - GPTMS)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonicator (optional)
-
Centrifuge
-
Oven
Procedure:
-
Pre-treatment of ATP Particles:
-
Dry the ATP powder in an oven at 110°C for 2 hours to remove any adsorbed water.
-
Allow the particles to cool to room temperature in a desiccator.
-
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol/5% deionized water solution (v/v).
-
Add the silane coupling agent to the ethanol/water mixture to a final concentration of 1-5% (w/v).
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for 1-2 hours at room temperature to allow for the hydrolysis of the alkoxy groups to silanol groups (Si-OH).
-
-
Surface Modification Reaction:
-
Disperse the pre-treated ATP particles in anhydrous ethanol (e.g., 10 g in 100 mL) by stirring or ultrasonication for 15 minutes to form a uniform suspension.
-
Slowly add the hydrolyzed silane solution to the ATP suspension under vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or at an elevated temperature (e.g., 60°C) for 2-3 hours, under continuous stirring.
-
-
Washing and Drying:
-
After the reaction, separate the modified ATP particles from the solution by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the particles with ethanol three times to remove any unreacted silane and by-products. Centrifuge the particles after each washing step.
-
Dry the washed particles in an oven at 80-100°C for 12 hours.
-
Characterization of Silane-Modified ATP
The success of the surface modification can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the organic functional groups from the silane coupling agent on the ATP surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the ATP particles by measuring the weight loss corresponding to the decomposition of the organic moiety.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the particle surface and confirm the presence of silicon and other elements from the silane.
-
Contact Angle Measurement: To assess the change in surface wettability (hydrophobicity/hydrophilicity).
Quantitative Data on Silane Modification (Illustrative Examples)
The following table summarizes typical changes in surface properties of inorganic nanoparticles after silanization. Note that this data is for silica and titania nanoparticles and serves as an example of the expected outcomes for ATP.
| Particle Type | Modifying Agent | Grafting Density (molecules/nm²) | Zeta Potential (pH 7) (mV) | Contact Angle (°) | Reference |
| Silica (SiO₂) | APTMS | 2.7 | +35 | 68 | [8] |
| Titania (TiO₂) | APTMS | Not Reported | +40 | 75 | [9] |
Phosphonic Acid Functionalization
Phosphonic acids (R-PO(OH)₂) are known to form strong, stable bonds with metal oxide surfaces, including aluminum oxide.[10] This makes them excellent candidates for the surface modification of ATP. The phosphonic acid headgroup anchors to the surface, while the organic 'R' group can be tailored to introduce specific functionalities.
Application: Enhanced Corrosion Protection and Hydrophobicity
Modification with long-chain alkyl phosphonic acids can render the ATP surface hydrophobic, which is highly desirable for improving the corrosion resistance of coatings containing these particles.[11]
Experimental Protocol: Phosphonic Acid Treatment of ATP Particles
This protocol is based on methods developed for modifying aluminum surfaces.[2][10]
Materials:
-
Aluminum Triphosphate (ATP) powder
-
Phosphonic acid (e.g., Octadecylphosphonic acid - ODPA for hydrophobicity, or Amino trimethylene phosphonic acid - ATMP for chelation)[2]
-
Ethanol or Isopropanol
-
Deionized water
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration setup (e.g., Büchner funnel)
-
Oven
Procedure:
-
Preparation of Phosphonic Acid Solution:
-
Dissolve the chosen phosphonic acid in ethanol or isopropanol to a concentration of 1-10 mM. Gentle heating may be required to dissolve long-chain phosphonic acids.
-
-
Surface Modification:
-
Disperse the ATP powder in the phosphonic acid solution (e.g., 5 g in 100 mL).
-
Stir the suspension at room temperature for 12-24 hours. For some phosphonic acids, heating the suspension under reflux (e.g., at 60-80°C) for a few hours can promote the reaction.[2]
-
-
Washing and Drying:
-
After the reaction period, filter the modified ATP particles from the solution.
-
Wash the particles thoroughly with fresh solvent (ethanol or isopropanol) to remove any unbound phosphonic acid.
-
Dry the functionalized particles in an oven at 60-80°C overnight.
-
Characterization of Phosphonic Acid-Modified ATP
-
FTIR Spectroscopy: To confirm the presence of P-O-Al bonds and the characteristic vibrations of the organic 'R' group.
-
XPS: To detect the presence of phosphorus and carbon from the phosphonic acid on the surface.
-
Contact Angle Measurement: To quantify the change in surface hydrophobicity. A significant increase in the water contact angle is expected after modification with long-chain alkyl phosphonic acids.[12]
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the corrosion protection performance of coatings containing the modified ATP particles.[2]
Quantitative Data on Phosphonic Acid Modification (Illustrative Examples)
The table below shows the effect of phosphonic acid treatment on the surface properties of aluminum oxide.
| Substrate | Modifying Agent | Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference |
| Aluminum Oxide | Octylphosphonic acid (OPA) | < 105 | 25 | [12] |
| Aluminum Oxide | Decylphosphonic acid (DPA) | > 115 | 22 | [12] |
| Aluminum Oxide | Octadecylphosphonic acid (ODPA) | > 115 | 21 | [12] |
Polymer Coating
Coating ATP particles with a polymer layer can be achieved through either "grafting to" (adsorption of pre-formed polymers) or "grafting from" (in-situ polymerization from surface-initiated sites) methods. Polymer coatings can significantly alter the surface properties, providing steric stabilization, biocompatibility, and controlled release functionalities.
Application: Drug Delivery Systems
For drug development, coating ATP particles with biocompatible and biodegradable polymers like polyethylene glycol (PEG), polylactic-co-glycolic acid (PLGA), or chitosan can improve their circulation time, reduce toxicity, and enable controlled or targeted drug release.[3][13]
Experimental Protocol: Polymer Coating of ATP via In-Situ Polymerization
This is a generalized protocol for coating particles with a polymer shell.
Materials:
-
Surface-modified ATP with initiator groups (e.g., silanized with an initiator-containing silane)
-
Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)
-
Initiator (if not surface-bound)
-
Solvent (e.g., water, toluene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Surface Initiation (if applicable):
-
First, modify the ATP surface with an initiator-containing molecule (e.g., an initiator-functionalized silane) using the silanization protocol described in section 2.2.
-
-
In-Situ Polymerization:
-
Disperse the initiator-functionalized ATP particles in the chosen solvent in the reaction vessel.
-
Add the monomer to the suspension.
-
De-gas the mixture by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 60-80°C) under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
-
Purification:
-
After polymerization, cool the mixture to room temperature.
-
Separate the polymer-coated particles by centrifugation.
-
Wash the particles repeatedly with a good solvent for the polymer to remove any free polymer and unreacted monomer.
-
Dry the final product in a vacuum oven at a moderate temperature.
-
Characterization of Polymer-Coated ATP
-
Transmission Electron Microscopy (TEM): To visualize the core-shell structure and measure the thickness of the polymer coating.
-
Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter of the particles after coating.
-
TGA: To determine the weight percentage of the polymer coating.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the grafted polymer (after cleaving it from the particle surface).
Visualizing Experimental Workflows
Graphviz Diagrams
References
- 1. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Modification of Metallic Nanoparticles for Targeting Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of surface chemistry of mesoporous alumina with wide pore distribution on controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. surfacesciencewestern.com [surfacesciencewestern.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Aluminum Triphosphate Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity aluminum triphosphate dihydrate (AlH₂P₃O₁₀·2H₂O).
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of high-purity this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction between aluminum and phosphate sources.- Suboptimal reaction temperature or time.- Loss of product during washing and filtration steps. | - Ensure stoichiometric amounts of reactants are used. The molar ratio of P/Al should be carefully controlled.[1]- Optimize reaction temperature (e.g., 75-100°C for the initial reaction) and duration (e.g., 0.5-3 hours).[1]- Use fine filter paper and careful washing techniques to avoid loss of the fine powder. |
| Incorrect Hydration State (Not the Dihydrate) | - Improper temperature control during hydration and drying.- Insufficient or excessive water during the hydration step. | - After calcination to form the anhydrous compound, control the hydration temperature (e.g., water quenching at 250-350°C).[1]- Carefully control the amount of water used for hydration. The final product should be dried under controlled, mild conditions. |
| Presence of Impurities | - Use of impure starting materials (e.g., industrial-grade phosphoric acid or aluminum hydroxide).- Formation of other aluminum phosphate phases due to incorrect pH.- Incomplete removal of soluble byproducts. | - Use high-purity grades of aluminum hydroxide and phosphoric acid.- Maintain a stable and optimal pH throughout the precipitation process. The pH can influence the formation of different aluminum phosphate species.[2]- Thoroughly wash the final product with deionized water to remove any soluble impurities.[1] |
| Poor Crystallinity | - Rapid precipitation leading to amorphous product.- Inappropriate reaction temperature or aging time. | - Control the rate of addition of reactants to allow for slow crystal growth.- Optimize the reaction temperature and allow for a sufficient aging period after precipitation to improve crystallinity.[2] |
| Formation of Aluminum Orthophosphate or Metaphosphate | - Incorrect molar ratio of reactants.- Inappropriate calcination temperature and time. | - Strictly control the P/Al molar ratio to favor the formation of the triphosphate. A ratio of approximately 3:1 (P₂O₅/Al₂O₃) is often used.[3]- The calcination step is critical. Temperatures between 250-350°C for 1-4 hours are suggested to form the anhydrous tripolyphosphate before hydration.[1] |
Frequently Asked Questions (FAQs)
1. What is the general procedure for synthesizing this compound?
A common method involves a multi-step process:
-
Reaction: An aluminum source, such as aluminum hydroxide (Al(OH)₃), is reacted with a phosphoric acid (H₃PO₄) solution.[1]
-
Calcination: The resulting intermediate, an aluminum acid phosphate, is then calcined at elevated temperatures (e.g., 250-350°C) to form anhydrous aluminum dihydrogen tripolyphosphate.[1]
-
Hydration: The anhydrous material is then carefully hydrated to form the dihydrate. This can be achieved through methods like water quenching.[1]
-
Purification: The final product is washed to remove soluble impurities and then dried under controlled conditions.[1]
2. How critical is the P/Al molar ratio in the synthesis?
The molar ratio of phosphorus to aluminum is a critical parameter that influences the final product. A molar ratio of P/Al in the range of 1.7-3.5:1 has been reported for the synthesis of the tripolyphosphate.[1] Deviations from the optimal ratio can lead to the formation of other aluminum phosphates, such as orthophosphates or metaphosphates.
3. What is the role of pH in the synthesis?
The pH of the reaction mixture is a crucial factor that affects the type of aluminum phosphate formed and its crystallinity. The synthesis of aluminum phosphates is often carried out under acidic conditions. Precise pH control is necessary to prevent the formation of undesired phases.[2]
4. How can I confirm the formation of the dihydrate form?
Thermogravimetric analysis (TGA) is a key technique to determine the water content. The TGA curve for AlH₂P₃O₁₀·2H₂O will show a characteristic weight loss corresponding to two water molecules.[4] X-ray diffraction (XRD) can be used to identify the crystalline structure of the dihydrate.[3][4]
5. What are common impurities and how can they be removed?
Common impurities can include unreacted starting materials, other aluminum phosphate phases, and soluble salts formed during the reaction. Thorough washing of the final precipitate with deionized water is a crucial step to remove soluble impurities.[1] The use of high-purity starting materials is also essential to minimize contamination.
6. What is the importance of the calcination step?
Calcination of the intermediate aluminum acid phosphate is necessary to form the anhydrous tripolyphosphate structure. The temperature and duration of this step must be carefully controlled. For instance, a temperature range of 250-350°C for 1-4 hours is suggested.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on available literature.[1] Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Aluminum hydroxide (Al(OH)₃), high purity
-
Phosphoric acid (H₃PO₄), 85%, high purity
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: Prepare an aqueous solution of phosphoric acid with a mass concentration below 85%.
-
Reaction: In a reaction vessel, add aluminum hydroxide to the phosphoric acid solution while stirring. The molar ratio of P/Al should be controlled within the range of 1.7-3.5:1.
-
Heating: Heat the stirred solution and maintain the temperature between 75-100°C for 0.5-3 hours to obtain an intermediate aluminum acid phosphate.
-
Calcination: Transfer the intermediate product to a furnace and calcine at a temperature between 250-350°C for 1-4 hours to yield anhydrous aluminum dihydrogen tripolyphosphate.
-
Hydration: Rapidly cool the anhydrous product by water quenching. The water quenching temperature should be controlled, for example, at 250-350°C.
-
Purification: Filter the resulting suspension and wash the solid product thoroughly with deionized water to remove any soluble impurities.
-
Drying: Dry the purified product under controlled, mild temperature conditions to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Logical troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Enhancing the Dispersion of Aluminum Triphosphate in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the dispersion of Aluminum Triphosphate (ATP) in polymer matrices.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the preparation of polymer composites containing aluminum triphosphate.
Q1: After incorporating aluminum triphosphate into my polymer matrix, the mechanical properties (e.g., tensile strength, impact strength) of the composite are lower than expected. What could be the cause?
A1: Poor mechanical properties are often a primary indicator of inadequate dispersion and/or poor adhesion between the aluminum triphosphate filler and the polymer matrix. The underlying causes can be:
-
Agglomeration of ATP particles: Aluminum triphosphate, like many inorganic fillers, has high surface energy, leading to the formation of agglomerates. These agglomerates act as stress concentration points within the polymer matrix, which can initiate cracks and lead to premature failure under mechanical stress.[1][2]
-
Poor interfacial adhesion: A weak bond between the ATP particles and the polymer chains prevents efficient load transfer from the polymer matrix to the reinforcing filler.[1][2] This means the filler is not effectively reinforcing the polymer.
-
High filler loading: Exceeding the optimal concentration of ATP can lead to increased particle-particle interactions and agglomeration, which in turn degrades mechanical properties.[1]
To address this, consider the following solutions:
-
Surface modification of ATP: Treating the surface of the aluminum triphosphate particles with a coupling agent, such as a silane, can significantly improve interfacial adhesion.[3]
-
Use of a compatibilizer: Adding a compatibilizer to the polymer blend can enhance the interaction between the inorganic filler and the organic polymer matrix.[4][5]
-
Optimization of dispersion technique: Employing high-energy mixing methods like ultrasonication or high-shear mixing can help break down agglomerates.[6]
-
Optimization of filler concentration: Systematically vary the concentration of ATP to determine the optimal loading for your specific polymer system.
Q2: I observe phase separation and a non-uniform appearance in my polymer composite. How can I improve the homogeneity of the mixture?
A2: A non-uniform appearance and phase separation are clear signs of poor dispersion. This can be due to the incompatibility between the hydrophilic surface of the aluminum triphosphate and the often hydrophobic nature of the polymer matrix. To improve homogeneity:
-
Select an appropriate dispersion method: For thermosetting resins like epoxy, solution mixing followed by ultrasonication is often effective. For thermoplastics, melt blending with a twin-screw extruder is a common industrial method.[6]
-
Employ surface modification: As mentioned previously, surface treatment of the ATP particles can reduce their surface energy and improve their compatibility with the polymer matrix.
-
Use of wetting and dispersing agents: These additives can help to wet the surface of the ATP particles and stabilize them against re-agglomeration within the polymer matrix.
Q3: My processing equipment (e.g., extruder) is experiencing high torque and pressure during melt compounding with aluminum triphosphate. What could be the issue?
A3: High processing torque and pressure can be caused by:
-
High viscosity of the composite melt: The addition of fillers, especially at high concentrations, can significantly increase the viscosity of the polymer melt.
-
Poor dispersion: Large agglomerates of ATP can clog the processing equipment and increase friction.
To mitigate these issues:
-
Optimize filler loading: Reduce the concentration of aluminum triphosphate to a level that allows for smoother processing.
-
Adjust processing parameters: Increase the processing temperature to reduce the melt viscosity. However, be mindful of the thermal stability of the polymer and ATP. You can also adjust the screw speed and feed rate to find a more stable processing window.
-
Pre-disperse the ATP: Pre-dispersing the aluminum triphosphate in a liquid component of the formulation (e.g., a plasticizer or a portion of the resin) before adding it to the main batch can improve its distribution and reduce processing difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of aluminum triphosphate in polymer composites?
A1: Aluminum triphosphate is a multifunctional additive. It is widely used as a non-toxic, environmentally friendly anti-corrosion pigment in coatings.[7][8] It can also act as a flame retardant and can enhance the mechanical and thermal properties of the polymer composite when well-dispersed.[9]
Q2: What are the common polymer matrices for aluminum triphosphate?
A2: Aluminum triphosphate can be incorporated into a wide range of both thermosetting and thermoplastic polymers. Common examples include epoxy resins, phenolic resins, alkyd resins, acrylic resins, and polyolefins.[7]
Q3: How do silane coupling agents work to improve dispersion and adhesion?
A3: Silane coupling agents are bifunctional molecules. One end of the molecule can react with the hydroxyl groups on the surface of the inorganic filler (like aluminum triphosphate), forming a covalent bond. The other end of the molecule has an organic functional group that is compatible with or can react with the polymer matrix. This creates a chemical bridge between the filler and the polymer, improving interfacial adhesion and promoting better dispersion.[3]
Q4: What are the key differences between a coupling agent and a compatibilizer?
A4: While both are used to improve the compatibility of dissimilar materials, they function slightly differently. A coupling agent forms a direct chemical bond between the filler and the polymer matrix. A polymeric compatibilizer , often a graft copolymer, acts as an interfacial agent.[4] One part of the compatibilizer has an affinity for the filler, and another part has an affinity for the polymer matrix, effectively reducing the interfacial tension between them.[10]
Q5: What characterization techniques can I use to evaluate the dispersion of aluminum triphosphate in my polymer composite?
A5: Several techniques can be used to assess the quality of dispersion:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are direct visualization methods to observe the distribution and size of ATP particles and agglomerates within the polymer matrix.[11][12]
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to measure the particle size distribution of ATP in a liquid dispersion before incorporation into the polymer.[13]
-
Spectroscopy: UV-Visible spectroscopy can be sensitive to the agglomeration state of nanoparticles.[11]
-
Rheology: The rheological behavior of the polymer melt or solution can be indicative of the state of dispersion. A well-dispersed system will typically have a different viscosity profile compared to a poorly dispersed one.
Quantitative Data
The following tables summarize quantitative data on the effects of aluminum triphosphate and surface modification on the properties of polymer composites.
Table 1: Effect of Aluminum Phosphate-Based Fillers on the Properties of Epoxy Composites
| Filler Type | Filler Loading (wt%) | Hardness (Shore D) | Peak Heat Release Rate (W/g) |
| None | 0 | 85.5 | 400 |
| Pure Boehmite | 17 | 86.1 | 320 |
| DPPA-Al Hybrid | 17 | 86.0 | 350 |
| DEHPA-Al Hybrid | 17 | 86.9 | 360 |
| DEPA-Al Hybrid | 17 | 86.2 | 340 |
Data adapted from a study on aluminum phosphate hybrids in epoxy resin.[9]
Table 2: Effect of Silane Coupling Agent on Interfacial Shear Strength of Aluminum-Epoxy Composites
| Surface Treatment | Interfacial Shear Strength (MPa) |
| Anodized Aluminum (Control) | 49.5 ± 1.3 |
| Anodized + A-187 Silane | 53.4 ± 1.0 |
| Anodized + A-1387 Silane | 58.3 ± 1.1 |
Data adapted from a study on silane coupling agents for aluminum-epoxy interfaces.[7]
Experimental Protocols
Protocol 1: Surface Modification of Aluminum Triphosphate with a Silane Coupling Agent
This protocol describes a general procedure for the surface treatment of aluminum triphosphate with an amino-silane coupling agent (e.g., 3-aminopropyltriethoxysilane - APTES) to improve its compatibility with an epoxy matrix.
Materials:
-
Aluminum triphosphate powder
-
3-aminopropyltriethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Acetic acid
-
Toluene or Xylene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Vacuum oven
Procedure:
-
Prepare the Silane Solution:
-
In a beaker, prepare a solution of 90% ethanol and 10% deionized water by volume.
-
Add APTES to the ethanol/water solution to a final concentration of 2% by weight.
-
Adjust the pH of the solution to 4-5 using acetic acid. This promotes the hydrolysis of the silane.
-
Stir the solution for 1 hour to allow for the hydrolysis of the ethoxy groups on the silane to form silanol groups.
-
-
Surface Treatment of Aluminum Triphosphate:
-
Disperse the aluminum triphosphate powder in toluene or xylene in a round-bottom flask (e.g., 10g of ATP in 100 mL of solvent).
-
Add the hydrolyzed silane solution to the ATP dispersion. The amount of silane should be approximately 1-2% of the weight of the ATP.
-
Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain for 4-6 hours with continuous stirring. This promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the surface of the ATP.
-
Allow the mixture to cool to room temperature.
-
-
Washing and Drying:
-
Separate the surface-modified ATP from the solvent by centrifugation.
-
Wash the collected powder with ethanol several times to remove any unreacted silane.
-
Dry the surface-modified aluminum triphosphate in a vacuum oven at 80-100°C for 12-24 hours to remove any residual solvent and moisture.
-
Protocol 2: Preparation of an Aluminum Triphosphate/Epoxy Composite via Solution Mixing
This protocol provides a step-by-step guide for dispersing surface-modified aluminum triphosphate into an epoxy resin system.
Materials:
-
Surface-modified aluminum triphosphate (from Protocol 1)
-
Epoxy resin (e.g., DGEBA-based)
-
Curing agent (e.g., an amine-based hardener)
-
Solvent (e.g., acetone or MEK)
-
Beakers
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Dispersion of ATP in Epoxy Resin:
-
Dissolve the desired amount of epoxy resin in a minimal amount of solvent in a beaker.
-
Add the pre-weighed surface-modified aluminum triphosphate to the epoxy solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to achieve a preliminary dispersion.
-
Place the beaker in an ultrasonic bath or use a probe sonicator for 30-60 minutes to break down any remaining agglomerates. The use of a probe sonicator is generally more effective for deagglomeration.[6]
-
After sonication, remove the solvent by heating the mixture in a vacuum oven at a temperature appropriate for the solvent used (e.g., 60-80°C) until a constant weight is achieved.
-
-
Curing of the Composite:
-
Cool the epoxy/ATP mixture to room temperature.
-
Add the stoichiometric amount of the curing agent to the mixture.
-
Stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained. Be careful not to introduce excessive air bubbles.
-
If air bubbles are present, degas the mixture in a vacuum chamber.
-
Pour the mixture into pre-heated and release-agent-coated molds.
-
Cure the samples according to the manufacturer's recommendations for the epoxy system (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
-
Characterization:
-
Once cured, demold the samples and perform the desired characterization tests (e.g., SEM for dispersion analysis, tensile testing for mechanical properties).
-
Visualizations
Caption: A troubleshooting workflow for addressing poor dispersion of aluminum triphosphate in polymer composites.
Caption: Mechanism of surface modification of aluminum triphosphate with a silane coupling agent to improve polymer matrix adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Compatibilizers – PolyGroup Inc. – Official Site [polygroupinc.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Polymer Nanocomposites with Optimized Nanoparticle Dispersion and Enhanced Functionalities for Industrial Applications [mdpi.com]
- 7. Aluminium Tripolyphosphate-GUANGHONG GROUP [gxfactory.com]
- 8. 1075 EPOXY ALUMINUM TRIPOLYPHOSPHATE PRIMER - EPOXY PAINTS - HEAVY DUTY COATINGS - PRODUCTS - YUNG CHI PAINT [rainbowpaint.com.tw]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. nanocomposix.com [nanocomposix.com]
issues with the stability of Aluminum triphosphate dihydrate in acidic media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aluminum Triphosphate Dihydrate, particularly concerning its stability in acidic media.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Buffers
Problem: You are observing a rapid loss of your starting material, this compound, when dissolved in acidic buffers (pH < 7), indicated by an unexpected increase in orthophosphate concentration.
Possible Causes:
-
Acid-Catalyzed Hydrolysis: The triphosphate chain is susceptible to hydrolysis under acidic conditions, which is the most common cause of degradation.
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.
-
Presence of Metal Ions: Certain multivalent metal ions can catalyze the degradation of polyphosphates.
Troubleshooting Steps:
-
pH and Buffer Selection:
-
Verify the pH of your experimental media. The rate of hydrolysis of triphosphates increases as the pH decreases.
-
If your protocol allows, consider using a buffer system closer to neutral pH.
-
Evaluate the components of your buffer for any potential catalytic ions.
-
-
Temperature Control:
-
Ensure your experiments are conducted at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Store stock solutions of this compound in appropriate conditions (typically refrigerated or frozen, as per manufacturer's instructions) and allow them to equilibrate to the experimental temperature just before use.
-
-
Analysis of Degradation Products:
-
Confirm the degradation product is primarily orthophosphate and pyrophosphate. This can be done using techniques like ion chromatography or ³¹P NMR spectroscopy. An increase in these species confirms hydrolysis of the triphosphate chain.
-
-
Workflow Optimization:
-
Minimize the time the this compound is in the acidic medium before analysis or use in a subsequent reaction.
-
Issue 2: Inconsistent Results and Poor Reproducibility in Stability Studies
Problem: You are experiencing significant variability between replicate experiments when assessing the stability of this compound.
Possible Causes:
-
Inconsistent pH: Small variations in the pH of your acidic media can lead to significant differences in the rate of hydrolysis.
-
Variable Temperature: Fluctuations in ambient or experimental temperature can affect the degradation rate.
-
Inaccurate Quantification: The analytical method used to measure the concentration of this compound or its degradation products may not be sufficiently accurate or precise.
Troubleshooting Steps:
-
Standardize pH Measurement:
-
Calibrate your pH meter before each set of experiments using fresh, certified buffer standards.
-
Ensure the pH of your experimental solutions is consistent across all replicates.
-
-
Maintain Strict Temperature Control:
-
Use a temperature-controlled water bath or incubator for your experiments.
-
Monitor and record the temperature throughout the experiment.
-
-
Validate Analytical Methods:
-
Ensure your analytical method for quantifying phosphates is validated for linearity, accuracy, and precision in your sample matrix.
-
Common methods include ion chromatography, spectrophotometric methods (like the molybdenum blue method for orthophosphate), and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for total phosphorus and aluminum.
-
Use appropriate standards and controls for each analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the phosphoanhydride bonds in the triphosphate chain. This is a stepwise process where the triphosphate is first hydrolyzed to pyrophosphate and orthophosphate, and the resulting pyrophosphate can be further hydrolyzed to two molecules of orthophosphate.
Q2: How does pH affect the stability of this compound?
A2: The stability of the triphosphate chain is highly dependent on pH. Acidic conditions (pH < 7) catalyze the hydrolysis of the triphosphate, leading to its degradation. Generally, the lower the pH, the faster the rate of hydrolysis.
Q3: What are the expected degradation products of this compound in an acidic solution?
A3: The expected degradation products from the hydrolysis of the triphosphate chain are pyrophosphate and orthophosphate. Depending on the pH and duration of the experiment, pyrophosphate may be further hydrolyzed to orthophosphate. Additionally, depending on the pH, various soluble aluminum species or aluminum hydroxide precipitates may form.
Q4: Can the aluminum ion influence the stability of the triphosphate?
A4: Yes, the presence of aluminum ions can influence the hydrolysis of polyphosphates. While specific kinetic data for aluminum triphosphate is limited, studies on other polyphosphates have shown that metal ions can affect stability. The aluminum ion can form complexes with the phosphate groups, which may alter the susceptibility of the phosphoanhydride bonds to hydrolysis.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: A combination of techniques is often ideal:
-
Ion Chromatography (IC): To separate and quantify triphosphate, pyrophosphate, and orthophosphate.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify different phosphate species in solution.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the total concentration of aluminum and phosphorus.
-
Spectrophotometry (e.g., Molybdenum Blue Method): For the specific quantification of orthophosphate, which is a key degradation product.
Q6: How should I prepare and store stock solutions of this compound to minimize degradation?
A6: Due to its limited solubility in water, it is best to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a neutral pH buffer if possible and store it at low temperatures (2-8 °C or frozen) for short periods. Avoid preparing acidic stock solutions for long-term storage.
Quantitative Data
| pH | First-Order Rate Constant (k) at 65.5 °C (for Sodium Triphosphate) |
| 2.0 | Data suggests a high rate of hydrolysis |
| 4.0 | Hydrolysis is significantly acid-catalyzed |
| 6.0 | Rate of hydrolysis decreases as pH approaches neutral |
| 7.0 | Minimum rate of hydrolysis is observed around neutral pH |
| 8.0 | Rate of hydrolysis begins to increase again due to base catalysis |
| 10.0 | Base-catalyzed hydrolysis is significant |
| 12.0 | High rate of hydrolysis due to strong base catalysis |
Note: This data is adapted from studies on sodium triphosphate and should be used as a qualitative guide for the expected behavior of the triphosphate moiety in this compound.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the rate of hydrolysis of this compound at different acidic pH values.
Materials:
-
This compound
-
Deionized water
-
Acidic buffers (e.g., citrate buffers for pH 3, 4, 5; phosphate buffers for pH 6, 7)
-
Temperature-controlled water bath or incubator
-
Analytical instrumentation (e.g., Ion Chromatograph with a suitable anion exchange column and conductivity detector)
Procedure:
-
Buffer Preparation: Prepare a series of acidic buffers (e.g., pH 3, 4, 5, 6, and a neutral control at pH 7).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
For each pH value, prepare a solution of this compound in the respective buffer to a final concentration of, for example, 1 mg/mL. Ensure the solid is well-suspended if not fully dissolved.
-
-
Incubation:
-
Place the prepared solutions in a temperature-controlled environment (e.g., 37 °C).
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis reaction by diluting the aliquot in a neutral or slightly basic solution if necessary, or by freezing the sample until analysis.
-
-
Analysis:
-
Analyze the samples using Ion Chromatography to determine the concentrations of triphosphate, pyrophosphate, and orthophosphate.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the first-order rate constant (k) for the degradation at each pH by fitting the data to the equation: ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t, and [A]₀ is the initial concentration.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of aluminum triphosphate.
Caption: Troubleshooting workflow for inconsistent stability results.
Technical Support Center: Optimizing Aluminum Triphosphate for Corrosion Protection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Aluminum Triphosphate (ATP) as a corrosion inhibitor. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the application and testing of Aluminum Triphosphate for corrosion protection.
| Issue | Potential Cause | Recommended Solution |
| Poor or Incomplete Coating Coverage | Inadequate surface cleaning, leaving behind oils, rust, or oxides. | Thoroughly clean the substrate using an appropriate method, such as alkaline degreasing followed by acid pickling, to ensure a contaminant-free surface.[1] |
| Low concentration of the ATP in the coating formulation. | Increase the concentration of Aluminum Triphosphate in the coating mixture.[2] | |
| Insufficient exposure time or low application temperature. | Increase the immersion time or adjust the application temperature to the recommended parameters for the specific coating system.[1] | |
| Poor Coating Adhesion | Inadequate substrate preparation. | Ensure the metal surface is properly cleaned and free of any contaminants before applying the coating.[3] |
| Phosphate coating is too thick. | Reduce the concentration of the phosphating solution or decrease the application time or temperature to achieve a thinner coating.[2] | |
| Contamination of the pretreatment process. | Identify and eliminate any sources of contamination in the cleaning and phosphating solutions.[2] | |
| Low Corrosion Resistance | Insufficient phosphate coating weight. | Increase the concentration of the phosphating bath, the immersion time, or the temperature to achieve a higher coating weight.[1] |
| Contamination from rinsing water, particularly with chlorides or sulfates. | Use deionized water for all rinsing steps to avoid contamination.[1] | |
| Inadequate sealing or passivation post-treatment. | Apply a suitable post-treatment, such as a chromate-free sealant or an alkaline rinse, to seal the phosphate coating.[1] | |
| Coating Blistering | Trapped moisture or solvents under the coating. | Ensure each coating layer is fully cured and solvents have evaporated before applying the next coat. Avoid application in high humidity conditions.[4][5] |
| Contamination of the substrate with soluble salts. | Thoroughly clean the substrate to remove all soluble salts before coating application.[5] | |
| Thermal gradients causing moisture to accumulate at the coating-substrate interface (cold wall effect). | If applicable, try to minimize the temperature difference between the substrate and the surrounding environment during application and curing.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Aluminum Triphosphate protects against corrosion?
A1: Aluminum Triphosphate works primarily as an anodic inhibitor. The tripolyphosphate ions (P₃O₁₀⁵⁻) chelate with metal ions on the substrate surface, forming a dense, insoluble phosphate passivation film. This film acts as a protective barrier, preventing the underlying metal from coming into contact with corrosive agents.[6][7]
Q2: What is a typical starting concentration for Aluminum Triphosphate in a corrosion protection study?
A2: The optimal concentration can vary depending on the substrate and the coating system. However, a good starting point for aqueous solutions is around 10⁻³ M.[8] For coatings on steel, successful inhibition has been reported with modified ATP embedded at 5.0 wt%.[9] Another study on steel found an optimal ratio of approximately 8:1 for aluminum phosphate to a plant-based filler.[10][11]
Q3: Can Aluminum Triphosphate be used for corrosion protection of different metals?
A3: Yes, Aluminum Triphosphate has shown to be an effective corrosion inhibitor for various metals, including steel, zinc, and aluminum alloys.[8][12][13]
Q4: Is Aluminum Triphosphate an environmentally friendly corrosion inhibitor?
A4: Yes, Aluminum Triphosphate is considered a non-toxic and environmentally friendly alternative to traditional corrosion inhibitors that contain heavy metals like lead and chromium.[6][7]
Q5: What are the advantages of modifying Aluminum Triphosphate with organic acids?
A5: Modifying Aluminum Triphosphate with organic acids can enhance its performance by improving its dispersion, which prevents the agglomeration of tripolyphosphate ions and improves the bonding of the coating film. This synergistic effect can lead to significantly better corrosion resistance compared to using ATP alone.[9]
Data Presentation
Optimal Concentration of Aluminum Triphosphate for Corrosion Protection
| Substrate | System | Optimal Concentration/Loading | Corrosion Inhibition Efficiency/Result |
| Zinc | Aqueous solution (0.2 g/L Na₂SO₄) | 10⁻³ M | 78.7% inhibition efficiency[8] |
| Carbon Steel (S235) | Alkyd coating in 3.5% NaCl | 5.0 wt% (of ATP-6-AHA) | ~70% inhibition efficiency[13] |
| Steel | Water-based coating with walnut shell powder | ~8:1 ratio (Aluminum Phosphate:Walnut Shell Powder) | Corrosion rate of 0.018 g/(m²·h)[10][11] |
| Carbon Steel | Mortar in carbonated concrete pore solution | Increasing ATP content | Increased polarization resistance and enhanced stability of the passive film[12] |
Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the performance of anti-corrosion coatings.
1. Electrode Setup:
-
Working Electrode: The coated metal substrate.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: A platinum or graphite electrode with a surface area significantly larger than the working electrode.
2. Electrolyte:
-
A 3.5% NaCl solution is commonly used to simulate a corrosive environment.
3. Measurement Procedure:
-
Place the electrochemical cell on the coated surface, ensuring a good seal.
-
Fill the cell with the electrolyte.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period (e.g., 30-60 minutes) until it reaches a steady state.
-
Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and analyze it using an appropriate equivalent circuit model to determine parameters like coating resistance and capacitance.
Potentiodynamic Polarization (PDP)
PDP is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) to evaluate the inhibitor's effectiveness.
1. Electrode and Electrolyte Setup:
-
Same as for EIS.
2. Measurement Procedure:
-
Immerse the electrodes in the electrolyte and allow the OCP to stabilize.
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr. The inhibition efficiency can be calculated from the Icorr values with and without the inhibitor.
Mandatory Visualizations
Caption: Mechanism of corrosion inhibition by Aluminum Triphosphate.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
Caption: Logical workflow for troubleshooting poor corrosion protection.
References
- 1. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 2. theprotechgroup.com [theprotechgroup.com]
- 3. ptscma.co.id [ptscma.co.id]
- 4. kta.com [kta.com]
- 5. The Most Common Causes of Blistering in Paints, Coatings, and Linings - Steel Surface Preparation, Grit Blasting, Coatings & Linings [kuegroup.com]
- 6. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 7. Aluminum Tripolyphosphate,Aluminium Dihydrogen Triphosphate [jinhetec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.uran.ua [journals.uran.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in ATP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Adenosine Triphosphate (ATP) experiments, with a special focus on potential interferences, including those from aluminum compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in ATP bioluminescence assays?
Inconsistent results in ATP assays can stem from several factors, including improper sample collection and preparation, contamination, and interference from chemicals present in the sample. Variability can be introduced at multiple stages of the experimental protocol.[1] Common issues include inconsistent swabbing techniques, which can lead to either underestimation or spikes in ATP levels.[2]
Q2: How can aluminum potentially interfere with my ATP assay?
Aluminum ions (Al³⁺) have a high affinity for phosphate groups, which are integral to the ATP molecule.[3] This interaction can stabilize the ATP molecule, making it less available for the enzymatic reactions required for its detection.[3] Al³⁺ can substitute for Magnesium ions (Mg²⁺), which are essential for virtually all ATP-associated reactions, potentially interfering with the results.[3] Additionally, aluminum adjuvants, which have a high affinity for phosphate, can affect assays by interacting with phosphorylated antigens.[4]
Q3: My Relative Light Unit (RLU) readings are fluctuating over time. What could be the cause?
Fluctuating RLU readings can be a significant issue. For instance, in experiments with rat liver samples using the Roche ATP Bioluminescence Assay Kit CLS II, readings varied considerably over time.[5] For ATP calibration samples, the signal intensity increased between the first and second readings and then decreased.[5] For snap-frozen samples, the readings decreased by 50% between subsequent reads.[5] This variability can be due to the stability of the luciferase enzyme and the ATP itself in the reaction mixture.
Q4: Can detergents or sanitizers affect my ATP assay results?
Yes, the presence of sanitizers, detergents, and other chemicals can alter ATP readings.[6] Surfaces that are still damp with sanitizer or detergent can interfere with the ATP enzyme reactions, often leading to inaccurate RLU readings.[2] It is recommended to allow surfaces to dry completely before swabbing.[2] Some disinfectant chemistries have been shown to quench ATP readings.[7]
Q5: Why are my background ATP readings higher than normal?
High background readings in ATP assays can be caused by several factors. These include contaminated pipettes, a dirty luminometer, or contaminated plastic consumables such as assay tubes and pipette tips.[8] Light exposure on the assay tubes can also lead to artificially high background RLUs, as can radio frequency interference.[8]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting specific issues.
Guide 1: Issue - High RLU Readings or High Background
Question: My RLU readings are unexpectedly high. How can I troubleshoot this?
Answer: High RLU readings can be due to contamination or instrument issues. Follow these steps to identify and resolve the problem:
-
Check for Contamination:
-
Consumables: Ensure that pipette tips, assay tubes, and other plasticware are sterile and ATP-free.[8] Store them in a clean, sealed environment.[8] Never reuse disposable components to avoid cross-contamination.[8]
-
Reagents: Perform a blank reading with just your reagents (e.g., 100µL of Luminase in a new assay tube) to check for contamination.[1][9] The background should be less than 10-20 RLU.[1][9]
-
Handling: Always wear gloves and avoid touching the tips of swabs or pipettes.[2]
-
-
Inspect Your Equipment:
-
Review Your Experimental Environment:
-
Light Exposure: Assay tubes are light-sensitive.[8] Avoid exposing them to bright light, which can cause the plastic to emit light and artificially inflate readings.[8] Keep the luminometer lid closed as much as possible.[8]
-
Temperature: Ensure that the luminometer and reagents are at room temperature before taking readings.[8]
-
Guide 2: Issue - Poor Repeatability and Inconsistent Results
Question: I'm observing poor repeatability in my ATP measurements. What steps can I take to improve consistency?
Answer: Poor repeatability is often due to inconsistencies in sample handling and experimental protocol. Here’s how to improve your results:
-
Standardize Sampling Technique:
-
Swabbing: If you are using swabs, ensure a consistent technique. Apply uniform pressure and cover the same surface area each time.[2] A common method is to swab in an overlapping "Z" pattern.[2]
-
Liquid Samples: For liquid samples, ensure they are well-mixed before each analysis, as microorganisms may not be evenly distributed.[1]
-
-
Control for Environmental Factors:
-
Temperature: Allow reagents like Luminase to reach ambient temperature for at least an hour before use to ensure consistent enzyme activity.[1]
-
Timing: Pay close attention to the timing of each step in your protocol, especially the incubation times and the time between adding reagents and reading the results.[1][10]
-
-
Minimize Chemical Interference:
-
Sanitizers and Detergents: Ensure surfaces are completely dry before swabbing, as residual chemicals can inhibit the luciferase reaction.[2][11]
-
Sample Matrix Effects: Be aware that components in your sample, such as organic acids or salts, can inhibit ATP detection.[11] Consider running a spike and recovery experiment to assess for inhibition.
-
-
Perform a Reproducibility Check:
Quantitative Data Summary
Table 1: Common Causes of High ATP Readings and Corrective Actions
| Potential Cause | Description | Corrective Action | Reference |
| Contaminated Consumables | Pipette tips, assay tubes, or swabs are contaminated with ATP. | Use sterile, ATP-free consumables. Store in a clean, sealed environment and never reuse. | [8] |
| Dirty Luminometer | The reading chamber of the luminometer is dirty. | Regularly clean the luminometer according to the manufacturer's protocol. | [8][9] |
| Improper Swabbing | Swabbing a wet surface with residual sanitizer or detergent. | Allow surfaces to dry completely (at least 10 minutes) before swabbing. | [2] |
| Light Exposure | Assay tubes are exposed to bright light, causing photo-oxidation. | Keep assay tubes in the dark and the luminometer lid closed. | [8] |
| Contaminated Hands | Touching the swab tip or inside of the packaging. | Always wear gloves and handle swabs carefully to avoid contamination. | [2] |
Table 2: Factors Affecting ATP Assay Repeatability
| Factor | Impact on Assay | Recommendation for Improvement | Reference |
| Sampling Consistency | Uneven distribution of microorganisms in samples leads to variability. | Mix samples well. Use consistent sampling locations and techniques. | [1] |
| Protocol Timing | Variations in incubation times can affect enzyme kinetics and signal stability. | Strictly adhere to the defined timing for each step of the protocol. | [1][10] |
| Reagent Temperature | Enzyme activity is temperature-dependent. | Allow all reagents to equilibrate to room temperature before use. | [1] |
| Pipetting Accuracy | Inaccurate pipetting introduces variability in reagent and sample volumes. | Ensure pipettes are calibrated and use proper pipetting techniques. | [1] |
| Chemical Interference | Residual sanitizers, detergents, or sample matrix components can inhibit the assay. | Ensure surfaces are dry and clean. Perform validation experiments to check for matrix effects. | [2][11] |
Experimental Protocols
Protocol: Standard ATP Bioluminescence Assay
This protocol provides a general methodology for measuring ATP using a bioluminescence assay. Specific details may vary depending on the kit and luminometer used.
Materials:
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent, assay buffer, and ATP standard)
-
Luminometer
-
ATP-free pipette tips and assay tubes
-
Samples for ATP measurement
Methodology:
-
Reagent Preparation:
-
Reconstitute the luciferase/luciferin reagent according to the kit instructions. This may involve adding a specific volume of assay buffer to the lyophilized enzyme.
-
Allow the reconstituted reagent to equilibrate to room temperature for at least one hour before use.[1]
-
-
ATP Standard Curve Preparation:
-
Sample Preparation:
-
For Surface Swabs: After swabbing the target area, place the swab into the provided tube containing a lysis buffer to release ATP from any cells. Vortex briefly.
-
For Liquid Samples: If measuring intracellular ATP, cells need to be lysed first. This can be done using various methods, including detergents or sonication.[5][10] After lysis, centrifuge the sample to pellet cell debris.[5]
-
Dilute the sample lysate in the assay buffer to ensure the ATP concentration falls within the linear range of the standard curve.[5]
-
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
-
Plot the RLU values of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in your samples based on their RLU values.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: A logical workflow for troubleshooting inconsistent ATP assay results.
References
- 1. my.luminultra.com [my.luminultra.com]
- 2. empacsgroup.com [empacsgroup.com]
- 3. Alteration of Biomolecular Conformation by Aluminum-Implications for Protein Misfolding Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the cons of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. my.luminultra.com [my.luminultra.com]
- 9. my.luminultra.com [my.luminultra.com]
- 10. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
preventing agglomeration of Aluminum triphosphate dihydrate particles
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the agglomeration of Aluminum Triphosphate Dihydrate particles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound particle agglomeration?
Agglomeration of this compound particles is a common issue that can arise from several factors during synthesis, storage, and formulation. The primary causes include:
-
Intermolecular Forces: Van der Waals forces and hydrogen bonding between particles can lead to attraction and agglomeration.[1]
-
High Supersaturation: During crystallization, high supersaturation levels can increase the frequency of particle collisions, leading to more significant agglomeration.[2][3]
-
Temperature Fluctuations: Changes in temperature can affect the solubility and hygroscopicity of the crystals, promoting agglomeration.[2][3] Increased temperature can enhance particle collision and thus agglomeration.[2][3]
-
pH variations: The pH of the solution is a critical factor in the stability of aluminum phosphate compounds.[4][5][6] Deviations from the optimal pH range can alter surface charges and lead to particle aggregation.[6]
-
Moisture Content: The presence of moisture, especially in humid environments, can facilitate the formation of liquid bridges between particles, leading to caking and agglomeration.[2]
-
Mechanical Stress: Agitation and pressure during processing and storage can also contribute to particle agglomeration.[2]
Q2: How does pH influence the agglomeration of this compound particles?
The pH of the solution plays a crucial role in the stability of this compound suspensions. The surface charge of the particles is pH-dependent. At a specific pH, known as the isoelectric point, the net surface charge is zero, leading to minimal electrostatic repulsion between particles and a higher tendency for agglomeration. By adjusting the pH away from the isoelectric point, the particles can acquire a net positive or negative charge, increasing electrostatic repulsion and preventing aggregation. For aluminum-based coagulants, neutral pH is generally most conducive to forming stable flocs, while highly acidic or alkaline conditions can lead to the formation of charged species that may not be optimal for preventing aggregation.[6]
Q3: What types of additives can be used to prevent agglomeration?
Various additives can be employed to stabilize suspensions of this compound and prevent particle agglomeration. These can be broadly categorized as:
-
Dispersants and Surfactants: These molecules adsorb onto the particle surface and provide stability through electrostatic repulsion, steric hindrance, or a combination of both.[2][7]
-
Anionic Surfactants: (e.g., alkylbenzene sulfonates, lignosulfonates) provide negative charges to the particles, enhancing repulsion.[8]
-
Nonionic Surfactants: (e.g., ethoxylated fatty alcohols, poloxamers) create a steric barrier around the particles.[2][8][9]
-
Polymeric Dispersants: (e.g., polyacrylic acid, carboxymethyl cellulose) offer multiple anchoring points to the particle surface, providing robust steric stabilization.[7]
-
-
Surface Modifying Agents: These agents chemically alter the surface of the particles. For instance, silanes can be used to treat the surface of aluminum-containing powders to reduce their tendency to agglomerate in humid conditions.[10][11]
Q4: Can agglomerated particles be redispersed?
Yes, it is often possible to redisperse agglomerated particles, although the effectiveness depends on the strength of the agglomerates. Common methods for redispersion include:
-
Sonication: High-frequency sound waves can break apart soft agglomerates.
-
High-Shear Mixing: Mechanical agitation using high-shear mixers can provide the energy needed to overcome interparticle forces.
-
Milling: Wet grinding or milling can be used for more strongly bound agglomerates.[2]
It is important to note that redispersion may not always result in the primary particle size and can sometimes lead to particle fracture. The addition of appropriate dispersants during redispersion can help stabilize the particles and prevent re-agglomeration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Particles agglomerate immediately upon dispersion in an aqueous solution. | Incorrect pH: The solution pH may be near the isoelectric point of this compound, minimizing electrostatic repulsion. | Adjust the pH of the solution. Conduct a pH-stability study to determine the optimal pH range for your specific formulation. |
| High Ionic Strength: High salt concentrations can compress the electrical double layer, reducing electrostatic repulsion. | If possible, reduce the ionic strength of the medium. Consider using steric stabilizers (nonionic surfactants or polymers) that are less sensitive to ionic strength. | |
| Agglomeration occurs over time during storage. | Temperature Fluctuations: Changes in temperature can lead to partial dissolution and recrystallization, forming bridges between particles. | Store the suspension at a constant, controlled temperature. |
| Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to provide long-term stability. | Increase the concentration of the existing stabilizer or select a more effective one. A combination of electrostatic and steric stabilizers can often provide enhanced stability. | |
| Powder is caked and difficult to disperse. | Moisture Absorption: The powder has likely been exposed to a humid environment. | Store the powder in a desiccator or a controlled low-humidity environment. Consider surface treatment with a hydrophobic agent like a silane to reduce moisture uptake.[10] |
| Agglomeration is observed after a change in the solvent system. | Poor Solvent-Particle Interaction: The new solvent may not be optimal for wetting and dispersing the particles. | Evaluate the surface tension and polarity of the solvent. The use of a wetting agent may be necessary to improve dispersion.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Dispersion Stability
Objective: To identify the pH range where this compound particles exhibit the highest stability against agglomeration in an aqueous suspension.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3 to 10.
-
Disperse a fixed concentration of this compound powder (e.g., 1% w/v) in each buffer solution.
-
Subject each suspension to gentle mixing for a standardized period.
-
Visually inspect the samples for any signs of immediate agglomeration or sedimentation.
-
Measure the particle size distribution of each suspension using a suitable technique like Dynamic Light Scattering (DLS) or Laser Diffraction at time zero and after 24 hours of storage under controlled conditions.
-
The pH range that results in the smallest and most stable particle size over time is considered optimal.
Protocol 2: Evaluating the Efficacy of Dispersants
Objective: To compare the effectiveness of different dispersants in preventing the agglomeration of this compound particles.
Methodology:
-
Prepare stock solutions of various dispersants (e.g., an anionic surfactant, a nonionic surfactant, and a polymeric dispersant) at a known concentration.
-
Prepare a suspension of this compound in a suitable aqueous medium at the optimal pH determined in Protocol 1.
-
Divide the suspension into several aliquots. To each aliquot, add a different dispersant at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/w relative to the particles). Include a control sample with no dispersant.
-
Agitate all samples to ensure uniform mixing.
-
Measure the initial particle size distribution and zeta potential of each sample.
-
Monitor the particle size and visual appearance of the suspensions over a period of several days or weeks to assess long-term stability.
-
The dispersant and concentration that maintain the smallest particle size and show the least sedimentation are considered the most effective.
Quantitative Data Summary
Table 1: Effect of pH on Particle Size of this compound Suspension (Illustrative Data)
| pH | Initial Mean Particle Size (nm) | Mean Particle Size after 24h (nm) | Zeta Potential (mV) | Observations |
| 3 | 450 | 1200 | +25 | Slight agglomeration |
| 5 | 380 | 420 | +15 | Stable dispersion |
| 7 | 800 | 2500 | -5 | Significant agglomeration |
| 9 | 420 | 450 | -20 | Stable dispersion |
Table 2: Efficacy of Different Dispersants on Suspension Stability (Illustrative Data)
| Dispersant Type | Concentration (% w/w) | Initial Mean Particle Size (nm) | Mean Particle Size after 7 days (nm) |
| None (Control) | 0 | 950 | 3500 |
| Anionic Surfactant | 0.5 | 400 | 800 |
| Nonionic Surfactant | 0.5 | 350 | 400 |
| Polymeric Dispersant | 0.5 | 320 | 330 |
Visualizations
References
- 1. US4161826A - Method of deagglomeration of aluminum powder - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. es.firp-ula.org [es.firp-ula.org]
- 9. US6194355B1 - Use of alkoxylated surfactants and aluminum chlorohydrate to improve brine-based drilling fluids - Google Patents [patents.google.com]
- 10. US5543173A - Surface treating aluminum trihydrate powders with prehydrolized silane - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Barrier Properties of Coatings with Aluminum Triphosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aluminum triphosphate to enhance the barrier properties of coatings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| ATP-TG-001 | Why is the aluminum triphosphate pigment not dispersing properly in the resin matrix, leading to agglomerates? | 1. Incompatible solvent or resin system: The surface chemistry of the aluminum triphosphate may not be compatible with the polarity of the solvent or resin.[1][2] 2. Inadequate mixing energy: Insufficient shear force during dispersion to break down pigment agglomerates. 3. Incorrect order of addition: Adding the pigment before the resin is fully solvated can lead to poor wetting. 4. Moisture contamination: Presence of moisture can cause pigment particles to clump together. | 1. Select a compatible system: Ensure the chosen solvent and resin system (e.g., epoxy, alkyd, acrylic) is suitable for use with aluminum triphosphate.[1] Consider using a wetting and dispersing additive. 2. Optimize mixing: Utilize high-shear mixing equipment. Gradually increase mixing speed and allow for sufficient mixing time. 3. Correct addition sequence: Typically, the pigment should be added to the dissolved resin under agitation. 4. Ensure dry conditions: Use dried solvents and handle aluminum triphosphate in a low-humidity environment. |
| ATP-TG-002 | The coating is exhibiting poor adhesion to the substrate after incorporating aluminum triphosphate. What could be the cause? | 1. Inadequate surface preparation: The substrate may have contaminants like oil, grease, or rust, preventing proper bonding.[3][4] 2. Formation of a weak boundary layer: Interaction between the pigment, resin, and substrate may form a layer with low cohesive strength.[3] 3. Improper curing: The coating may be under-cured, leading to insufficient cross-linking and adhesion.[4][5] 4. Incompatibility with primer: The topcoat containing aluminum triphosphate may not be compatible with the underlying primer.[5] | 1. Thorough surface cleaning: Degrease and mechanically or chemically pretreat the substrate to ensure it is clean and has an appropriate surface profile for adhesion.[4] 2. Optimize formulation: Adjust the formulation to improve the interaction between the coating and the substrate. Consider using an adhesion promoter. 3. Verify curing parameters: Ensure the coating is cured at the recommended temperature and for the specified duration as per the technical data sheet.[4] 4. Ensure primer compatibility: Use a primer that is known to be compatible with the topcoat formulation. |
| ATP-TG-003 | After application, the coating shows signs of "flash rusting" or early corrosion. | 1. Acidic nature of aluminum triphosphate: Some grades of aluminum triphosphate can be acidic, which can lead to flash rusting on steel substrates, especially in water-based systems.[6] 2. High humidity during application/curing: Applying the coating in a high-humidity environment can promote early corrosion. 3. Insufficient pigment loading: The concentration of aluminum triphosphate may be too low to provide adequate passivation. | 1. Use a modified or pH-neutral grade: Select a grade of aluminum triphosphate that has been surface-modified or is specified to be neutral to prevent acidic interactions.[6] Consider adding a pH buffer to the formulation. 2. Control application environment: Apply and cure the coating in a controlled environment with relative humidity below 60%. 3. Optimize pigment concentration: Ensure the pigment volume concentration (PVC) of aluminum triphosphate is within the recommended range for effective corrosion inhibition. |
| ATP-TG-004 | The barrier performance of the coating, as measured by salt spray or EIS, is lower than expected. | 1. Poor film formation: The coating may have defects such as pinholes or cracks, providing pathways for corrosive agents. 2. Incorrect pigment particle size: The particle size of the aluminum triphosphate may not be optimal for creating a dense barrier. 3. Interaction with other additives: Other additives in the formulation could be interfering with the passivation mechanism of the aluminum triphosphate.[7] 4. Insufficient coating thickness: The applied dry film thickness may be too low to provide an effective barrier. | 1. Optimize application technique: Ensure proper application techniques to achieve a uniform, defect-free film. 2. Select appropriate particle size: Consult the supplier's recommendations for the optimal particle size for your application. Finer particles can sometimes lead to better barrier properties. 3. Evaluate additive compatibility: Conduct a systematic study to ensure that all formulation components are compatible and do not negatively impact the anticorrosive performance.[7] 4. Control film thickness: Apply the coating at the recommended dry film thickness to ensure adequate barrier protection. |
Frequently Asked Questions (FAQs)
Mechanism and Function
Q1: How does aluminum triphosphate enhance the barrier properties of a coating?
A1: Aluminum triphosphate enhances barrier properties through a multi-faceted mechanism. The tripolyphosphate ions (P₃O₁₀⁵⁻) can chelate with metal ions on the substrate surface, forming a stable, insoluble passivation layer.[1] This layer acts as a physical barrier, inhibiting the penetration of corrosive species like water and oxygen to the metal surface. Additionally, the pigment particles themselves can improve the physical barrier of the coating by increasing the tortuosity of the diffusion path for corrosive agents.
Q2: Is aluminum triphosphate a suitable replacement for chromate-based anti-corrosion pigments?
A2: Yes, aluminum triphosphate is considered an environmentally friendly and non-toxic alternative to traditional chromate-based pigments.[1][8] It does not contain harmful heavy metals like lead and chromium, making it a safer option for many applications.[1]
Formulation and Application
Q3: In which types of resin systems can aluminum triphosphate be used?
A3: Aluminum triphosphate is compatible with a wide range of both solvent-based and water-based resin systems. This includes phenolic, alkyd, epoxy, epoxy polyester, and acrylic resins.[1]
Q4: What is the typical loading level of aluminum triphosphate in a coating formulation?
A4: The optimal concentration can vary depending on the specific application and resin system. However, it is often used in lower dosages compared to traditional pigments like red lead and zinc chrome yellow, with potential reductions of 10-20%.[2] In some systems, it can also substitute a portion of titanium dioxide (20-40%) or zinc powder (40-60%), which can also reduce production costs.[2][9]
Q5: Does the particle size of aluminum triphosphate affect the coating's performance?
A5: Yes, particle size can influence the dispersion, film packing, and ultimately the barrier properties. Finer particle sizes can sometimes lead to a more uniform dispersion and a denser barrier, but this should be balanced against potential impacts on viscosity and application properties. It is recommended to consult the supplier's specifications for the appropriate grade for your application.
Experimental Protocols
Protocol 1: Salt Spray (Fog) Testing (ASTM B117 / ISO 9227)
This protocol outlines the procedure for evaluating the corrosion resistance of coatings containing aluminum triphosphate in a salt spray environment.
1. Sample Preparation:
- Apply the coating to standardized test panels (e.g., steel or aluminum) according to your formulation and application procedures.
- Ensure the coating is fully cured as per the manufacturer's instructions.
- Create a scribe (a scratch through the coating to the substrate) on the test panels if required by the test plan.
2. Test Chamber Setup:
- Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water.
- Adjust the pH of the salt solution to a range of 6.5 to 7.2.[9]
- Set the salt spray chamber temperature to 35°C (95°F).[9]
3. Test Procedure:
- Place the prepared panels in the salt spray chamber at an angle of 15-30 degrees from the vertical.
- Initiate the continuous salt fog spray.
- The duration of the test can range from 24 hours to over 1000 hours, depending on the expected performance of the coating.[10]
4. Evaluation:
- Periodically inspect the panels for signs of corrosion, such as rusting, blistering, or loss of adhesion, particularly around the scribe.
- Document the findings with photographs and written descriptions.
- Compare the performance of the coating with a control sample (without aluminum triphosphate) or other formulations.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of a coating.
1. Sample and Cell Setup:
- Use a coated panel as the working electrode.
- Set up a three-electrode electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum or graphite).
- The electrolyte is typically a 3.5% NaCl solution to simulate a corrosive environment.
2. Measurement Parameters:
- Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Record the resulting current response to determine the impedance of the coating system.
3. Data Analysis:
- Plot the impedance data as Nyquist and Bode plots.
- A high impedance value at low frequencies generally indicates good barrier properties and corrosion resistance.
- Equivalent electrical circuit modeling can be used to extract quantitative parameters related to the coating's capacitance, pore resistance, and charge transfer resistance, providing insights into the coating's degradation over time.
Visualizations
References
- 1. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. China Aluminum Tripolyphosphate Manufacture and Factory | Noelson [noelson.com]
- 3. unicheminc.com [unicheminc.com]
- 4. suncoating.com [suncoating.com]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. CN107254210B - A kind of preparation method of aluminum tripolyphosphate-based composite anti-corrosion pigment - Google Patents [patents.google.com]
- 7. Research on Fireproof and Anti-Corrosion Integrated Coatings for Modular Integrated Buildings [mdpi.com]
- 8. Aluminium tripolyphosphate | CAS 13939-25-8 | Advanced Anti-Corrosion Pigment for Coatings_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 9. Salt Spray Test: A Complete Guide to Corrosion Resistance Testing [prestogroup.com]
- 10. youtube.com [youtube.com]
degradation pathways of Aluminum triphosphate in harsh environments
Technical Support Center: Degradation of Aluminum Triphosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the degradation pathways of aluminum triphosphate compounds in harsh environments, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is "Aluminum Triphosphate"?
A1: The term "Aluminum Triphosphate" can refer to two distinct chemical entities, and the relevant one depends on the experimental context:
-
Inorganic Aluminum Tripolyphosphate: This is a stable inorganic salt (CAS 13939-25-8) with the chemical formula AlH₂P₃O₁₀. It is a white, water-insoluble powder primarily used as a non-toxic, anti-corrosion pigment in protective coatings due to its excellent thermal stability and ability to form protective films by chelating with metal ions.[1][2][3]
-
Aluminum-ATP Complex (Al-ATP): This refers to a coordination complex formed between the aluminum cation (Al³⁺) and adenosine-5'-triphosphate (ATP) in an aqueous or biological system.[4] Given ATP's central role in cellular energy metabolism, the interaction and subsequent degradation of this complex are of significant interest in toxicology and drug development, particularly concerning aluminum's neurotoxicity.[5][6] Al³⁺ can displace the essential magnesium ion (Mg²⁺) from ATP, interfering with vital energy-dependent cellular processes.[5]
Q2: How does the inorganic Aluminum Tripolyphosphate degrade under harsh conditions?
A2: Inorganic aluminum tripolyphosphate is known for its high thermal stability and insolubility.[1][3] Degradation typically occurs only under very harsh conditions, such as extremely high temperatures. For instance, related aluminum metaphosphates begin to decompose into aluminum phosphate (AlPO₄) and phosphorus pentoxide (P₂O₅) at temperatures exceeding 1000°C.[7] It is generally stable in neutral pH ranges but can be dissolved in aggressive acidic (pH < 4.5) or alkaline (pH > 8) media, which break down its structure.[8]
Q3: What are the degradation pathways for the Aluminum-ATP complex?
A3: The degradation of the Al-ATP complex is primarily governed by the hydrolysis of the phosphoanhydride bonds in the ATP molecule. This process occurs sequentially:
-
Hydrolysis to ADP: The terminal phosphoanhydride bond is cleaved, releasing an inorganic phosphate (Pi) and forming an Aluminum-ADP complex.
-
Hydrolysis to AMP: The second phosphoanhydride bond is subsequently cleaved, releasing another inorganic phosphate molecule and resulting in an Aluminum-AMP complex.[9] This hydrolysis relieves the electrostatic repulsion between the negatively charged phosphate groups, making the overall process energetically favorable.[10] The presence of metal ions like Al³⁺ can catalyze this reaction.
Q4: What is the effect of pH on the stability and degradation of these compounds?
A4: pH is a critical factor in the stability of both compounds.
-
Inorganic Aluminum Tripolyphosphate: The protective passive film it forms is most stable in a pH range of approximately 4.5 to 8.[8] In strongly acidic or alkaline solutions, the compound will dissolve and degrade.[8]
-
Aluminum-ATP Complex: The hydrolysis of ATP is significantly accelerated in acidic conditions (lower pH).[9] Studies on similar metal-catalyzed ATP hydrolysis show that reaction rates can be orders of magnitude faster at pH 2 compared to neutral pH.[9] Furthermore, the speciation of aluminum itself is pH-dependent; at physiological pH, Al³⁺ hydrolyzes to form various species, which affects its complexation with ATP.[11][12]
Q5: How does temperature influence the degradation process?
A5: Higher temperatures accelerate degradation for both forms.
-
Inorganic Aluminum Tripolyphosphate: While stable at ambient temperatures, it undergoes thermal decomposition at very high temperatures, as detailed in the data table below.[13][14]
-
Aluminum-ATP Complex: The rate of ATP hydrolysis increases with temperature. Kinetic studies show a marked increase in the rate constants for the conversion of ATP to ADP and ADP to AMP as the temperature rises from 25°C to 50°C.[9]
Q6: What are the primary degradation products?
A6: The degradation products depend on the starting compound:
-
Inorganic Aluminum Tripolyphosphate: At very high temperatures, it decomposes into more stable aluminum phosphates (like AlPO₄) and phosphorus oxides (like P₂O₅).[7]
-
Aluminum-ATP Complex: The degradation products are Aluminum-ADP, Aluminum-AMP, and inorganic phosphate (Pi).[9][10]
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation or instability of the Al-ATP complex in an experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The solution pH may be too acidic. ATP hydrolysis is significantly faster at low pH.[9] Verify the pH of your buffer and solutions. Adjust to the desired experimental pH immediately before use. |
| Elevated Temperature | The experimental temperature may be too high or poorly controlled. Ensure your incubator, water bath, or reaction chamber is calibrated and maintaining the target temperature.[9] |
| Contaminants | The presence of other catalytic metal ions can accelerate hydrolysis. Use high-purity water (Milli-Q or equivalent) and analytical grade reagents. Clean all glassware thoroughly. |
| Buffer Choice | Some buffer components might interact with Al³⁺ or ATP. Ensure your chosen buffer is appropriate for the experiment and does not chelate aluminum or catalyze ATP hydrolysis. |
Issue 2: Inconsistent results when analyzing degradation products via chromatography (HPLC/UPLC).
| Possible Cause | Troubleshooting Step |
| Poor Analyte Separation | ATP, ADP, and AMP are structurally similar. Optimize your mobile phase gradient, pH, and column type (e.g., reverse-phase with ion-pairing agent) to achieve baseline separation. |
| Sample Degradation Post-Reaction | Hydrolysis may continue after sampling. Quench the reaction immediately by adding a strong acid (e.g., perchloric acid) or by flash-freezing the sample in liquid nitrogen. Store samples at -80°C. |
| Chelation by Metal Components | Al³⁺ can interact with metal components of the HPLC system (e.g., stainless steel frits, tubing). Consider using a biocompatible or PEEK-based system to minimize these interactions. |
| Inconsistent Injection Volumes | Ensure the autosampler is calibrated and functioning correctly to deliver precise injection volumes for accurate quantification. |
Issue 3: Difficulty dissolving inorganic Aluminum Tripolyphosphate for experiments.
| Possible Cause | Troubleshooting Step |
| Inherent Insolubility | Aluminum Tripolyphosphate is specified as being insoluble in water.[1][3] Direct dissolution for preparing aqueous solutions is not feasible. |
| Application Mismatch | This material is designed for use as a solid pigment in formulations like paints and coatings.[2] For solution-based studies, consider if this is the correct starting material or if an alternative soluble aluminum source and a triphosphate source are more appropriate. |
| Dispersion vs. Dissolution | If the goal is a coating or composite material, use high-shear mixing or sonication to create a stable dispersion in the desired matrix rather than attempting to dissolve it. |
Data Presentation: Quantitative Degradation Data
Table 1: Thermal Degradation Properties of Inorganic Aluminum Phosphates
| Compound | Onset Degradation Temp. (°C) | Midpoint Degradation Temp. (°C) | Key Transformation | Reference(s) |
| Boehmite (γ-AlOOH) | ~458 | - | Transformation to γ-Al₂O₃ | [13] |
| Aluminum Phosphate (AlPO₄) in Polystyrene | ~400 | ~440 | Small increase in thermal stability of the polymer matrix | [14] |
| Aluminum Metaphosphate (Al(PO₃)₃) | ~1000 | - | Decomposition into AlPO₄ and P₂O₅ | [7] |
Table 2: Influence of pH and Temperature on ATP Hydrolysis Rate Constants (k) (Data derived from analogous metal-catalyzed hydrolysis studies)
| Condition | k₁ (ATP → ADP) (s⁻¹) | k₂ (ADP → AMP) (s⁻¹) | Reference |
| pH 2, 25°C | 1.13 × 10⁻³ | 4.67 × 10⁻⁵ | [9] |
| pH 2, 50°C | Significantly faster than 25°C | Significantly faster than 25°C | [9] |
| pH 7, 50°C | Slower than at pH 2 | Slower than at pH 2 | [9] |
Mandatory Visualizations
Caption: Sequential hydrolysis pathway of the Al-ATP complex.
Caption: General experimental workflow for degradation studies.
Caption: Logic diagram for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Kinetic Analysis of Al-ATP Complex Hydrolysis by ³¹P NMR Spectroscopy
-
Objective: To measure the rate of ATP hydrolysis to ADP and AMP in the presence of Al³⁺. This method is adapted from similar kinetic studies of ATP hydrolysis.[9]
-
Materials:
-
ATP disodium salt hydrate
-
Aluminum chloride (AlCl₃)
-
Deuterium oxide (D₂O) for NMR lock
-
Appropriate buffer (e.g., MES for acidic pH, HEPES for neutral pH)
-
HCl and NaOH for pH adjustment
-
NMR spectrometer with a phosphorus probe.
-
-
Methodology:
-
Solution Preparation: Prepare stock solutions of ATP and AlCl₃ in your chosen buffer. A typical starting concentration might be 20 mM ATP and 2-20 mM AlCl₃. All solutions should be prepared in a D₂O/H₂O mixture (e.g., 10% D₂O) for the NMR lock signal.
-
pH Adjustment: Carefully adjust the pH of the final reaction mixture to the desired value using dilute HCl or NaOH.
-
NMR Acquisition: Place the NMR tube containing the final reaction mixture into the spectrometer, pre-equilibrated at the desired temperature (e.g., 37°C).
-
Time-Course Measurement: Acquire ³¹P NMR spectra at regular time intervals. The signals corresponding to the α, β, and γ phosphates of ATP, ADP, and the single phosphate of AMP are distinct and can be integrated.
-
Data Analysis: Integrate the peak areas for the phosphate signals at each time point. Plot the concentration of ATP, ADP, and AMP as a function of time. Fit the data to consecutive first-order reaction kinetics to determine the rate constants k₁ (ATP→ADP) and k₂ (ADP→AMP).
-
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation profile of inorganic aluminum tripolyphosphate or related compounds.[14][15]
-
Materials:
-
Dried powder sample of aluminum tripolyphosphate.
-
TGA instrument.
-
Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air).
-
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into the TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Set the TGA program. A typical program involves heating the sample from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).
-
Gas Environment: Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min) to study pyrolysis. A separate run in air can be performed to study oxidative degradation.
-
Data Acquisition: Run the TGA program. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The resulting curve can be used to identify the onset temperature of decomposition, temperatures of maximum mass loss rate (from the derivative curve, DTG), and the mass of the final residue.
-
Protocol 3: General ATPase Activity Assay (Colorimetric)
-
Objective: To measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which can be influenced by the presence of Al³⁺. This is a highly adaptable endpoint or kinetic assay.[16]
-
Materials:
-
Purified ATPase enzyme (if studying enzymatic hydrolysis).
-
ATP, MgCl₂, AlCl₃.
-
Assay buffer (e.g., HEPES, Tris-HCl).
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Phosphate standard solution for calibration.
-
-
Methodology:
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare reaction mixtures containing buffer, MgCl₂, AlCl₃ (at various concentrations), and enzyme/protein if applicable.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration (e.g., 1 mM). Incubate at a constant temperature for a defined period (e.g., 30 minutes for an endpoint assay). Include a "time 0" sample and a no-enzyme/no-Al³⁺ control.
-
Stop Reaction: Terminate the reaction by adding the colorimetric reagent, which is often acidic and will stop enzymatic activity.
-
Color Development: Allow time for the color to develop according to the reagent manufacturer's instructions.
-
Measurement: Read the absorbance at the specified wavelength (e.g., ~620-650 nm for Malachite Green) using a plate reader.
-
Quantification: Create a standard curve using the phosphate standard solution. Use this curve to calculate the concentration of phosphate released in each sample. This allows for the quantification of ATP hydrolysis under different experimental conditions.
-
References
- 1. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Aluminium tripolyphosphate | CAS 13939-25-8 | Advanced Anti-Corrosion Pigment for Coatings_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 3. Aluminum Tripolyphosphate,Aluminium Dihydrogen Triphosphate [jinhetec.com]
- 4. researchgate.net [researchgate.net]
- 5. Alteration of Biomolecular Conformation by Aluminum-Implications for Protein Misfolding Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aluminum-induced defective mitochondrial metabolism perturbs cytoskeletal dynamics in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Chitosan and Boehmite as Ecological Fire Retardants in PVC Compositions—Preparation and Thermal Study [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adhesion of Coatings Containing Aluminum Triphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor adhesion with coatings containing aluminum triphosphate.
Troubleshooting Guide
Poor adhesion of coatings containing aluminum triphosphate can arise from a variety of factors, from substrate preparation to coating formulation and curing. This guide provides a systematic approach to identifying and resolving common adhesion problems.
Diagram: Troubleshooting Workflow for Poor Coating Adhesion
Caption: A logical workflow to diagnose the root cause of poor coating adhesion.
Frequently Asked Questions (FAQs)
1. What is the primary function of aluminum triphosphate in a coating?
Aluminum triphosphate (ATP) is primarily used as an anti-corrosive pigment. The tripolyphosphate ions can chelate with various metal ions, forming a passivation film on the coated surface.[1] This film provides a strong inhibitory effect on the corrosion of steel and light metals.[1] It is considered an environmentally friendly alternative to lead and chromium-based anti-rust pigments.
2. Can the concentration of aluminum triphosphate affect adhesion?
Yes, the pigment volume concentration (PVC) is a critical factor. As the PVC of a pigment like aluminum triphosphate increases, it can abruptly change the physical properties of the coating, including adhesion.[1] At a point known as the critical pigment volume concentration (CPVC), there is just enough binder to wet the pigment particles and fill the voids between them. Exceeding the CPVC can lead to insufficient binder to properly adhere the coating to the substrate, resulting in poor adhesion.
3. What are the common causes of poor adhesion for coatings containing aluminum triphosphate?
While aluminum triphosphate itself generally promotes good adhesion, failure is often linked to other factors:
-
Inadequate Substrate Preparation: This is a primary cause of adhesion failure. The substrate must be clean and free of contaminants like oil, grease, and rust. A proper surface profile created by methods like abrasive blasting or chemical etching is crucial for the coating to anchor to the surface.[2]
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Improper Curing: Each coating formulation has specific requirements for curing temperature and duration to achieve full crosslinking and bonding strength.[2] It is essential to follow the manufacturer's technical data sheet.[2]
-
Contamination: Contaminants introduced during the application process, such as dust, debris, or oils from handling, can interfere with adhesion.[2]
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Incorrect Coating Formulation: Issues like improper dispersion of the aluminum triphosphate pigment, incompatibility between the pigment and the resin binder, or an incorrect pigment-to-binder ratio can lead to poor adhesion.
4. How does aluminum triphosphate interact with the substrate to improve adhesion?
The tripolyphosphate radical can chelate with various metal ions on the substrate surface, forming a passivation layer.[1] This layer not only inhibits corrosion but can also provide a stable interface for the coating to bond to. The phosphate groups can form strong bonds with the metal surface, enhancing adhesion.
5. Can pigment settling of aluminum triphosphate cause adhesion issues?
Yes, if the aluminum triphosphate pigment settles in the coating before application, it can lead to an uneven distribution in the final film. This can result in areas with a high pigment concentration and insufficient binder, leading to poor adhesion in those regions. Proper mixing and, if necessary, the use of anti-settling agents are important.
Data Presentation
Table 1: Influence of Surface Preparation on Adhesion Strength of Epoxy Coatings on Aluminum Alloy
| Surface Preparation Method | Adhesion Strength (MPa) | Failure Mode |
| Degreasing Only | 7.1 | Adhesive |
| Anodization (Boric-Sulfuric Acid) | 10.5 | Cohesive |
| Anodization (Tartaric-Sulfuric Acid) | 11.2 | Cohesive |
| Anodization (Sulfuric Acid) | 11.8 | Cohesive |
Note: Data is illustrative and based on findings from studies on epoxy adhesion to aluminum alloys. The addition of aluminum triphosphate is expected to further enhance these values, particularly in corrosive environments.
Table 2: Effect of Filler Concentration on Mechanical Properties of Epoxy Resin
| Filler | Concentration (wt%) | Tensile Strength (MPa) |
| None | 0 | 49 |
| Aluminum Microparticles | 8 | ~49 (no significant decrease) |
| Aluminum Microparticles | >8 | 30 |
This table illustrates the general effect of adding a metallic filler to an epoxy resin. While not specific to aluminum triphosphate, it demonstrates the importance of optimizing pigment concentration to maintain mechanical properties.
Experimental Protocols
1. Cross-Cut Adhesion Test (Based on ASTM D3359)
This method provides a qualitative assessment of the adhesion of a coating to a substrate.
-
Objective: To assess the adhesion of the coating by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus:
-
Cutting tool with a sharp blade.
-
Cutting guide.
-
Pressure-sensitive tape (as specified in the standard).
-
Illuminated magnifier.
-
-
Procedure:
-
Select a representative area of the coated surface.
-
Make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness.
-
Make a second series of parallel cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
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Brush the area lightly to remove any detached flakes or ribbons of coating.
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Apply a strip of pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[3]
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Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).
-
Diagram: Cross-Cut Adhesion Test Workflow
Caption: A simplified workflow for the ASTM D3359 cross-cut adhesion test.
2. Pull-Off Adhesion Test (Based on ASTM D4541)
This method provides a quantitative measurement of the adhesion strength of a coating.
-
Objective: To measure the pull-off strength of a coating from a substrate by applying a perpendicular tensile force.
-
Apparatus:
-
Portable pull-off adhesion tester.
-
Loading fixtures (dollies).
-
Adhesive for bonding the dolly to the coating.
-
Cutting tool for scoring around the dolly.
-
-
Procedure:
-
Select a test area on the coated surface.
-
Clean the surface of the coating and the face of the dolly.
-
Prepare the adhesive and apply it to the dolly.
-
Affix the dolly to the coated surface and allow the adhesive to cure completely.
-
If required, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly detaches.
-
Record the pull-off force at which failure occurred and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).
-
Diagram: Signaling Pathway of Adhesion Failure Analysis
Caption: A diagram illustrating the analysis of different adhesion failure modes.
References
Technical Support Center: Modification of Aluminum Triphosphate with Organic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of Aluminum Triphosphate (ATP) with organic acids to enhance its performance as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor dispersion of modified ATP in the coating matrix. | 1. Incomplete surface modification. 2. Agglomeration of ATP particles after modification. 3. Incompatibility between the modified ATP and the resin system. | 1. Optimize the concentration of the organic acid and the reaction time to ensure complete surface coverage. 2. After modification, use ultrasonication to break up any agglomerates before incorporating the particles into the coating matrix. 3. Ensure the organic acid used for modification imparts surface properties compatible with the chosen resin. Consider using a coupling agent if necessary. |
| Inconsistent anti-corrosion performance of the coating. | 1. Non-uniform modification of ATP particles. 2. Insufficient loading of modified ATP in the coating. 3. Degradation of the organic acid layer on the ATP surface. | 1. Ensure vigorous and consistent stirring during the modification process to achieve uniform surface treatment. 2. Determine the optimal pigment volume concentration (PVC) for the modified ATP in your specific coating formulation through a ladder study. 3. Verify the thermal and chemical stability of the chosen organic acid under your coating's curing and service conditions. |
| Reduced adhesion of the coating to the substrate. | 1. The organic acid modification layer is too thick, creating a weak boundary layer. 2. The modified ATP interferes with the curing of the resin at the substrate interface. | 1. Reduce the concentration of the organic acid or the reaction time to create a thinner, more strongly bonded modification layer. 2. Evaluate the effect of the modified ATP on the curing kinetics of your coating system using techniques like differential scanning calorimetry (DSC). Adjust the curing agent or schedule if necessary. |
| Unexpected color change in the final coating. | 1. Reaction of the organic acid with other components in the coating formulation. 2. Thermal degradation of the organic acid during curing. | 1. Test the compatibility of the modified ATP with all other coating components in a small-scale trial. 2. Select an organic acid with high thermal stability that can withstand the curing temperature of your coating. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which organic acid modification improves the performance of Aluminum Triphosphate?
Organic acid modification of Aluminum Triphosphate (ATP) primarily improves its performance through a combination of physical and chemical adsorption of the organic acid molecules onto the surface of the ATP particles. This modification leads to several benefits:
-
Improved Dispersion: The organic layer prevents the agglomeration of ATP particles, leading to a more uniform dispersion within the coating matrix. This is partly due to electrostatic repulsion between the modified particles.[1]
-
Enhanced Corrosion Resistance: The organic acids can have a chelating effect and act synergistically with the phosphate ions released from ATP to form a more protective passive layer on the metal surface. This significantly increases the impedance of the coating.[1]
-
Better Adhesion: The modified surface can improve the compatibility and bonding between the ATP particles and the polymer matrix of the coating.
2. Which organic acids are commonly used for modifying Aluminum Triphosphate?
Commonly investigated organic acids for modifying Aluminum Triphosphate include:
-
Tannic Acid: A natural polyphenol known for its chelating and corrosion-inhibiting properties.
-
Hydroxyethylidene-1,1-diphosphonic Acid (HEDP): An organophosphonic acid that can strongly chelate with metal ions and improve corrosion resistance.[1]
-
6-Aminohexanoic Acid: An amino acid that can intercalate into the layered structure of ATP, leading to improved barrier properties and corrosion inhibition.
3. How can I verify that the surface modification of Aluminum Triphosphate was successful?
Several surface analysis techniques can be employed to confirm the successful modification of ATP:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the organic acid on the surface of the ATP particles.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the particle surface, confirming the presence of the organic modifier.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the modified particles and ensure that the modification process has not induced significant agglomeration.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic acid grafted onto the ATP surface by measuring the weight loss upon heating.
4. What are the key experimental parameters to control during the modification process?
The key parameters to control are:
-
Concentration of the organic acid: This will influence the extent of surface coverage.
-
Reaction temperature and time: These parameters affect the kinetics and efficiency of the modification reaction.
-
pH of the reaction medium: The pH can influence the charge of both the ATP surface and the organic acid, affecting their interaction.
-
Stirring speed: Adequate stirring is crucial for ensuring a uniform modification of all particles.
Data Presentation
Table 1: Performance Improvement of Modified Aluminum Triphosphate in a Water-Borne Rust-Resistant Coating
| Parameter | Unmodified Aluminum Triphosphate | Aluminum Triphosphate Modified with Tannic Acid and HEDP |
| Maximum Impedance (Ω·cm²) | 954.4[1] | 32,495[1] |
| Corrosion Protection Mechanism | Formation of a protective film is slow. | Synergistic effect of chelation and phosphate passivation improves rust conversion and antirust performance.[1] |
Experimental Protocols
Protocol 1: Modification of Aluminum Triphosphate with Tannic Acid and HEDP
This protocol is based on the method described for improving the rust conversion and antirust performance of water-borne coatings.[1]
Materials:
-
Aluminum Triphosphate (ATP) powder
-
Tannic Acid
-
Hydroxyethylidene-1,1-diphosphonic Acid (HEDP)
-
Deionized water
-
Styrene-acrylic emulsion (or other desired coating binder)
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Drying oven
Procedure:
-
Dispersion of ATP: Disperse a known amount of Aluminum Triphosphate powder in deionized water under vigorous stirring to form a slurry.
-
Addition of Organic Acids: To the ATP slurry, add an aqueous solution of Tannic Acid and HEDP. The exact concentrations should be optimized for the specific application, but a starting point could be a weight ratio of ATP:Tannic Acid:HEDP of 100:1:1.
-
Reaction: Continue stirring the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2-4 hours) to allow for the adsorption of the organic acids onto the ATP surface.
-
Separation and Washing: Separate the modified ATP particles from the solution by centrifugation. Wash the particles several times with deionized water to remove any unreacted organic acids.
-
Drying: Dry the modified ATP powder in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.
-
Incorporation into Coating: The dried, modified ATP powder can then be dispersed into the desired coating binder (e.g., styrene-acrylic emulsion) using standard paint formulation techniques.
Protocol 2: Characterization of Modified Aluminum Triphosphate
1. Scanning Electron Microscopy (SEM)
-
Sample Preparation: Mount a small amount of the dried modified ATP powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Imaging: Observe the sample under the SEM at various magnifications to assess the particle morphology, size distribution, and extent of agglomeration. An accelerating voltage of 5-15 kV is typically suitable.
2. X-ray Diffraction (XRD)
-
Sample Preparation: Place the finely ground modified ATP powder onto a sample holder.
-
Analysis: Run the XRD scan over a 2θ range relevant for aluminum triphosphate and the organic modifier (e.g., 10-80°). The resulting diffractogram can be used to identify the crystalline phases present and to see if the modification process has altered the crystal structure of the ATP.
3. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the modified ATP powder on a sample holder suitable for XPS analysis.
-
Analysis: Acquire a survey scan to identify all the elements present on the surface. Then, perform high-resolution scans for the elements of interest (e.g., Al 2p, P 2p, O 1s, C 1s) to determine their chemical states and confirm the presence of the organic acid on the surface.
Mandatory Visualization
Caption: Experimental workflow for modifying and testing Aluminum Triphosphate.
Caption: Logical relationship of ATP modification and performance improvement.
References
factors affecting the performance of Aluminum triphosphate as a pigment
Welcome to the technical support center for aluminum tripolyphosphate (ATP) pigments. This resource is designed for researchers, scientists, and formulation professionals to provide in-depth information, troubleshoot common experimental issues, and offer standardized protocols for the effective use of ATP as an anti-corrosive pigment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which aluminum tripolyphosphate provides corrosion resistance?
A1: Aluminum tripolyphosphate (ATP) is a non-toxic, white anti-rust pigment that functions primarily through a chemical passivation mechanism.[1][2][3] The tripolyphosphate anion (P₃O₁₀⁵⁻) possesses a strong chelating ability with various metal ions present on the substrate surface.[4][5][6] When a coating containing ATP is applied, the pigment slowly releases these phosphate ions in the presence of moisture. These ions react with the metal surface (such as steel or aluminum) to form a dense, insoluble phosphate protective film.[1][2] This passivation layer acts as a barrier, preventing corrosive agents like water and oxygen from reaching the metal and inhibiting the electrochemical corrosion process.[1][7]
Q2: My water-based coating is showing signs of flash rusting after application. Could the ATP pigment be the cause?
A2: Yes, this is a potential issue. While ATP itself is an effective anti-corrosive pigment, some grades can be slightly acidic. In water-based systems, especially on steel substrates, this acidity can sometimes lead to "flash rusting," where a light layer of rust forms very quickly as the coating dries. To mitigate this, consider using a modified grade of aluminum tripolyphosphate that has been treated to be more neutral. For example, composite pigments that incorporate an alkaline component like zinc carbonate can help neutralize the system and prevent flash rusting.[8] Additionally, ensuring the overall pH of your waterborne formulation is stabilized within the recommended range for the binder system is critical.[9]
Q3: I'm observing poor dispersion and pigment settling in my formulation. What factors should I investigate?
A3: Proper pigment dispersion is critical for the performance of ATP. Poor dispersion can lead to agglomeration and settling, which significantly reduces the anti-corrosive efficacy.[10] Key factors to investigate include:
-
Wetting and Dispersing Agents: Ensure you are using appropriate and sufficient wetting and dispersing additives compatible with your specific resin system (e.g., solvent-based or water-based). These additives help wet the surface of the pigment particles and stabilize them within the medium.[11]
-
Dispersion Method: High-energy dispersion methods are typically required to break down pigment agglomerates into primary particles. However, excessive mechanical stress, especially from high-speed equipment, can sometimes damage pigment flakes, though this is more critical for metallic effect pigments.[9] Ensure your dispersion time and energy are optimized.
-
Particle Size: Finer pigment particles offer a larger surface area but can also be more prone to re-agglomeration due to high surface energy.[10][12] Nano-scale or micronized grades of ATP may require specialized dispersants for stable suspension.[1]
-
Binder Compatibility: Incompatibility between the pigment and the resin system can lead to flocculation.[10] ATP generally has good compatibility with a wide range of resins, but it's essential to confirm this for your specific formulation.[3][4]
Q4: How does the choice of resin or binder affect the performance of ATP?
A4: The choice of resin is highly important and has a significant impact on the overall anti-corrosive performance of the coating.[2] While ATP is compatible with a broad array of binders—including alkyd, epoxy, vinyl, and acrylic resins for both solvent and water-based systems—the final performance is a synergistic effect of both the pigment and the binder.[4][13][14] Studies have shown that in some direct comparisons, epoxy-based paints formulated with ATP exhibited the best anti-corrosive performance when tested against other systems like alkyd and vinyl resins.[2] The binder's barrier properties, adhesion to the substrate, and interaction with the pigment all contribute to the longevity and effectiveness of the corrosion protection.
Q5: What is the optimal concentration of ATP in a coating formulation?
A5: The optimal concentration, or Pigment Volume Concentration (PVC), depends on the specific application, the resin system, and the desired level of protection. However, research suggests that there is an optimal loading level. One study found that incorporating aluminum triphosphate pigment at 10% by volume was optimal for performance.[2] For primers, formulations are often designed to be at or slightly below the Critical Pigment Volume Concentration (CPVC) to maximize adhesion and other protective properties.[15] It is recommended to perform a ladder study (testing various concentrations) to determine the most effective and economical loading for your specific system.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues encountered during formulation and testing.
Problem: Insufficient Corrosion Protection in Accelerated Testing (e.g., Salt Spray)
Caption: Troubleshooting workflow for poor corrosion resistance.
Quantitative Data
Table 1: Typical Physical and Chemical Properties of Aluminum Tripolyphosphate
| Property | Specification | Significance in Formulation |
| Appearance | White or light gray powder | Allows for formulation of light-colored or white primers.[1] |
| Phosphorus (P₂O₅) Content (%) | 50.0 – 60.0 | Higher content relates to more available phosphate ions for passivation.[1] |
| Aluminum (Al₂O₃) Content (%) | 15.0 – 30.0 | Structural component of the pigment.[1] |
| pH (10% Aqueous Solution) | 5.5 – 7.5 | Indicates the inherent acidity/neutrality of the pigment; critical for water-based system stability.[1] |
| Oil Absorption ( g/100g ) | 30 – 40 | Influences binder demand and affects the CPVC of the formulation.[1][14] |
| Particle Size (D50, µm) | ≤ 10 | Affects dispersion, gloss, film smoothness, and surface area for reaction.[1][16] |
Experimental Protocols
Protocol: Evaluation of Anti-Corrosive Paint Performance
This protocol outlines a standard method for formulating a simple solvent-based epoxy primer with ATP and evaluating its performance.
1. Materials & Equipment:
-
Aluminum Tripolyphosphate (ATP) pigment
-
Epoxy Resin (e.g., Bisphenol A type) & Polyamide Curing Agent
-
Titanium Dioxide (for color/hiding) & Extender Fillers (e.g., Talc)
-
Solvent blend (e.g., Xylene/Butanol)
-
Wetting and Dispersing Agent
-
High-speed disperser with Cowles blade
-
Fineness of grind gauge
-
Steel test panels (e.g., cold-rolled steel, Q-panel)
-
Film applicator (e.g., drawdown bar) or spray gun
-
Salt spray cabinet (ASTM B117)
-
Adhesion tester (ASTM D3359)
2. Formulation Workflow:
Caption: Standard workflow for paint formulation and testing.
3. Procedure:
-
Grind Stage: Charge the dispersion vessel with epoxy resin and ~70% of the solvent blend. Add the dispersing agent and mix. Slowly add the pigments (ATP, TiO₂, fillers) under low-speed agitation.
-
Dispersion: Increase the disperser speed to create a vortex. Disperse until the fineness of grind reading is at the desired level (e.g., 6-7 Hegman).
-
Letdown: Reduce agitation speed and add the remaining resin and solvent to achieve the target viscosity.
-
Activation: Just prior to application, add the stoichiometric amount of polyamide curing agent and mix thoroughly.
-
Application: Apply the paint to cleaned and degreased steel panels to a controlled dry film thickness (DFT).
-
Curing: Allow the panels to cure for the recommended time (e.g., 7 days at 25°C).
-
Testing: Scribe the panels and place them in a salt spray cabinet. Evaluate periodically (e.g., at 24, 48, 100, 250, 500 hours) for signs of corrosion at the scribe and in the field of the panel. Perform adhesion tests on unexposed and exposed panels.
4. Data Interpretation:
-
Corrosion: Compare the extent of rust creepage from the scribe and the density of blisters against a control formulation (e.g., without ATP or with a standard anti-corrosive pigment).
-
Adhesion: Good performance is indicated by minimal loss of adhesion after exposure.[17]
Mechanism Diagram
Corrosion Inhibition by Aluminum Tripolyphosphate
Caption: How ATP forms a protective layer on a metal surface.
References
- 1. Aluminium tripolyphosphate | CAS 13939-25-8 | Advanced Anti-Corrosion Pigment for Coatings_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 5. Aluminium Tripolyphosphate-GUANGHONG GROUP [gxfactory.com]
- 6. Aluminum Tripolyphosphate,Aluminium Dihydrogen Triphosphate [jinhetec.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107254210B - A kind of preparation method of aluminum tripolyphosphate-based composite anti-corrosion pigment - Google Patents [patents.google.com]
- 9. paint.org [paint.org]
- 10. longchangchemical.com [longchangchemical.com]
- 11. WO2017019480A1 - Dispersant effect on aluminum pigments - Google Patents [patents.google.com]
- 12. sdc.org.uk [sdc.org.uk]
- 13. Aluminum Triphosphate-Based Pigment | Anti-Corrosion [itochu-ca.com]
- 14. China Aluminum Tripolyphosphate Manufacture and Factory | Noelson [noelson.com]
- 15. Formulating for Corrosion Protection - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 16. naturalpigments.com [naturalpigments.com]
- 17. paint.org [paint.org]
Validation & Comparative
A Comparative Guide to Aluminum Triphosphate Dihydrate and Zinc Phosphate as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Aluminum Triphosphate Dihydrate and Zinc Phosphate as corrosion inhibitors. The information is compiled from various studies to offer an objective overview supported by experimental data.
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. Corrosion inhibitors are crucial in mitigating this damage. Among the various types of inhibitors, phosphate-based pigments are widely used due to their effectiveness and relatively low environmental impact. This guide focuses on a comparative analysis of two such inhibitors: this compound (AlH2P3O10·2H2O) and Zinc Phosphate (Zn3(PO4)2).
This compound is known for its ability to release phosphate ions, which form a passive protective film on the metal surface. It is often considered a more environmentally friendly option compared to some traditional corrosion inhibitors.
Zinc Phosphate is a well-established corrosion inhibitor that functions by forming a barrier layer of insoluble zinc phosphate and zinc hydroxide on the metal substrate, effectively isolating it from the corrosive environment.
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various electrochemical studies. It is important to note that the data is compiled from different sources with varying experimental conditions, including the specific alloy, coating system, and corrosive medium.
Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy is a powerful technique to evaluate the performance of protective coatings. Higher charge transfer resistance (Rct) and lower double-layer capacitance (Cdl) generally indicate better corrosion resistance.
| Inhibitor | Substrate | Coating System | Corrosive Medium | Rct (Ω·cm²) | Cdl (F/cm²) | Inhibition Efficiency (%) |
| Aluminum Tripolyphosphate (ATPP) | Zinc | SiO2 coating | 0.2 g/L Na2SO4 | - | - | - |
| 10⁻⁵ M ATPP | Increased impedance vs blank | - | - | |||
| 10⁻³ M ATPP | Maximum impedance observed | - | - | |||
| Zinc Phosphate (ZP) | Mild Steel | Epoxy-polyamide | 3.5% NaCl | - | - | - |
| Modified Zinc Phosphate (ZAPP)** | Mild Steel | Epoxy-polyamide | 3.5% NaCl | Superior to ZP | - | - |
| Zinc Phosphate | Al alloy 6101 | Epoxy | Alkaline media (pH 11) | - | - | ~98% |
Note: ZAPP (Zinc Aluminum Polyphosphate) is a modified, more soluble version of zinc phosphate. Direct comparative values for AlH2P3O10·2H2O and standard Zn3(PO4)2 under identical conditions were not available in the searched literature.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies provide information on the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate and better inhibition.
| Inhibitor | Substrate | Corrosive Medium | Ecorr (V vs. SCE) | icorr (A/cm²) |
| Aluminum Tripolyphosphate (ATPP) | Zinc | 0.2 g/L Na2SO4 | Shift to more positive values | Decreased vs blank |
| Zinc Phosphate | Carbon Steel | 3.5% NaCl | Shift to more positive values | Decreased vs uncoated |
| Modified Zinc Phosphate (ZAPP) | Mild Steel | 3.5% NaCl | More positive than ZP | Lower than ZP |
Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization
Objective: To evaluate the corrosion inhibition performance of the pigments.
Methodology:
-
Working Electrode Preparation: Metal substrates (e.g., mild steel, aluminum alloy, or zinc) are polished with successively finer grades of silicon carbide paper, degreased with acetone, rinsed with distilled water, and dried. For coated samples, the inhibitor is incorporated into a resin (e.g., epoxy) and applied to the prepared substrate.
-
Electrochemical Cell Setup: A three-electrode configuration is typically used, consisting of the prepared sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electrolyte: The corrosive medium is typically a 3.5% NaCl solution, simulating a marine environment, or another relevant solution as specified in the study.
-
EIS Measurement:
-
The open-circuit potential (OCP) is monitored until a stable value is reached.
-
EIS is performed at the OCP, applying a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is analyzed using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization Measurement:
-
After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
The resulting current is measured, and the data is plotted as a Tafel plot (log(current density) vs. potential).
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the Tafel plot.
-
Neutral Salt Spray Test (ASTM B117)
Objective: To assess the resistance of coated panels to a corrosive environment.
Methodology:
-
Sample Preparation: Coated panels are prepared according to standard procedures, often with a scribe mark made through the coating to the substrate to evaluate corrosion creepage.
-
Test Chamber Setup: A salt spray cabinet is maintained at a constant temperature of 35°C.
-
Salt Solution: A 5% solution of sodium chloride in distilled water with a pH between 6.5 and 7.2 is atomized to create a dense saline fog within the chamber.
-
Exposure: The panels are placed in the chamber at a specified angle to ensure uniform exposure to the salt fog.
-
Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe. The duration of the test can vary from hours to thousands of hours, depending on the coating's performance and the specific test requirements.
Corrosion Inhibition Mechanisms
The fundamental difference in the protective action of these two inhibitors is visualized in the diagrams below.
Caption: Corrosion inhibition mechanisms of Aluminum Triphosphate and Zinc Phosphate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing corrosion inhibitors.
Performance Showdown: Aluminum Triphosphate vs. Chromate Inhibitors in Corrosion Protection
A Comparative Guide for Researchers and Formulation Scientists
The relentless pursuit of effective corrosion protection has led to the development of a wide array of inhibitor technologies. Among these, traditional chromate-based inhibitors have long been the benchmark for performance, renowned for their exceptional efficacy. However, mounting environmental and health concerns have catalyzed the search for viable, non-toxic alternatives. Aluminum triphosphate (ATP) has emerged as a promising eco-friendly option. This guide provides an objective comparison of the performance of aluminum triphosphate and chromate inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their coating formulations.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data from various studies, offering a comparative overview of the two inhibitors. It is important to note that the experimental conditions, such as substrate material and electrolyte, may vary between studies, which can influence the results.
| Electrochemical Impedance Spectroscopy (EIS) | Aluminum Triphosphate | Chromate Inhibitors |
| Substrate | A3 Steel | AA2024-T3 Aluminum Alloy |
| Electrolyte | 3.5% NaCl solution | Actively oxygen-sparged 1 M NaCl |
| Polarization Resistance (Rp) | Significantly increases with inhibitor presence | High polarization resistance observed |
| Coating Capacitance (Cc) | Decreases, indicating reduced water uptake | Low capacitance maintained over time |
| General Observation | Forms a compact protective film by complexing with corrosion products[1]. | Maintains high impedance, indicating a stable passive film[2]. |
| Potentiodynamic Polarization | Aluminum Triphosphate | Chromate Inhibitors |
| Substrate | Steel | AA2024-T3 Aluminum Alloy |
| Electrolyte | Not specified | Actively oxygen-sparged 1 M NaCl |
| Corrosion Potential (Ecorr) | Shifts to more noble potentials | Shifts to more noble potentials |
| Corrosion Current Density (Icorr) | Significantly reduced | Significantly reduced |
| Inhibition Mechanism | Primarily anodic inhibition | Mixed anodic and cathodic inhibition[2][3]. |
| Salt Spray Test (ASTM B117) | Aluminum Triphosphate | Chromate Inhibitors |
| General Performance | Demonstrates good corrosion resistance, though often enhanced when combined with other pigments[4]. | Historically the benchmark, showing excellent resistance to blistering and corrosion creepage[5][6]. |
| Noteworthy Findings | The performance can be comparable to chromates in some formulations, particularly in modern, third-generation phosphate pigments[7]. | Known for its "self-healing" properties where leached chromate ions can passivate newly exposed metal at scratch sites[8]. |
Unpacking the Mechanisms of Inhibition
The distinct performance characteristics of aluminum triphosphate and chromate inhibitors stem from their different mechanisms of action at the metal-coating interface.
Aluminum Triphosphate: The Barrier Builder
Aluminum triphosphate functions primarily as a barrier-forming and passivating inhibitor. The tripolyphosphate anion plays a crucial role in this process.
Chromate Inhibitors: The Active Defender
Chromate inhibitors are known for their complex and highly effective "active" inhibition mechanism, which involves both anodic and cathodic protection.
Experimental Protocols: A Closer Look
The evaluation of corrosion inhibitors relies on standardized and well-defined experimental procedures. Below are the methodologies for the key tests cited in this guide.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-coating interface.
Potentiodynamic Polarization
This technique measures the current response of a material to a controlled change in potential, providing insights into the corrosion rate and inhibition mechanism.
Neutral Salt Spray Test (ASTM B117)
This is an accelerated corrosion test that exposes coated samples to a salt fog to assess their resistance to corrosion in a simulated marine environment.
Conclusion: A Balancing Act of Performance and Sustainability
Chromate inhibitors have historically set a high bar for corrosion protection, largely due to their active and "self-healing" inhibition mechanisms. However, their toxicity and the stringent regulations governing their use necessitate a transition to safer alternatives.
Aluminum triphosphate presents a compelling, non-toxic alternative. While its primary mechanism is based on barrier formation, which may not offer the same "active" protection as chromates in all scenarios, advancements in pigment technology have significantly enhanced its performance. Modern formulations incorporating aluminum triphosphate can offer corrosion resistance that is comparable to that of chromates in many applications.
The choice between these inhibitors will ultimately depend on the specific application requirements, regulatory landscape, and the desired balance between performance and environmental impact. For researchers and formulators, a thorough evaluation of aluminum triphosphate and other chromate-free alternatives through rigorous testing is crucial for developing the next generation of high-performance, sustainable protective coatings.
References
- 1. "Electrochemical Impedance Spectroscopy Studies on Inhibitive Performan" by Yong-gui LIAO, Zhi-jun GU et al. [jelectrochem.xmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. journals.uran.ua [journals.uran.ua]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Validation of Aluminum Triphosphate Coatings for Corrosion Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aluminum triphosphate (ATP) coatings for the corrosion protection of aluminum alloys, benchmarked against established alternatives such as zinc phosphate and chromate-free conversion coatings. The validation of these coatings is primarily assessed through Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique for characterizing the protective properties of coatings. While direct, side-by-side quantitative comparisons of ATP coatings with other systems under identical conditions are not extensively available in publicly accessible research, this guide synthesizes available data to offer a comprehensive overview.
Data Presentation: A Comparative Overview of Coating Performance
The following table summarizes typical performance characteristics of different corrosion protection coatings on aluminum alloys as determined by EIS. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions, such as the specific aluminum alloy, electrolyte concentration, and immersion times. However, they provide a general benchmark for evaluating the potential of aluminum triphosphate coatings.
| Coating System | Substrate | Electrolyte | Impedance Modulus at Low Frequency (|Z| at 0.01 Hz) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | | :--- | :--- | :--- | :--- | :--- | :--- | | Aluminum Triphosphate (ATP) Based Coating | Aluminum Alloy | 3.5% NaCl | Data not readily available in literature for direct comparison | Data not readily available in literature for direct comparison | Data not readily available in literature for direct comparison | | Modified Aluminum Triphosphate | Steel | 3.5% NaCl | Can reach up to 1.3 x 10⁸ with organic modification[1] | - | - | | Zinc Phosphate | Aluminum Alloy 6101 | Alkaline Media | - | Protective efficiency of ~98% reported[2][3] | - | | Anodized and Sealed | Aluminum Alloy 6060 | 3.5% NaCl | ~1.48 x 10⁶[4] | - | - | | Pre-anodized and Painted | Aluminum Alloy 6060 | 3.5% NaCl | Significantly higher than anodized only[4] | - | - | | Bare Aluminum Alloy | Aluminum Alloy 2024-T3 | 0.05 M NaCl | ~2.0 x 10³[5] | - | - |
Note: The lack of specific quantitative EIS data for unmodified aluminum triphosphate coatings on aluminum alloys in the reviewed literature is a notable gap. One source suggests that a composite coating based on aluminum triphosphate can increase the impedance value by 7.5 times compared to conventional methods, but absolute values were not provided[6].
Experimental Protocols
Surface Preparation of Aluminum Substrates
Proper surface preparation is critical for the adhesion and performance of any coating. A typical procedure for preparing aluminum alloy substrates for coating is as follows:
-
Degreasing: The aluminum substrate is first cleaned with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove any oil, grease, or other surface contaminants.
-
Alkaline Cleaning: The substrate is then immersed in a mild alkaline solution (e.g., a solution containing sodium carbonate and sodium phosphate) at a controlled temperature to further remove residual organic contaminants.
-
Rinsing: Thorough rinsing with deionized water is performed to remove any alkaline residues.
-
Deoxidizing/Etching: The substrate is immersed in an acid solution (e.g., a solution containing nitric acid or a mixture of acids) to remove the natural oxide layer and create a more active surface for coating adhesion.
-
Final Rinsing: The substrate is rinsed again with deionized water.
-
Drying: The cleaned and etched substrate is dried using a stream of warm air or in a low-temperature oven.
Application of Aluminum Triphosphate Coating
While specific formulations are often proprietary, a general procedure for applying an aluminum triphosphate-based coating for experimental evaluation would involve:
-
Pigment Dispersion: Aluminum triphosphate pigment is dispersed in a suitable resin matrix (e.g., epoxy, acrylic) using a high-shear mixer to ensure uniform distribution.
-
Coating Application: The coating can be applied to the prepared aluminum substrate using various techniques such as dip-coating, spin-coating, or spray-coating to achieve a uniform and controlled thickness.
-
Curing: The coated substrate is then cured according to the resin manufacturer's specifications, which may involve air drying or thermal curing at a specific temperature and duration.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is performed to evaluate the corrosion protection performance of the applied coating.
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the coated aluminum sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[4]
-
Electrolyte: The cell is filled with a corrosive electrolyte, typically a 3.5% sodium chloride (NaCl) solution, to simulate a marine environment.[4]
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the electrolyte, and the OCP is monitored until it reaches a stable value, which typically takes about 30-60 minutes.
-
EIS Measurement: An AC potential perturbation of a small amplitude (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz.[4]
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters such as coating resistance (Rpore), charge transfer resistance (Rct), and coating capacitance (Cc), which provide insights into the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.
Mandatory Visualization
Caption: Experimental workflow for the validation of coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101 [frontiersin.org]
- 3. Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling and Analysis of Corrosion of Aluminium Alloy 6060 Using Electrochemical Impedance Spectroscopy (EIS) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107254210B - A kind of preparation method of aluminum tripolyphosphate-based composite anti-corrosion pigment - Google Patents [patents.google.com]
comparative study of different synthesis methods for Aluminum triphosphate
A Comparative Guide to the Synthesis of Aluminum Triphosphate
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthesis method for aluminum triphosphate is crucial, as the chosen pathway can significantly influence the final product's physicochemical properties, purity, and yield. This guide provides a comparative analysis of various synthesis methods for aluminum triphosphate, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of aluminum triphosphate can be broadly categorized into several methods, each with distinct advantages and disadvantages. The following table summarizes the key performance indicators for different approaches.
| Synthesis Method | Precursors | Key Parameters | Yield | Purity | Advantages | Disadvantages |
| Wet-Chemical Process (Calcination) | Aluminum Hydroxide (Al(OH)₃), Phosphoric Acid (H₃PO₄) | P/Al molar ratio: 1.7-3.5:1, Reaction Temp: 75-100°C, Calcination Temp: 250-350°C | High | High | Time and energy saving, suitable for industrial production.[1] | Requires high-temperature calcination. |
| Precipitation Method | Aluminum salt (e.g., AlCl₃), Phosphate salt (e.g., (NH₄)₃PO₄) | Concentration of reactants, pH | Quantitative | High | Simple procedure, can be performed at room temperature.[2] | Potential for impurities if not washed properly. |
| Hydrolysis of Aluminum Alkoxides | Aluminum alkoxide (e.g., Al(OBu)₃), Phosphoric Acid (H₃PO₄) | Reaction temperature, drying conditions | 96% (for aluminum metaphosphate)[3] | High | Produces high-purity product.[3] | Precursors can be expensive. |
| Synthesis from Bauxite Tailings | Bauxite tailings, Phosphoric Acid (H₃PO₄) | P/Al molar ratio: 2.5:1, Condensation Temp: 300°C, Condensation Time: 10h | High (based on intensity peak)[4] | Good (after modification) | Utilizes industrial waste, cost-effective.[4][5] | Requires modification to improve properties like pH and whiteness.[4] |
| Green Synthesis | Aluminum salt (e.g., Al(NO₃)₃·9H₂O), Plant extract (e.g., from Quercus suber) | Concentration of reactants | Not specified | Good | Environmentally friendly, sustainable.[6][7] | Newer method, less established for large-scale production. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Wet-Chemical Process via Calcination
This common industrial method involves the reaction of aluminum hydroxide with phosphoric acid, followed by a calcination step.[1][8]
Materials:
-
Aluminum Hydroxide (Al(OH)₃)
-
85% Phosphoric Acid (H₃PO₄)
-
Deionized water
Procedure:
-
An aqueous solution of H₃PO₄ with a mass concentration below 85% is prepared.
-
Al(OH)₃ is added to the H₃PO₄ solution with stirring, maintaining a P/Al molar ratio between 1.7:1 and 3.5:1.[1]
-
The mixture is heated to a temperature between 75°C and 100°C and held for 0.5 to 3 hours to form the intermediate, aluminum acid phosphate.[1]
-
The intermediate product is then calcined in a muffle furnace at a temperature between 250°C and 350°C for 1 to 4 hours to yield anhydrous aluminum dihydrogen tripolyphosphate.[1]
-
The anhydrous product can be further purified by water quenching, filtration, washing, and drying.[1]
Precipitation Method
This method relies on the low solubility of aluminum triphosphate in aqueous solutions.
Materials:
-
Aluminum Chloride (AlCl₃)
-
Ammonium Phosphate ((NH₄)₃PO₄)
-
Distilled water
Procedure:
-
Prepare a 0.25 M solution of AlCl₃ by dissolving the appropriate amount in distilled water.
-
Prepare a 0.25 M solution of (NH₄)₃PO₄ in a separate beaker.
-
Slowly add the AlCl₃ solution to the (NH₄)₃PO₄ solution with constant stirring. A white precipitate of aluminum triphosphate will form immediately.[2]
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by decantation followed by filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the purified aluminum triphosphate.
Synthesis from Bauxite Tailings
This method provides a sustainable route to aluminum triphosphate by utilizing an industrial byproduct.[4]
Materials:
-
Bauxite tailings (milled to an average diameter of 3.8 µm)
-
Phosphoric Acid (H₃PO₄)
Procedure:
-
Mix the milled bauxite tailings with phosphoric acid to achieve a P/Al molar ratio of 2.5:1.
-
Subject the mixture to a condensation temperature of 300°C for 10 hours.[4]
-
The resulting aluminum triphosphate can be modified to improve its properties. This involves mixing the product with zinc oxide (in a 17:3 mass ratio), wet milling for 8 hours, and reacting at 120°C for 3 hours.[4]
-
The modified product is then dried and pulverized.
Visualizing Synthesis Workflows
The following diagrams illustrate the key steps in the described synthesis methods.
Caption: Workflow for the Wet-Chemical Synthesis of Aluminum Triphosphate.
References
- 1. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. US4059669A - Method of making aluminum phosphate - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103525135A - Preparation method for modified aluminum tripolyphosphate - Google Patents [patents.google.com]
A Comparative Guide to the Long-Term Effectiveness of Aluminum Triphosphate Coatings
For professionals in research, science, and drug development, ensuring the stability and longevity of materials is paramount. This guide provides a detailed comparison of the long-term anti-corrosion performance of aluminum triphosphate (ATP) coatings against a prevalent alternative, zinc phosphate. The assessment is based on objective experimental data to inform the selection of optimal protective coatings.
Aluminum triphosphate has emerged as a non-toxic and effective anti-corrosion pigment, offering a viable substitute for traditional, heavy-metal-based inhibitors.[1][2] Its performance is attributed to a unique mechanism of forming a protective passivation layer on the metal substrate.[1][2]
Quantitative Performance Data
The long-term efficacy of anti-corrosion coatings is evaluated through various standardized tests that simulate harsh environmental conditions. The following table summarizes key performance metrics from experimental studies comparing aluminum triphosphate and zinc phosphate coatings.
| Performance Metric | Aluminum Triphosphate Coating | Zinc Phosphate Coating | Test Standard |
| Corrosion Resistance (Salt Spray) | Epoxy with ATP showed only slight white rust after 500 hours.[3] | An epoxy zinc-rich primer exhibited good corrosion resistance after 1500 hours of salt spray testing.[3] | ASTM B117[4][5] |
| Adhesion Strength | An epoxy coating with ATP on rusted steel achieved an adhesion strength of approximately 10.39 MPa.[3] | Data not available in the provided search results. | - |
| Electrochemical Performance (EIS) | An inorganic coating with 15% ATP showed increased corrosion potential and reduced corrosion current density.[6] | The addition of zinc phosphate to powder coatings improved anti-corrosive performance, with optimal dosages varying by coating system.[7] | - |
Experimental Protocols
The data presented in this guide is based on established and rigorous experimental methodologies designed to assess the durability and protective qualities of coatings.
1. Neutral Salt Spray Test (ASTM B117 / ISO 9227)
This accelerated corrosion test is a widely used method to evaluate the resistance of coatings to a corrosive environment.[4][5][8][9][10]
-
Objective: To assess the coating's ability to protect the substrate from corrosion in a high-salinity, high-humidity environment.
-
Apparatus: A closed chamber where a salt solution is atomized to create a corrosive fog.
-
Procedure:
-
Coated panels, often with a deliberate scratch to test for corrosion creep, are placed in the chamber.
-
A 5% sodium chloride solution is heated to 35°C and sprayed as a fine mist continuously onto the samples.[8][11]
-
The test duration can range from 24 to over 1000 hours.[9]
-
Panels are periodically inspected for signs of corrosion, such as blistering, rusting, and delamination.
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides insight into the barrier properties and degradation of a coating.[12][13][14][15][16]
-
Objective: To measure the coating's resistance to ion penetration and to monitor its degradation over time.
-
Apparatus: A potentiostat with a frequency response analyzer.
-
Procedure:
-
The coated sample is immersed in an electrolyte solution (typically 3.5% NaCl) and acts as the working electrode in a three-electrode electrochemical cell.[14]
-
A small amplitude alternating voltage is applied across a range of frequencies.
-
The resulting current is measured to determine the impedance of the coating. High impedance at low frequencies generally indicates good corrosion protection.[12] A decrease in impedance over time suggests coating degradation.[12]
-
Visualizing the Process
Experimental Workflow for Coating Assessment
The following diagram illustrates the logical flow of assessing the long-term effectiveness of anti-corrosion coatings, from formulation to final analysis.
Caption: A typical workflow for evaluating anti-corrosion coatings.
Signaling Pathway of Aluminum Triphosphate Corrosion Inhibition
This diagram illustrates the proposed mechanism by which aluminum triphosphate protects a metal surface from corrosion.
Caption: The corrosion inhibition mechanism of aluminum triphosphate.
References
- 1. ALUMINUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Aluminium Tripolyphosphate-GUANGHONG GROUP [gxfactory.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt spray test - Wikipedia [en.wikipedia.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Salt Spray Test: A Complete Guide to Corrosion Resistance Testing [prestogroup.com]
- 9. What is Salt Spray Testing? [rapierstar.com]
- 10. What Is Salt Spray Testing For Corrosive Resistance [saltspraytest.co.uk]
- 11. galvinfo.com [galvinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. paint.org [paint.org]
- 15. usbr.gov [usbr.gov]
- 16. kta.com [kta.com]
Cross-Validation of Analytical Data for the Comprehensive Characterization of Aluminum Triphosphate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and materials research, a thorough characterization of compounds is paramount to ensure their quality, safety, and efficacy. Aluminum triphosphate, a compound with various industrial and potential pharmaceutical applications, requires precise analytical assessment. This guide provides a comparative overview of key analytical techniques—X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)—for the comprehensive characterization of aluminum triphosphate. Through cross-validation of data from these orthogonal techniques, a holistic understanding of the material's physicochemical properties can be achieved.
Data Presentation: A Comparative Analysis
The following tables summarize the type of quantitative and qualitative data that can be obtained from each analytical technique for the characterization of aluminum triphosphate and related aluminum phosphate compounds. It is important to note that specific values for aluminum triphosphate may vary depending on its polymorphic form and synthesis method. The data presented here for aluminum phosphates should be considered as a reference.
Table 1: Comparison of Analytical Techniques for Aluminum Triphosphate Characterization
| Analytical Technique | Information Provided | Key Quantitative Parameters | Sample Requirements | Throughput |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, purity, and crystallite size. | Lattice parameters (a, b, c, α, β, γ), crystallite size (nm), phase composition (wt%). | Powder or solid material. | Low to medium |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, molecular structure, and chemical bonding. | Wavenumber of vibrational bands (cm⁻¹), peak intensity, and peak width. | Solid, liquid, or gas. Minimal sample preparation. | High |
| Scanning Electron Microscopy (SEM) with EDS | Surface morphology, particle size and shape, and elemental composition. | Particle size (μm or nm), elemental composition (atomic % or weight %). | Solid, conductive or coated material. | Medium |
Table 2: Representative Quantitative Data for Aluminum Phosphate Compounds from Literature
| Parameter | XRD | FTIR | SEM/EDS |
| Crystal System | Monoclinic, Orthorhombic, Cubic[1] | - | - |
| Lattice Parameters (Å) | a, b, c values vary depending on the crystalline form (e.g., for a monoclinic form of Al(PO₃)₃: a=6.072, b=15.036, c=8.182, β=105.12°)[1] | - | - |
| Phase Composition (wt%) | Can be quantified using Rietveld refinement (e.g., 85 wt% of a primary phase)[1] | - | - |
| Characteristic Vibrational Bands (cm⁻¹) | - | P-O-Al stretching (~1110 cm⁻¹), P-O-P bridges (~715 cm⁻¹), PO₄ units (~460 cm⁻¹)[2] | - |
| Elemental Composition (at. %) | - | - | Predominantly Al and P, with minor impurities detectable[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline the fundamental experimental protocols for the characterization of aluminum triphosphate.
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystalline structure and phase purity of aluminum triphosphate.
Methodology:
-
Sample Preparation: The aluminum triphosphate powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer is used with a monochromatic X-ray source (typically Cu Kα radiation). The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 10° to 80° with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to a reference database (e.g., the JCPDS-ICDD). Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and confirm the molecular structure of aluminum triphosphate.
Methodology:
-
Sample Preparation: A small amount of the aluminum triphosphate powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is directly placed on the ATR crystal.[4]
-
Instrument Setup: An FTIR spectrometer is purged with a dry, CO₂-free gas to minimize atmospheric interference. A background spectrum is collected before analyzing the sample.
-
Data Collection: The sample is placed in the infrared beam, and the transmitted or reflected light is measured by a detector. The resulting interferogram is then Fourier-transformed to obtain the infrared spectrum.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., P-O, Al-O, P-O-P). The peak positions, shapes, and intensities provide information about the molecular structure.[2]
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
Objective: To visualize the surface morphology, particle size, and determine the elemental composition of aluminum triphosphate.
Methodology:
-
Sample Preparation: The aluminum triphosphate powder is mounted on an SEM stub using conductive adhesive tape. To prevent charging effects, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.
-
Instrument Setup: The SEM is operated at an appropriate accelerating voltage and working distance. The electron beam is focused on the sample surface.
-
Image Acquisition: The electron beam is scanned across the sample surface, and the signals from secondary or backscattered electrons are collected to generate a high-resolution image of the surface topography.
-
EDS Analysis: The electron beam is focused on a specific point or area of interest on the sample. The emitted X-rays are collected by the EDS detector to generate a spectrum that shows the elemental composition of that region. This allows for the quantification of aluminum, phosphorus, and any impurities.[3]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data in the characterization of aluminum triphosphate.
References
A Comparative Guide to Phosphate-Based Corrosion Inhibitors: Aluminum Tripolyphosphate in Focus
For researchers, scientists, and drug development professionals, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective comparison of Aluminum Tripolyphosphate (ATP) against other common phosphate-based inhibitors, supported by experimental data and detailed methodologies.
Performance Benchmark: Aluminum Tripolyphosphate vs. Other Phosphate Inhibitors
The efficacy of a corrosion inhibitor is quantified by its ability to reduce the rate of corrosion, often expressed as inhibition efficiency. The following table summarizes the performance of Aluminum Tripolyphosphate in comparison to other phosphate-based inhibitors, as determined by various experimental methods. It is important to note that the substrate and experimental conditions significantly influence the observed efficiency.
| Inhibitor | Substrate | Experimental Method | Concentration | Inhibition Efficiency (%) | Reference |
| Aluminum Tripolyphosphate (ATPP) | Zinc | Potentiodynamic Polarization, EIS | 10⁻³ M | 78.7 | [1][2] |
| Zinc Phosphate | Aluminum Alloy 6101 | Electrochemical Analysis | Optimized | ~98 | [3] |
| Calcium Manganese Phosphate | Low Carbon Steel | Gravimetric, Electrochemical | 100 mg P₂O₅/l | 91.8 | [4] |
| Sodium Polyphosphate | Low Carbon Steel | Gravimetric, Electrochemical | 100 mg P₂O₅/l | 24.4 | [4] |
| Sodium Phosphate (Na₃PO₄) | Carbon Steel | Electrochemical Tests | 0.6 M | 91.7 | [5] |
Delving into the Mechanism: How Phosphate Inhibitors Protect
The primary mechanism by which phosphate-based inhibitors protect metallic surfaces is through the formation of a passive, protective layer that acts as a barrier to corrosive agents. However, the specific composition and formation process of this layer vary between different phosphate inhibitors.
Aluminum Tripolyphosphate (ATP)
ATP functions by the slow release of tripolyphosphate ions (P₃O₁₀⁵⁻) in the presence of moisture. These ions have a strong chelating affinity for metal ions (like Fe²⁺ and Fe³⁺) present on the metallic surface, forming a stable and insoluble metal-tripolyphosphate complex. This complex precipitates onto the surface, creating a durable passivation layer that hinders further corrosion reactions.[6]
Zinc Phosphate
Zinc phosphate operates through a multi-faceted mechanism. It can directly form an insoluble layer of zinc phosphate on the metal surface.[7] Additionally, in coating applications, zinc phosphate can interact with the carboxyl and hydroxyl groups of the binder resin, forming complex compounds that enhance the adhesion and barrier properties of the coating.[8][9]
Calcium and Iron Phosphates
Similar to other phosphate inhibitors, calcium and iron phosphates function by forming a protective layer of insoluble phosphate compounds on the metal surface. Calcium phosphate inhibitors precipitate a layer of calcium phosphate, while iron phosphate inhibitors form a layer of iron phosphate.[7][10][11] This barrier layer isolates the metal from the corrosive environment.
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments commonly used to assess the performance of corrosion inhibitors.
Weight Loss (Gravimetric) Method
This is a fundamental and straightforward method for determining corrosion rates.
-
Specimen Preparation: Clean pre-weighed metal coupons of a specific dimension are used.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined period.
-
Cleaning: After immersion, the coupons are removed, and corrosion products are carefully cleaned off according to standard procedures (e.g., ASTM G1).
-
Final Weighing: The cleaned coupons are dried and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:
-
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
a) Potentiodynamic Polarization:
This technique measures the current response of a metal sample to a controlled change in its electrical potential.
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open circuit potential (OCP).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). A lower icorr value in the presence of an inhibitor indicates effective corrosion inhibition.
b) Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode over a range of frequencies.
-
Impedance Measurement: The resulting AC current is measured to determine the impedance of the system at each frequency.
-
Data Analysis: The data is typically presented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor signifies the formation of a protective layer and effective corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various phosphate inhibitors on corrosion of low carbon steel in 3% sodium chloride solution | Engineering Journal of Satbayev University [vestnik.satbayev.university]
- 5. Adsorption and Surface Analysis of Sodium Phosphate Corrosion Inhibitor on Carbon Steel in Simulated Concrete Pore Solution [mdpi.com]
- 6. Aluminium Tripolyphosphate-GUANGHONG GROUP [gxfactory.com]
- 7. tribology.rs [tribology.rs]
- 8. Effect of Zinc Phosphate on the Corrosion Behavior of Waterborne Acrylic Coating/Metal Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.utep.edu [scholarworks.utep.edu]
- 11. researchgate.net [researchgate.net]
Synergistic Effects of Aluminum Triphosphate in Protective Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Aluminum Triphosphate (ATP) in synergistic combination with other additives in protective coatings. The focus is on providing quantitative experimental data to objectively assess the enhanced anti-corrosion properties and other performance metrics of these formulations. Detailed experimental protocols for key evaluation methods are also presented to aid in the replication and further development of these coating systems.
Synergistic Combinations and Performance Data
Aluminum triphosphate is a well-established anti-corrosive pigment, but its efficacy can be significantly enhanced when used in conjunction with other additives. The primary synergistic partner for ATP is zinc phosphate (ZP), with which it can form a more robust and effective passivation layer on the metal substrate. Organic corrosion inhibitors also show promise in boosting the performance of ATP-based coatings.
Aluminum Triphosphate with Zinc Phosphate
The combination of Aluminum Triphosphate and Zinc Phosphate is a widely explored synergistic pairing in anti-corrosion coatings, particularly in epoxy-based systems. The synergy arises from the complementary mechanisms of the two pigments. ATP provides a source of phosphate ions that contribute to the formation of a protective phosphate layer, while zinc ions from ZP can further enhance this layer and also provide a degree of cathodic protection.[1]
Quantitative Performance Data: ATP and Zinc Phosphate in Epoxy Coatings
| Performance Metric | Coating System | Test Method | Results | Source |
| Corrosion Resistance | Epoxy with Zinc Aluminum Phosphate (ZAP) | Electrochemical Impedance Spectroscopy (EIS) | Significantly higher charge transfer resistance compared to epoxy with Zinc Phosphate (ZP) alone, indicating superior corrosion protection. | [1] |
| Corrosion Resistance | Epoxy with 2% Zinc Phosphate | Neutral Salt Spray (ASTM B117) | Time to failure increased by 1.5 to 2 times compared to the base epoxy coating. | [2] |
| Adhesion | Epoxy with Zinc Phosphate Pigments | Peel-off Adhesion Test | Peeling force of ZP modified epoxy coatings is 50% higher than that of the neat epoxy coatings. | [3] |
| Corrosion Rate | Epoxy with Zinc Phosphate Pigments | Electrochemical Test | The corrosion rate of ZP pigments modified epoxy coatings is about 70% lower than that of neat epoxy coatings. | [3] |
Aluminum Triphosphate with Organic Corrosion Inhibitors
The incorporation of organic corrosion inhibitors into ATP-containing coatings can provide a multi-level protection strategy. While ATP acts as an inorganic passivating agent, organic inhibitors can adsorb onto the metal surface, forming a thin, protective film that acts as a barrier to corrosive species. This dual-action approach can lead to a significant improvement in the overall anti-corrosion performance of the coating.
Quantitative Performance Data: ATP with Organic Inhibitors
Experimental Protocols
Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantitatively evaluate the anti-corrosion performance of protective coatings by measuring their impedance to an alternating current. Higher impedance values generally correlate with better corrosion resistance.
Methodology:
-
Test Setup: A three-electrode electrochemical cell is used, consisting of the coated metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The cell is filled with an electrolyte solution, typically a 3.5% NaCl solution to simulate a corrosive environment.[4]
-
Procedure:
-
The coated sample is exposed to the electrolyte for a specified period before the measurement begins to allow for stabilization.
-
A small amplitude sinusoidal AC voltage (e.g., 10-50 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]
-
The resulting AC current and the phase shift between the voltage and current are measured by a potentiostat.
-
The impedance (Z) is calculated at each frequency.
-
-
Data Analysis: The data is typically presented as Bode and Nyquist plots. Equivalent electrical circuit models are used to fit the experimental data and extract quantitative parameters such as coating resistance (Rc), charge transfer resistance (Rct), and double-layer capacitance (Cdl), which provide insights into the coating's barrier properties and the corrosion processes at the metal-coating interface.[4][5]
Neutral Salt Spray Test
Objective: To assess the corrosion resistance of coated materials in an accelerated and standardized corrosive environment.
Methodology (based on ASTM B117): [6][7][8]
-
Apparatus: A sealed test chamber equipped with a nozzle to atomize a salt solution, a heating system to maintain a constant temperature, and racks to hold the test specimens at a specified angle.
-
Test Solution: A 5% solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2.[6][8]
-
Procedure:
-
The coated specimens are placed in the chamber at an angle of 15-30 degrees from the vertical.
-
The chamber is heated to a constant temperature of 35°C.[6][8]
-
The salt solution is atomized to create a dense, corrosive fog that continuously surrounds the specimens.
-
The test is run for a specified duration (e.g., 100, 500, or 1000 hours), with periodic inspections of the specimens for signs of corrosion, such as blistering, rusting, or creepage from a scribe.
-
-
Evaluation: The extent of corrosion is typically rated according to standardized scales, such as those provided in ASTM D610 for rusting and ASTM D714 for blistering.
Adhesion Test (Cross-Cut Tape Test)
Objective: To assess the adhesion of a coating to a substrate.
Methodology (based on ASTM D3359): [9]
-
Apparatus: A sharp cutting tool (e.g., a utility knife or a special cross-hatch cutter), a steel straightedge, and pressure-sensitive adhesive tape.
-
Procedure:
-
A series of parallel cuts are made through the coating to the substrate.
-
A second series of parallel cuts is made perpendicular to the first, creating a cross-hatch pattern of small squares.
-
The surface is cleaned with a soft brush.
-
A strip of pressure-sensitive tape is firmly applied over the cross-hatched area.
-
After a short period, the tape is rapidly pulled off at a 180-degree angle.
-
-
Evaluation: The grid area is inspected for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[9]
Visualizing Synergistic Mechanisms and Experimental Workflows
References
- 1. AN IMPROVEMENT TO THE ANTICORROSIVE PROPERTIES OF EPOXY POWDER COATING BY ZINC PHOSPHATE AND ZINC ALUMINUM PHOSPHATE PIGMENTS [jpst.ripi.ir]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 5. Diagnostics of Large Non-Conductive Anti-Corrosion Coatings on Steel Structures by Means of Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialphysics.com [industrialphysics.com]
- 7. Neutral Salt Spray Testing (ASTM B117) | Sheffield Hallam University [shu.ac.uk]
- 8. coteclabs.com [coteclabs.com]
- 9. galvanizeit.com [galvanizeit.com]
Application in Paints and Coatings: A High-Performance White Pigment and Anti-Corrosion Agent
A Comparative Review of Recent Patents in Aluminum Triphosphate Dihydrate Applications
This compound is a versatile inorganic compound that has garnered significant interest in recent years for a range of industrial and biomedical applications. This guide provides a comparative analysis of recent patents showcasing its use as a pigment in paints and coatings, a component in vaccine adjuvants, and its synthesis for various applications. The following sections detail the performance of this compound in comparison to alternative materials, supported by experimental data and protocols outlined in the patent literature.
Recent patents highlight the utility of crystalline aluminum orthophosphate dihydrate, a related compound, as a white pigment in paints and varnishes, often as a partial or complete replacement for titanium dioxide (TiO₂).[1][2] Beyond its pigmentary properties, it also imparts significant anti-corrosion effects.[1][2]
Comparative Performance Data
The primary advantage of using aluminum orthophosphate dihydrate lies in its ability to offer a balance of whiteness and anti-corrosion properties, presenting a cost-effective alternative to titanium dioxide.
| Parameter | Aluminum Orthophosphate Dihydrate Formulation | Titanium Dioxide Formulation (Control) | Amorphous Aluminum Phosphate Formulation | Patent Reference |
| Degree of Whiteness | Slightly lower than pure TiO₂. A 25% replacement of TiO₂ results in a minimal reduction in whiteness. | High | Comparable to crystalline aluminum orthophosphate dihydrate | [2] |
| Anti-Corrosion Effect | Good | Not specified as an anti-corrosion agent | Not specified for anti-corrosion in this context | [1][2] |
| Storage Stability | Good (due to crystalline structure and lower oil absorption) | Good | Poor (thickens over time due to high oil absorption from amorphous structure) | [1] |
| Abrasion Resistance | Not specified | High | Lower than TiO₂ due to higher pigment volume concentration required | [1] |
Experimental Protocols
Production of Crystalline Aluminum Orthophosphate Dihydrate Pigment:
The synthesis of the crystalline white pigment is achieved through a precipitation reaction. The general steps are as follows:
-
Reaction: An aluminum salt (e.g., aluminum sulfate) or aluminum hydroxide is reacted with phosphoric acid or a phosphate (e.g., sodium phosphate) in an aqueous solution.[2][3]
-
Heating: The reaction mixture is heated to temperatures between 80-120°C. At this stage, an amorphous aluminum phosphate may initially precipitate.[1][2]
-
Crystallization: The solution is then cooled, allowing the poorly soluble aluminum orthophosphate to crystallize as a dihydrate.[1]
-
Separation and Drying: The resulting crystalline product is filtered, washed, and dried.[1][3]
Role in Vaccine Adjuvants: Enhancing Immune Response
Aluminum phosphate is a widely used adjuvant in vaccine formulations to enhance the immune response to antigens.[4][5][6] Patents describe methods for preparing amorphous aluminum hydroxyphosphate with controlled physicochemical properties, which are crucial for its function as an adjuvant.[4][5]
Controllable Parameters and Their Impact
The effectiveness of aluminum phosphate adjuvants is highly dependent on their physical and chemical characteristics, which can be precisely controlled during manufacturing.
| Parameter | Range/Value | Significance in Vaccine Formulation | Patent Reference |
| Phosphate/Aluminum (P/Al) Molar Ratio | 0.6 to 1.2 (typically 0.9 - 1.1 for many applications) | Controls the physicochemical and antigen-binding characteristics of the adjuvant. This ratio can be adjusted based on the specific antigen. | [4][5] |
| pH | 3.0 to 8.0 (preferred range of 4.5 to 7.2) | Affects the stability of the antigen and the adjuvant itself. Can be controlled by the P/Al ratio and the pH of the phosphate buffer. | [4][5] |
| Point of Zero Charge (PZC) | 4.2 to 6.9 (preferred range of 4.7 to 5.4) | Influences the surface charge of the adjuvant particles, which is critical for antigen adsorption. | [4] |
| Particle Size | d(90) < 15 µm | The aggregate particle size can be an important factor for the overall vaccine product's efficacy and stability. | [7] |
Experimental Protocols
Preparation of Aluminum Hydroxyphosphate Adjuvant:
A common method for preparing aluminum hydroxyphosphate adjuvant with controlled properties is the co-mixing process:
-
Reactant Solutions: An aluminum salt solution (e.g., aluminum chloride) and a phosphate buffer solution are prepared.[4]
-
Co-mixing: The two solutions are co-mixed at a constant ratio. An excess of the phosphate solution can act as a buffer to maintain a constant pH during the reaction.[4]
-
Precipitation: The reaction leads to the precipitation of amorphous aluminum hydroxyphosphate.
-
Maturation/Settling: The precipitate may be settled at an elevated temperature (e.g., 50-70°C) to improve its properties.[7]
-
Washing and Sterilization: The resulting gel is washed and can be sterilized, for example, by autoclaving.[7]
Synthesis of Aluminum Dihydrogen Tripolyphosphate
A patented method for the preparation of aluminum dihydrogen tripolyphosphate provides a time and energy-efficient process suitable for industrial-scale production.[8] This method aims to improve upon previous techniques that had long production cycles and generated significant acidic wastewater.[8]
Comparative Manufacturing Processes
| Parameter | Patented Method (WO2014005498A1) | Conventional Method |
| Production Cycle | Shorter | Longer |
| Energy Consumption | Lower | Higher |
| Waste Generation | Reduced acidic wastewater discharge | Significant acidic wastewater from washing steps |
| Product Purity | High | Can have more impurities requiring removal |
Experimental Protocol
Preparation of Anhydrous Aluminum Dihydrogen Tripolyphosphate:
-
Reaction: Aluminum hydroxide (Al(OH)₃) is added to an aqueous solution of phosphoric acid (H₃PO₄) with a mass concentration below 85%. The P/Al molar ratio is controlled to be between 1.7:1 and 3.5:1.[8]
-
Heating and Stirring: The solution is stirred and maintained at a temperature of 75-100°C for 0.5-3 hours to obtain an intermediate, aluminum acid phosphate.[8]
-
Calcination: The intermediate is then calcined at 250-350°C for 1-4 hours to yield anhydrous aluminum dihydrogen tripolyphosphate.[8]
-
Optional Hydration: The anhydrous product can be subsequently hydrated to form the dihydrate.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US8882903B2 - Aluminium phosphate dihydrate as white pigment in paints - Google Patents [patents.google.com]
- 3. EP2176363B1 - Aluminium phosphate dihydrate as white pigment in paints - Google Patents [patents.google.com]
- 4. WO2013078102A1 - Method for preparation of aluminum hydroxyphosphate adjuvant - Google Patents [patents.google.com]
- 5. WO2013078102A1 - Method for preparation of aluminum hydroxyphosphate adjuvant - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. WO2014005498A1 - Method for preparing aluminum dihydrogen tripolyphosphate - Google Patents [patents.google.com]
A Comparative Guide: Aluminum Orthophosphate Dihydrate as a Potential Replacement for Titanium Dioxide in High-Performance Coatings
For Researchers, Scientists, and Formulation Professionals
This guide provides a comprehensive comparison of aluminum orthophosphate dihydrate and titanium dioxide (TiO2) for use as white pigments in paint and coating formulations. While titanium dioxide has long been the industry standard for achieving high opacity and whiteness, emerging research into aluminum orthophosphate dihydrate suggests a viable alternative with a unique set of properties. This document synthesizes available data, outlines detailed experimental protocols for comparative analysis, and presents logical frameworks for performance evaluation to assist researchers in making informed decisions for their specific applications.
Introduction to the Pigments
Titanium dioxide (TiO2) is a widely used white pigment renowned for its exceptional light-scattering properties, which impart high opacity, whiteness, and brightness to paints and coatings.[1][2] It exists in two primary crystalline forms: rutile and anatase, with rutile being preferred for most coating applications due to its higher refractive index and greater stability.[2]
Aluminum orthophosphate dihydrate (AlPO₄·2H₂O) is a crystalline compound that is being explored as a functional white pigment.[3][4] Patents suggest that it offers a high degree of whiteness, approaching that of TiO2, along with additional benefits such as anti-corrosion properties and improved mechanical performance of the paint film.[3][4]
Physicochemical Properties
The fundamental properties of a pigment are critical determinants of its performance in a coating. The primary mechanism by which white pigments provide opacity is light scattering, which is heavily influenced by the pigment's refractive index and particle size. A larger difference between the refractive index of the pigment and the binder results in more efficient light scattering and thus higher opacity.
| Property | Aluminum Orthophosphate Dihydrate | Titanium Dioxide (Rutile) | Significance in Paint Formulation |
| Chemical Formula | AlPO₄·2H₂O | TiO₂ | Dictates chemical interactions and stability. |
| Refractive Index | ~1.546 | ~2.7 | A higher refractive index leads to better light scattering and higher opacity. |
| Particle Size (D50) | 1-15 µm[4] | 0.2-0.4 µm | Optimal particle size for TiO2 is around half the wavelength of visible light for maximum scattering. The larger particle size of AlPO₄·2H₂O may influence gloss and film smoothness. |
| Bulk Density | 300-1000 g/L[4] | Varies by grade | Affects formulation volume and pigment loading. |
| Oil Absorption | Low (qualitative)[3][4] | Varies by grade and surface treatment | Lower oil absorption can reduce binder demand, potentially lowering cost and improving properties like abrasion resistance. |
Performance Comparison: A Qualitative Overview
| Performance Metric | Aluminum Orthophosphate Dihydrate (based on patent claims) | Titanium Dioxide |
| Whiteness/Opacity | High degree of whiteness, nearly reaching that of TiO2.[3][4] A 50% replacement of TiO2 with 25% aluminum orthophosphate dihydrate results in only a slight reduction in whiteness.[4] | The industry benchmark for whiteness and opacity due to its high refractive index. |
| Durability & Abrasion Resistance | Increased abrasion resistance compared to TiO2 formulations, attributed to lower binder demand.[3][4] | Durability is a key performance attribute, influenced by the grade and surface treatment. |
| Anti-Corrosion Properties | Possesses inherent anti-corrosion effects.[3][5] | Primarily an opacifying pigment; anti-corrosion properties are typically imparted by other formulation components. |
| Formulation Stability | Crystalline structure and low oil absorption prevent paint thickening and improve stability compared to amorphous aluminum phosphate.[3][4] | Well-established formulation science ensures good stability. |
Experimental Protocols for Comparative Performance Testing
To facilitate a direct and quantitative comparison, the following detailed experimental protocols are proposed, based on established ASTM and ISO standards.
Paint Formulation
A baseline paint formulation should be established, from which variations are made by substituting TiO2 with aluminum orthophosphate dihydrate at different loading levels (e.g., 25%, 50%, 75%, and 100% by weight).
Diagram of the Formulation Process:
Caption: Workflow for preparing paint samples for comparative testing.
Performance Testing Methods
The following tests should be conducted on the prepared paint samples after appropriate curing times.
| Performance Parameter | Test Method | Description |
| Optical Properties | ||
| Whiteness & Yellowness | ASTM E313 | Instrumental measurement of whiteness and yellowness indices of near-white, opaque materials. |
| Opacity (Hiding Power) | ASTM D2805 | Determination of the hiding power of paints by reflectometry over black and white substrates. |
| Gloss | ASTM D523 | Measurement of specular gloss of nonmetallic specimens at 20°, 60°, and 85°. |
| Mechanical Properties | ||
| Abrasion Resistance | ASTM D4060 | Determination of the resistance of organic coatings to abrasion by the Taber Abraser. |
| Adhesion | ASTM D3359 | Assessment of the adhesion of relatively ductile coating films to metallic substrates by cutting a lattice pattern and applying pressure-sensitive tape. |
| Hardness (Pencil) | ASTM D3363 | Determination of film hardness by the use of pencils of known hardness. |
| Durability & Resistance | ||
| Wet Scrub Resistance | ISO 11998 / ASTM D2486 | Determination of the resistance of coatings to erosion caused by scrubbing. |
| Corrosion Resistance (for coatings on metal) | ASTM B117 | Salt spray (fog) testing to assess the corrosion resistance of coated metal samples. |
| Accelerated Weathering | ASTM G154 / G155 | Exposure to fluorescent UV lamps or xenon arc light to simulate outdoor weathering and assess changes in color and gloss. |
Diagram of the Experimental Testing Workflow:
Caption: Workflow for the comprehensive evaluation of paint performance.
Logical Framework for Pigment Performance
The performance of a white pigment in a paint formulation is not determined by a single property but rather by a combination of its intrinsic characteristics and its interaction with the other components of the paint system.
Diagram of Pigment Properties and Their Impact on Paint Performance:
References
Safety Operating Guide
Safe Disposal of Aluminum Triphosphate Dihydrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of aluminum triphosphate dihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Work in a well-ventilated area to avoid the inhalation of any dust.[3]
Quantitative Disposal Parameters
While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key characteristics of this compound relevant to its disposal.
| Parameter | Value/Information | Source |
| Chemical Formula | AlH₈O₁₀P₃ | [1][2] |
| Appearance | White solid powder | [2] |
| Solubility in Water | < 0.001 g/L at 20°C (essentially insoluble) | [2] |
| Hazard Class | Eye Irritation, Category 2 | [1][2] |
| Environmental Hazard | May cause long lasting harmful effects to aquatic life (H413) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable environmental regulations. The following is a general protocol based on standard safety data sheets.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Do not mix with other waste materials to avoid unintended chemical reactions.[4]
- Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
2. Spill Management:
- In the event of a spill, prevent the formation of dust.[2][3]
- Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.
- Avoid allowing the material to enter drains or waterways.[3][4]
- After the material has been collected, clean the spill area with water and a detergent.
3. Final Disposal:
- The primary recommended method of disposal is to engage a licensed professional waste disposal service.
- Acceptable disposal methods, to be carried out by a licensed facility, include:
- Licensed Chemical Destruction Plant: The material can be sent to a facility specifically designed for chemical destruction.[3]
- Controlled Incineration: Incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing is a suitable option.[3]
- Do not discharge this compound directly into sewer systems or the environment.[3]
4. Container Disposal:
- Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[3]
- The rinsate should be collected and treated as hazardous waste.
- Once cleaned, containers may be offered for recycling or reconditioning.[3]
- Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Aluminum Triphosphate Dihydrate
For Immediate Implementation: This guide provides essential safety and logistical information for handling Aluminum Triphosphate Dihydrate in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Researchers and drug development professionals must be equipped with the appropriate knowledge and personal protective equipment (PPE) to handle chemical compounds safely. This compound and its related compounds, such as aluminum phosphate monobasic solution, can pose significant health risks, including severe skin burns and eye damage.[1] This document outlines the necessary PPE, operational procedures, and disposal plans to mitigate these risks effectively.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any new or modified procedure involving this compound. The following table summarizes the recommended PPE based on potential exposure scenarios.
| Scenario | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or other chemical-resistant gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
| High-Volume Handling or Potential for Dust/Aerosol Generation | - Chemical-resistant gloves (consult glove manufacturer's compatibility chart)- Chemical safety goggles and a face shield- Laboratory coat or chemical-resistant apron- NIOSH-approved respirator if ventilation is inadequate or if dusts/aerosols are generated[1][2] |
| Emergency Spill or Release | - Self-contained breathing apparatus (SCBA)[1][2]- Chemical-resistant suit or coveralls- Chemical-resistant gloves and boots |
Operational Plan for Safe Handling
Following a systematic workflow is crucial to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Remove all non-essential items from the work area.
2. Donning Personal Protective Equipment:
-
Inspect all PPE for integrity before use.[1]
-
Don PPE in the following order: laboratory coat, respirator (if required), eye and face protection, and finally, gloves.
3. Handling the Compound:
-
When handling the solid form, avoid the formation of dust.[2]
-
Use non-sparking tools if there is any risk of ignition.[2]
-
For solutions, avoid the generation of mists or aerosols.[1]
-
Keep containers tightly closed when not in use.[2]
4. Decontamination and Doffing PPE:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating yourself. Remove gloves first using a proper removal technique, followed by face shield/goggles, lab coat, and respirator (if used).
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Excess or unused solid material should be collected in its original container or a compatible, labeled waste container.
-
Aqueous solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1][2]
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Contaminated clothing should be decontaminated or disposed of as hazardous waste.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
